molecular formula C8H18O3 B106248 dipropylene glycol ethyl ether CAS No. 15764-24-6

dipropylene glycol ethyl ether

Cat. No.: B106248
CAS No.: 15764-24-6
M. Wt: 162.23 g/mol
InChI Key: MTVLEKBQSDTQGO-UHFFFAOYSA-N
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Description

Dipropylene glycol ethyl ether is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLEKBQSDTQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)COC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892994
Record name 2-(2-ethoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-24-6
Record name 2-(2-Ethoxypropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15764-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol ethyl ether (DPGEE) is a versatile, high-performance glycol ether solvent utilized across a wide range of industrial, commercial, and research applications.[1] Characterized by its high solvency, low volatility, and faint, mild odor, DPGEE is a key component in the formulation of coatings, inks, cleaners, and agricultural products.[1] In the context of research and drug development, its properties as a solvent and a coupling agent make it a valuable tool for various formulation and synthesis challenges.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Isomerism

This compound is not a single compound but rather a mixture of structural isomers.[1] The specific distribution of these isomers can vary depending on the manufacturing process. The primary isomers are formed from the reaction of ethanol (B145695) with one or two propylene (B89431) oxide units.

The chemical structures of the main isomers of this compound are depicted below. The CAS number for the isomer mixture is 15764-24-6, while other CAS numbers may correspond to specific isomers.[3]

G node1 1-(2-ethoxypropoxy)propan-2-ol node1_struct node2 2-(2-ethoxypropoxy)propan-1-ol node2_struct node3 1-ethoxy-2-(2-hydroxypropoxy)propane node3_struct node4 2-ethoxy-1-(2-hydroxypropoxy)propane node4_struct

Caption: Chemical structures of the primary isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it an effective solvent for a wide range of substances.

PropertyValueReference
Molecular Formula C₈H₁₈O₃[4]
Molecular Weight 162.23 g/mol [4]
Appearance Colorless liquid[1]
Odor Faint, mild, ether-like[1]
Boiling Point 190 °C (374 °F)[5]
Freezing Point -80 °C (-112 °F)[5]
Flash Point 85 °C (185 °F) (closed cup)[5]
Density 0.948 g/cm³[6]
Vapor Pressure 0.37 hPa at 20°C[6]
Water Solubility Miscible[1]
log Kow (Octanol/Water Partition Coefficient) 0.0061[6]

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of propylene oxide with ethanol. This reaction is generally carried out under catalytic conditions.

SynthesisWorkflow Reactants Ethanol + Propylene Oxide ReactionVessel Reaction at Elevated Temperature and Pressure Reactants->ReactionVessel Catalyst Alkaline Catalyst (e.g., NaOH) Catalyst->ReactionVessel CrudeProduct Crude Dipropylene Glycol Ethyl Ether (Isomer Mixture) ReactionVessel->CrudeProduct Purification Distillation / Purification CrudeProduct->Purification FinalProduct Purified Dipropylene Glycol Ethyl Ether Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Determination of Physical Properties

Standard ASTM (American Society for Testing and Materials) methods are typically employed for the determination of the physical properties of glycol ethers like DPGEE.

  • Boiling Point: Determined using methods such as ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid boils.

  • Density: Measured using a hydrometer or a digital density meter according to ASTM D891.

  • Flash Point: Determined using a closed-cup tester, following a method like ASTM D93. This test indicates the lowest temperature at which the vapors of the material will ignite.

Spectroscopic Analysis

5.2.1. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Expected Absorptions:

    • A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

    • C-H stretching bands just below 3000 cm⁻¹ from the alkyl groups.

    • A strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, characteristic of ethers.[4]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure and confirm the identity of the isomers.

  • Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Signals in the range of 3.4-4.5 ppm corresponding to protons on carbons adjacent to the ether oxygen.

    • A broad signal for the hydroxyl proton.

    • Upfield signals for the methyl and methylene (B1212753) protons of the ethyl and propyl groups.

  • Expected ¹³C NMR Signals:

    • Signals in the range of 50-80 ppm for the carbons bonded to the ether oxygen.

    • Upfield signals for the other aliphatic carbons.

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the different isomers in the mixture and to detect any impurities.

  • Methodology: A diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Safety and Toxicology

This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]

  • Toxicological Profile: Studies on propylene glycol ethers, in general, indicate a lack of genotoxic, developmental, and reproductive hazards.[8] Chronic exposure to high concentrations may affect the liver.[5] It is not classified as a carcinogen or mutagen.[1]

Applications in Research and Drug Development

The unique properties of DPGEE make it a useful excipient and solvent in various research and development applications:

  • Solubilizing Agent: Its ability to dissolve a wide range of organic molecules can be leveraged in the formulation of poorly soluble drug candidates for in vitro and in vivo studies.

  • Coupling Agent: It can act as a bridge to create stable mixtures of otherwise immiscible components.

  • Reaction Medium: Its relatively high boiling point makes it a suitable solvent for chemical reactions that require elevated temperatures.

Conclusion

This compound is a well-characterized solvent with a favorable safety profile and a range of useful physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in the laboratory and in formulated products. The information presented in this guide provides a solid foundation for the use of DPGEE in scientific and industrial settings.

References

Synthesis and Purification of Dipropylene Glycol Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of dipropylene glycol ethyl ether (DPEE), a versatile solvent with significant applications across various industries. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the production of high-purity DPEE.

Introduction

This compound (DPEE) is a member of the P-series glycol ethers, a class of solvents known for their excellent solvency, high boiling points, and low volatility.[1] It is a mixture of isomers, with the primary component being 1-(2-ethoxypropoxy)-2-propanol. DPEE's bifunctional nature, possessing both ether and alcohol functionalities, allows it to be an effective solvent for a wide range of substances, including resins, inks, and coatings.[2] The production of DPEE involves a two-step ethoxylation process, followed by purification to remove byproducts and unreacted starting materials.

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through the base-catalyzed reaction of propylene (B89431) oxide with ethanol (B145695).[2] This process occurs in two sequential steps:

  • Formation of Propylene Glycol Ethyl Ether (PGEE): Ethanol reacts with one molecule of propylene oxide to form a mixture of propylene glycol ethyl ether isomers.

  • Formation of this compound (DPEE): The newly formed PGEE then reacts with a second molecule of propylene oxide to yield DPEE.

This sequential addition is carefully controlled to maximize the yield of the desired DPEE isomers and minimize the formation of higher glycol ethers such as tripropylene (B76144) glycol ethyl ether.[2]

Signaling Pathway of DPEE Synthesis

The synthesis of DPEE is a base-catalyzed nucleophilic ring-opening of propylene oxide. The process can be visualized as follows:

Synthesis_Pathway Ethanol Ethanol PGEE Propylene Glycol Ethyl Ether (PGEE) Ethanol->PGEE PropyleneOxide1 Propylene Oxide PropyleneOxide1->PGEE BaseCatalyst Base Catalyst (e.g., NaOH, KOH) BaseCatalyst->PGEE DPEE Dipropylene Glycol Ethyl Ether (DPEE) BaseCatalyst->DPEE PGEE->DPEE PropyleneOxide2 Propylene Oxide PropyleneOxide2->DPEE Byproducts Higher Glycol Ethers & Other Byproducts DPEE->Byproducts Further Reaction

Caption: Base-catalyzed synthesis of DPEE from ethanol and propylene oxide.

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from procedures for similar glycol ethers. The following is a representative protocol:

  • Reactor Setup: A stirred-tank reactor equipped with a heating and cooling system, a pressure gauge, and inlets for reactants and catalyst is required. The reactor should be purged with an inert gas, such as nitrogen, to prevent side reactions.

  • Catalyst Preparation: A solution of a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in ethanol is prepared.

  • Reaction Initiation: The ethanolic catalyst solution is charged into the reactor. The reactor is heated to the desired reaction temperature, typically in the range of 80-160°C.[3]

  • Propylene Oxide Addition: Propylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction and maintain the temperature within the desired range. The molar ratio of ethanol to propylene oxide is a critical parameter to control the formation of mono-, di-, and higher glycol ethers. An excess of ethanol favors the formation of PGEE, while a higher ratio of propylene oxide will lead to a greater proportion of DPEE and higher ethers.

  • Second Propoxylation: After the initial reaction to form PGEE, additional propylene oxide is introduced to the reactor to facilitate the formation of DPEE.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to determine the composition of the reaction mixture.

  • Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an acid, such as sulfuric or phosphoric acid. This step is crucial to prevent further reactions and corrosion.

  • Crude Product: The resulting mixture contains DPEE, unreacted PGEE, higher glycol ethers, neutralized catalyst salts, and other byproducts.

Quantitative Data for Synthesis
ParameterTypical Range (Illustrative)Reference
Reactants Ethanol, Propylene Oxide[2]
Catalyst Sodium Hydroxide, Potassium Hydroxide[3]
Catalyst Concentration 0.005-0.05% (w/w) (for similar processes)[5]
Molar Ratio (Alcohol:PO) 1:1 to 5:1 (for initial step)[5]
Reaction Temperature 80 - 160 °C[3]
Reaction Pressure 0.2 - 0.5 MPa (for similar processes)[5]
Reaction Time 1 - 10 hours[4][5]
Typical Purity (Assay) ≥ 98.0%[2]

Purification of this compound

The crude product from the synthesis process is a mixture of various components that need to be separated to obtain high-purity DPEE. Fractional distillation is the primary method used for the purification of glycol ethers.

Purification Workflow

A typical purification process involves multiple distillation steps to separate the desired DPEE isomers from lighter and heavier components.

Purification_Workflow Crude_DPEE Crude DPEE Mixture Filtration Filtration (Removal of Salts) Crude_DPEE->Filtration First_Distillation First Distillation Column (Light Ends Removal) Filtration->First_Distillation Light_Ends Unreacted Ethanol & PGEE First_Distillation->Light_Ends Overhead Second_Distillation Second Distillation Column (DPEE Purification) First_Distillation->Second_Distillation Bottoms Purified_DPEE High-Purity DPEE Second_Distillation->Purified_DPEE Overhead/Side Stream Heavy_Ends Higher Glycol Ethers & Residue Second_Distillation->Heavy_Ends Bottoms

Caption: Multi-stage distillation process for the purification of DPEE.

Experimental Protocol for Purification

The following protocol outlines the general steps for the purification of DPEE by fractional distillation:

  • Filtration: The crude reaction mixture is first filtered to remove the solid catalyst salts formed during neutralization.

  • First Distillation (Light Ends Removal): The filtered crude product is fed into a distillation column designed to remove low-boiling components. Unreacted ethanol and propylene glycol ethyl ether (PGEE) are separated as the overhead product. The column is operated under vacuum to reduce the boiling points and prevent thermal degradation of the glycol ethers.

  • Second Distillation (DPEE Isolation): The bottom product from the first column, which is enriched in DPEE and heavier components, is then fed into a second distillation column. In this column, purified DPEE is collected as the overhead or side-stream product.

  • Heavy Ends Removal: The high-boiling components, including tripropylene glycol ethyl ether and other oligomers, are removed as the bottom product from the second column.

For enhanced purification of similar glycol ethers, such as dipropylene glycol tert-butyl ether, extractive distillation has been employed.[6] This technique involves introducing a high-boiling solvent to alter the relative volatilities of the components, facilitating the separation of close-boiling impurities.[6]

A patent for the purification of dipropylene glycol dimethyl ether describes a method involving an initial acetal (B89532) reaction to convert propylene glycol impurity into a higher boiling cyclic acetal, followed by negative pressure rectification.[7]

Quantitative Data for Purification

Specific distillation parameters for DPEE are not widely published. However, data from the purification of related glycol ethers can serve as a reference. For the vacuum distillation of dipropylene glycol methyl ether, a tower top temperature of 60°C and a pressure of -0.95 MPa to -0.92 MPa have been reported.[7] For the extractive distillation of dipropylene glycol tert-butyl ether, a column pressure of 10 to 50 mm Hg and a reflux/distillate ratio greater than 5 are preferred.[6]

ParameterTypical Range (Illustrative)Reference
Purification Method Fractional Vacuum Distillation[8]
Column Pressure 10 - 400 mm Hg[6]
Tower Top Temperature 35 - 70 °C (for light ends removal in a similar process)[8]
Still Temperature 75 - 150 °C (for similar processes)[7][8]
Reflux Ratio 1:2 to 2:1 (for light ends removal in a similar process)[8]
Final Purity > 99%[4][9]

Analysis and Quality Control

The purity and isomer distribution of DPEE are critical for its performance in various applications. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the characterization of glycol ethers.

Analytical Methodology

A typical GC-MS method for the analysis of glycol ethers involves:

  • Sample Preparation: The DPEE sample is diluted in a suitable solvent. An internal standard may be added for quantitative analysis.[10]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating polar compounds, such as a wax-type or a cyano-based column.[1] The oven temperature is programmed to ramp up to achieve separation of the different isomers and impurities.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification.

Isomer Identification

DPEE exists as a mixture of isomers. The different isomers can be separated and identified using high-resolution capillary GC columns.[1][10] The mass spectrometer provides characteristic fragmentation patterns for each isomer, aiding in their structural elucidation.

Conclusion

The synthesis and purification of this compound are well-established processes that rely on the controlled reaction of propylene oxide with ethanol, followed by multi-stage distillation. While specific industrial parameters are often proprietary, this guide provides a comprehensive overview of the fundamental principles and methodologies involved. For researchers and professionals in drug development, a thorough understanding of these processes is essential for sourcing high-purity solvents and for the development of new synthetic routes and purification techniques. Further research into more efficient and environmentally benign catalysts and purification methods continues to be an active area of investigation.

References

An In-depth Technical Guide to the Isomers of Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol ethyl ether (DPGEE), a versatile solvent with numerous applications in industrial and pharmaceutical formulations. This document details the structural isomers, their physicochemical characteristics, synthesis pathways, and relevant experimental protocols for their separation and identification.

Introduction to this compound

This compound is a member of the P-series glycol ethers, produced from the reaction of propylene (B89431) oxide and ethanol (B145695).[1][2] It is a clear, colorless liquid with a mild, ethereal odor.[1] Commercial DPGEE is not a single compound but a mixture of structural isomers, which is a critical consideration in applications where specific isomer properties are important.[3] Its utility as a solvent is derived from its bifunctional nature, possessing both ether and alcohol functionalities, which allows it to dissolve a wide range of substances.[1]

Isomers of this compound

The synthesis of this compound involves the reaction of propylene glycol ethyl ether with propylene oxide.[4] Due to the asymmetric nature of propylene oxide, this reaction can result in the formation of four primary structural isomers. The ether linkage can be between the primary and secondary carbons of the two propylene glycol units in different configurations.

The four principal isomers of this compound are:

  • 1-(2-ethoxypropoxy)propan-2-ol

  • 2-(2-ethoxypropoxy)propan-1-ol

  • 1-ethoxy-2-(2-hydroxypropoxy)propane

  • 2-ethoxy-1-(2-hydroxypropoxy)propane

The commercial product is typically a mixture of these isomers.[3]

Physicochemical Characteristics of DPGEE Isomers

Quantitative data for the individual isomers of this compound are not extensively reported in publicly available literature. The table below summarizes the available data for the commercial mixture and for the closely related propylene glycol ethyl ether, which serves as a precursor.

Table 1: Physicochemical Properties of this compound (Commercial Mixture)

PropertyValue
CAS Number 15764-24-6[5]
Molecular Formula C8H18O3[5]
Molecular Weight 162.23 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 223.5 ± 15.0 °C (at 760 Torr)[5]
Density 0.945 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[5]
Flash Point 89.0 ± 20.4 °C[5]
Vapor Pressure 0.019 mmHg (at 25 °C)[5]
Refractive Index 1.4100 (estimate)[5]
Water Solubility Miscible

Table 2: Physicochemical Properties of 1-Ethoxy-2-propanol (a precursor)

PropertyValue
CAS Number 1569-02-4[6]
Molecular Formula C5H12O2[6]
Molecular Weight 104.15 g/mol [6]
Appearance Clear, colorless liquid[6]
Boiling Point 132 °C[6]
Melting Point -59 °C[6]
Density 0.9028 g/cm³ (at 20 °C)[6]
Flash Point 42 °C[7]
Vapor Pressure 4 mmHg (at 25 °C)[6]
Refractive Index 1.405-1.409[7]
Water Solubility Soluble[6]

Synthesis of this compound Isomers

The industrial synthesis of this compound involves a two-step process.[4] The first step is the formation of propylene glycol ethyl ether from the reaction of ethanol with propylene oxide. The resulting mixture of propylene glycol ethyl ether isomers then reacts with another molecule of propylene oxide to yield the isomers of this compound.[4] This process is typically base-catalyzed.[4]

G cluster_0 Step 1: Formation of Propylene Glycol Ethyl Ether cluster_1 Step 2: Formation of this compound ethanol Ethanol pgee Propylene Glycol Ethyl Ether Isomers ethanol->pgee po1 Propylene Oxide po1->pgee dpgee Dipropylene Glycol Ethyl Ether Isomers pgee->dpgee po2 Propylene Oxide po2->dpgee

Caption: General synthesis pathway for this compound.

The structures of the four primary isomers are depicted below.

G cluster_0 Isomers of this compound isomer1 1-(2-ethoxypropoxy)propan-2-ol (Secondary-Primary Ether) isomer2 2-(2-ethoxypropoxy)propan-1-ol (Primary-Primary Ether) isomer3 1-ethoxy-2-(2-hydroxypropoxy)propane (Secondary-Secondary Ether) isomer4 2-ethoxy-1-(2-hydroxypropoxy)propane (Primary-Secondary Ether)

Caption: The four primary structural isomers of this compound.

Experimental Protocols

Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of this compound isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS).[3][8]

Objective: To separate and identify the isomers of this compound in a sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is recommended for the separation of these isomers.[9] An HP-5 or equivalent column (30m x 0.25mm x 0.25µm) can also be used.[8]

Reagents:

  • DPGEE sample

  • High-purity helium or hydrogen as carrier gas

  • Solvent for dilution (e.g., methanol, isopropanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DPGEE sample in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C[8]

    • Oven Temperature Program: An initial temperature of 70 °C held for 10 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[8]

    • Carrier Gas Flow Rate: 1.5 mL/min[8]

    • Split Ratio: 20:1[8]

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI)[8]

    • Ionization Voltage: 70 eV[8]

    • Scan Range: 29-370 amu[8]

  • Data Analysis: Identify the individual isomers based on their retention times and mass spectra. The mass spectra can be compared to library data for confirmation.

G start Start sample_prep Sample Preparation (Dilution) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Peak Identification and Quantification) detection->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether (CAS Number: 15764-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol ethyl ether (DPEE), identified by the CAS number 15764-24-6, is a versatile organic solvent belonging to the family of propylene (B89431) oxide-based glycol ethers.[1] It is a clear, colorless liquid characterized by a faint, mild odor.[1] This document provides a comprehensive overview of the physicochemical properties, safety and toxicological data, and common industrial applications of DPEE, tailored for a scientific audience. While its primary use is in industrial settings, understanding its properties is crucial for researchers in various fields, including those in drug development who may encounter this solvent in formulation or manufacturing processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties make it a slow-evaporating solvent with good solvency for a variety of resins and other organic materials.[2]

PropertyValueReference(s)
Molecular Formula C8H18O3[3][4][5]
Molecular Weight 162.23 g/mol [3][5]
Appearance Colorless, clear liquid[2][5]
Boiling Point 223.498 °C at 760 mmHg[4]
Density 0.946 g/cm³[4]
Flash Point 88.969 °C[4]
Vapor Pressure 0.019 mmHg at 25°C[4]
Refractive Index 1.427[4]
Water Solubility Miscible[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical substances. Below are references to the available spectral data for this compound.

  • ¹³C NMR Spectroscopy: Spectral data for the ¹³C NMR of dipropylene glycol monoethyl ether is available in public databases.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for dipropylene glycol monoethyl ether can be found in the NIST Mass Spectrometry Data Center.[6] The fragmentation pattern of glycol ethers is characterized by the ready fragmentation of the glycol units, often resulting in a low abundance of ions greater than 150 amu.[7]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra for dipropylene glycol monoethyl ether are publicly available.[6]

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid solvent like DPEE can be determined using several methods:

  • Distillation Method: A simple distillation apparatus can be used. A specified volume of the sample (e.g., 25 mL) is heated in a distilling flask.[8] The temperature is recorded from the point the first drop of distillate falls from the condenser tip to when the last of the liquid evaporates.[8] The observed temperature should be corrected for atmospheric pressure.[8]

  • Thiele Tube Method: This micro method requires a smaller sample volume. The sample is placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele tube filled with oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the boiling temperatures of pure solvents and mixtures.[10] A small amount of the sample is sealed in an aluminum crucible with a pinhole. The sample is heated at a controlled rate, and the boiling point is determined from the onset of the endothermic peak corresponding to vaporization.[10]

Viscosity Measurement

The viscosity of glycol ethers can be determined using various viscometers:

  • Capillary Viscometer: An Ubbelohde type capillary viscometer can be used. The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter is measured. The kinematic viscosity is then calculated from this flow time.[11]

  • Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This method is suitable for determining the rheological properties of non-Newtonian fluids.[12]

  • Falling Needle Viscometer: This method involves measuring the time it takes for a needle of known density and dimensions to fall through the liquid under gravity.[12]

Applications

This compound is primarily used as an industrial solvent due to its high solvency, low volatility, and low odor.[1] Its bifunctional nature (ether-alcohol) allows it to be miscible with both water and a wide range of organic substances.[1]

Caption: Major industrial applications of this compound.

Safety and Toxicology

A summary of the available toxicological data for this compound is presented below. Overall, it is considered to have a low order of acute toxicity.

EndpointResultSpeciesMethodReference(s)
Acute Oral Toxicity LD50 > 2000 mg/kgRatOral Gavage[13][14]
Dermal Irritation Non-irritant to slightly irritatingRabbit4-hour semi-occlusive application[15][16][17]
Eye Irritation Slightly irritatingRabbitNot specified[13]
Skin Sensitization Not a sensitizerGuinea PigDelayed contact hypersensitivity study[13]
Mutagenicity (Ames Test) NegativeSalmonella typhimuriumWith and without metabolic activation[13][18]
Carcinogenicity Not classified as a carcinogen--[1]
Experimental Protocols for Toxicological Studies (General Overview)
  • Acute Oral Toxicity (Up-and-Down Procedure): This method involves administering the substance to a small number of animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This allows for the determination of the LD50 with fewer animals.

  • Dermal Irritation: A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on a rabbit and covered with a semi-occlusive dressing for a specified period (e.g., 4 hours).[16][17] The site is then observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[15][17]

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[19] A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control.[19]

Experimental_Workflow_Dermal_Irritation cluster_preparation Preparation cluster_application Application cluster_observation Observation & Scoring cluster_analysis Data Analysis Animal_Prep Animal Preparation (Rabbit, shaved skin) Application Apply substance to skin (4-hour semi-occlusive patch) Animal_Prep->Application Test_Substance Test Substance (0.5 mL DPEE) Test_Substance->Application Observation Observe at 1, 24, 48, 72 hours Application->Observation Scoring Score for Erythema & Edema Observation->Scoring Classification Classify Irritation Potential Scoring->Classification

Caption: A generalized workflow for a dermal irritation study.

Conclusion

This compound (CAS 15764-24-6) is a high-boiling, low-volatility solvent with a favorable safety profile for its intended industrial applications. Its miscibility with a wide range of substances makes it a valuable component in coatings, inks, and cleaning formulations. For researchers and professionals in drug development, while not a primary pharmaceutical ingredient, an understanding of its properties is beneficial for assessing its potential as a trace solvent or in manufacturing processes. The available data indicates low acute toxicity and a lack of mutagenic or carcinogenic potential. Further research into its specific biological interactions, if any, would be necessary for applications outside of its current industrial uses.

References

An In-depth Technical Guide to the Solubility Spectrum of Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipropylene glycol ethyl ether (DPGEE). DPGEE is a versatile solvent with a bifunctional nature, possessing both ether and alcohol functionalities, which contributes to its broad-ranging applications in industries from coatings and inks to pharmaceuticals and cosmetics.[1] This document consolidates available data on its solubility in various media, its role as a solvent for different solutes, and standardized methodologies for solubility determination.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a mild, pleasant odor.[2] It is a member of the P-series glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with a wide range of substances.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC8H18O3[1]
CAS Number15764-24-6[3]
Molecular Weight162.23 g/mol [2]
Boiling Point223.5 ± 15.0 °C at 760 mmHg[2]
Flash Point89.0 ± 20.4 °C[2]
Density0.945 ± 0.06 g/cm³ (20 °C)[2]
Vapor Pressure0.019 mmHg at 25°C[2]

Solubility of this compound in Various Solvents

DPGEE's unique molecular structure allows it to be an effective solvent for a wide array of substances. It is completely miscible with water and shows good compatibility with many organic solvents.[1][2]

Table 2: Solubility and Miscibility of DPGEE in Common Solvents

SolventSolubility/MiscibilityReference
WaterCompletely miscible[1]
EthanolMiscible[4]
AcetoneSoluble[5]
TolueneSoluble[6]
BenzeneMiscible[4]
Carbon TetrachlorideMiscible[4]
MethanolMiscible[4]
Petroleum EtherMiscible[4]
MonochlorobenzeneMiscible[4]
Mineral OilForms translucent to clear dispersions[7]
Vegetable OilsMiscible[8]
EstersFully miscible[9]
HydrocarbonsFully miscible[9]

This compound as a Solvent for Various Solutes

DPGEE is a powerful solvent for a variety of materials, making it a valuable component in numerous formulations.

Table 3: Solubility of Various Solutes in this compound and Related Glycol Ethers

Solute ClassSpecific SoluteSolubility in DPGEE or related Glycol EthersReference
Resins NitrocelluloseSoluble in glycol ethers.[10][11][12][13][14]
Acrylic ResinsSoluble in glycol ethers; can be used as a solvent for acrylic resin solutions.[15][16]
Epoxy ResinsSoluble in glycol ethers; used as a diluent to reduce viscosity.[3][5][17][18]
Alkyd ResinsUsed as a solvent.[3]
Polyester PaintsUsed as a solvent.[3]
Active Pharmaceutical Ingredients (APIs) IbuprofenGlycols like propylene (B89431) glycol show high solubility (e.g., 300 mg/g). While specific data for DPGEE is not available, its structural similarity suggests it would be an effective solvent.[7][19][20][21]
Ketoprofen (B1673614)Soluble in alcohols and other organic solvents; glycol ethers are expected to be good solvents.[22][23][24][25][26]

Experimental Protocols for Solubility Determination

The solubility of a substance like DPGEE can be determined using several established methods. The choice of method depends on the solute and solvent characteristics, and the required precision.

This is a widely used method for determining the water solubility of a substance.[27][28] A modified version can be used for determining the solubility of DPGEE in various solvents or the solubility of solid solutes in DPGEE.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of the solute (e.g., a solid resin or API) to a known volume of DPGEE in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

  • Phase Separation: Allow the solution to stand at the same constant temperature to allow undissolved solute to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred. A syringe with a filter is recommended.

  • Analysis: Determine the concentration of the solute in the DPGEE sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography, or gravimetric analysis after solvent evaporation).

  • Replicate: Repeat the experiment at least twice to ensure the reliability of the results.

Gas chromatography is a powerful technique for analyzing the composition of glycols and can be adapted to determine solubility.[29][30][31][32]

Protocol:

  • Calibration Standards: Prepare a series of standard solutions with known concentrations of the solute dissolved in DPGEE.

  • Sample Preparation: Prepare a saturated solution of the solute in DPGEE as described in the shake-flask method (Steps 1-4).

  • GC Analysis:

    • Inject a known volume of the filtered, saturated solution into the gas chromatograph.

    • The GC is equipped with a suitable column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

    • The operating conditions (e.g., oven temperature program, carrier gas flow rate) should be optimized to achieve good separation of the solute and solvent peaks.

  • Quantification: Compare the peak area of the solute in the sample chromatogram to the calibration curve generated from the standard solutions to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid solute in this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute mix Combine solute and DPGEE in a flask prep_solute->mix prep_solvent Measure known volume of DPGEE prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow undissolved solute to settle agitate->settle centrifuge Centrifuge (optional) settle->centrifuge sample Extract clear supernatant with filter centrifuge->sample analytical_method Analyze concentration (GC, UV-Vis, etc.) sample->analytical_method calculate Calculate solubility analytical_method->calculate end Solubility Data calculate->end Final Result

Caption: Workflow for determining the solubility of a solid in DPGEE.

This guide provides a foundational understanding of the solubility spectrum of this compound. For specific applications, it is recommended to perform experimental solubility tests under the conditions relevant to the intended use. The provided protocols offer a starting point for such investigations.

References

"spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dipropylene glycol ethyl ether (DPGEE), a versatile solvent and chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra, representative data has been generated based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.10 - 1.25m9H-CH₃ (propoxy and ethyl groups)
3.30 - 3.70m7H-CH₂-O- and -CH-O-
4.05br s1H-OH
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
15.2-O-CH₂-C H₃
17.5-O-CH(C H₃)-
65.0 - 75.0-C H₂-O- and -C H-O-
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450BroadO-H stretch
2970, 2930, 2870StrongC-H stretch (alkane)
1110StrongC-O stretch (ether)
1375MediumC-H bend (alkane)
1050StrongC-O stretch (alcohol)
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
59100%[C₃H₇O]⁺
45High[C₂H₅O]⁺
31Medium[CH₃O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a small drop of neat this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation if available.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample DPGEE Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire TIC Extract Mass Spectrum MS->Data_MS Interp_NMR Structure Elucidation Data_NMR->Interp_NMR Interp_IR Functional Group Identification Data_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Analysis Data_MS->Interp_MS

Caption: General workflow for the spectroscopic analysis of this compound.

A Comparative Toxicological Profile of P-Series and E-Series Glycol Ethers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicological profiles of propylene (B89431) (P-series) and ethylene (B1197577) (E-series) glycol ethers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a detailed comparison to inform solvent selection and risk assessment in laboratory and pharmaceutical applications.

Executive Summary

Glycol ethers are a class of solvents prized for their versatile properties. However, significant toxicological differences exist between the two major series. E-series glycol ethers, particularly short-chain variants, are associated with significant reproductive, developmental, and hematological toxicity. This toxicity is primarily attributed to their metabolism into alkoxyacetic acids. In contrast, P-series glycol ethers are metabolized via a less toxic pathway, primarily yielding propylene glycol. Consequently, P-series glycol ethers are generally considered to be a safer alternative and have progressively replaced their E-series counterparts in many applications. This guide presents a detailed examination of the toxicological data, metabolic pathways, and experimental methodologies used to evaluate these two classes of compounds.

Comparative Toxicological Data

The following tables summarize key quantitative toxicological data for a selection of common E-series and P-series glycol ethers, providing a basis for direct comparison of their acute toxicity.

Table 1: Acute Oral Toxicity Data (LD50)

Glycol EtherSeriesSpeciesLD50 (mg/kg)
Ethylene Glycol Methyl Ether (EGME)E-SeriesRat880
Ethylene Glycol Ethyl Ether (EGEE)E-SeriesRat2700
Ethylene Glycol Butyl Ether (EGBE)E-SeriesRat300 - 2000
Diethylene Glycol Methyl Ether (DEGME)E-SeriesRat7128
Diethylene Glycol Ethyl Ether (DEGEE)E-SeriesRat5500
Diethylene Glycol Butyl Ether (DEGBE)E-SeriesRat5660
Propylene Glycol Methyl Ether (PGME)P-SeriesRat>300 - 2000
Dipropylene Glycol Methyl Ether (DPGME)P-SeriesRat5180 - 5400

Table 2: Acute Dermal Toxicity Data (LD50)

Glycol EtherSeriesSpeciesLD50 (mg/kg)
Ethylene Glycol Methyl Ether (EGME)E-SeriesRabbit250 µL/kg
Ethylene Glycol Ethyl Ether (EGEE)E-SeriesRabbit10500 µL/kg
Ethylene Glycol Butyl Ether (EGBE)E-SeriesRabbit220
Diethylene Glycol Ethyl Ether (DEGEE)E-SeriesRabbit9143
Diethylene Glycol Butyl Ether (DEGBE)E-SeriesRabbit4120
Propylene Glycol Methyl Ether (PGME)P-SeriesRabbit>1000 - 2000
Dipropylene Glycol Methyl Ether (DPGME)P-SeriesRabbit9500 to >19000

Table 3: Acute Inhalation Toxicity Data (LC50)

Glycol EtherSeriesSpeciesLC50
Ethylene Glycol Methyl Ether (EGME)E-SeriesRat500 ppm/4H
Ethylene Glycol Ethyl Ether (EGEE)E-SeriesRat12100 mg/m³/8H
Ethylene Glycol Butyl Ether (EGBE)E-SeriesRat450 ppm/4H
Diethylene Glycol Methyl Ether (DEGME)E-SeriesRat>1.47 mg/L/4H
Diethylene Glycol Ethyl Ether (DEGEE)E-SeriesRat>5240 mg/m³/4H
Propylene Glycol Methyl Ether (PGME)P-SeriesRat>10 - 20 mg/L (4 hours)
Dipropylene Glycol Methyl Ether (DPGME)P-SeriesRat500 ppm (no lethality)

Table 4: No-Observed-Adverse-Effect Levels (NOAELs) for Reproductive and Developmental Toxicity

Glycol EtherSeriesSpeciesEndpointNOAEL
Ethylene Glycol Methyl Ether (EGME)E-SeriesRatTesticular Toxicity< 750 ppm (in drinking water)[1]
Ethylene Glycol Diethyl Ether (EGdiEE)E-SeriesMouseDevelopmental Toxicity50 mg/kg/day[2]
Ethylene Glycol Diethyl Ether (EGdiEE)E-SeriesRabbitDevelopmental Toxicity25 mg/kg/day[2]
Diethylene Glycol Monomethyl Ether (DGME)E-SeriesRatDevelopmental Toxicity (oral)200 mg/kg/day[3]
Diethylene Glycol Monomethyl Ether (DGME)E-SeriesRabbitDevelopmental Toxicity (dermal)50 mg/kg/day[3]
Diethylene Glycol Monoethyl Ether (DGEE)E-SeriesRatReproductive Toxicity2200 mg/kg/day[3]
Propylene Glycol Methyl Ether (PGME)P-SeriesRatReproductive Toxicity (inhalation)300 ppm[4]
Propylene Glycol Methyl Ether (PGME)P-SeriesRatDevelopmental Toxicity (inhalation)1500 ppm[4]
Propylene GlycolP-SeriesMouseReproductive Toxicity10,100 mg/kg/day[5]

Metabolic Pathways: The Root of Differential Toxicity

The fundamental difference in the toxicological profiles of P-series and E-series glycol ethers lies in their distinct metabolic pathways. E-series glycol ethers are metabolized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids, which are the primary mediators of their toxicity.[5][6] In contrast, P-series glycol ethers are primarily metabolized through O-demethylation to form propylene glycol, a significantly less toxic compound.[7]

cluster_eseries E-Series Metabolism cluster_pseries P-Series Metabolism EGME Ethylene Glycol Monoalkyl Ether MAA Alkoxyacetic Acid (Toxic Metabolite) EGME->MAA Alcohol/Aldehyde Dehydrogenase PGME Propylene Glycol Monoalkyl Ether PG Propylene Glycol (Less Toxic) PGME->PG O-dealkylation & other pathways

Comparative metabolic pathways of E-series and P-series glycol ethers.

Mechanisms of Toxicity: Signaling Pathways

The toxic alkoxyacetic acid metabolites of E-series glycol ethers can induce cellular stress, leading to the activation of key signaling pathways that can culminate in apoptosis (programmed cell death). Two central pathways in this process are the p53 signaling pathway and the mitochondrial apoptosis pathway.

p53 Signaling Pathway in Response to Cellular Stress

The p53 tumor suppressor protein is a critical regulator of the cell's response to stress, including DNA damage and metabolic alterations.[1][8][9] When activated, p53 can trigger cell cycle arrest to allow for repair, or if the damage is too severe, initiate apoptosis.

stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 arrest Cell Cycle Arrest p53->arrest repair DNA Repair p53->repair apoptosis Apoptosis p53->apoptosis Severe Stress

Simplified p53 signaling pathway in response to cellular stress.
Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a major route to programmed cell death. It is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria.[4][10] Methoxyacetic acid (MAA), a metabolite of EGME, has been shown to induce the release of mitochondrial cytochrome c, a key step in this pathway.[11]

stress Cellular Stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Overview of the mitochondrial apoptosis pathway.

Experimental Protocols

The toxicological evaluation of glycol ethers relies on a battery of standardized in vivo and in vitro assays. The following sections provide an overview of key experimental methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Reproductive and Developmental Toxicity Testing

These studies are crucial for identifying adverse effects on fertility and embryonic development.

Experimental Workflow for Reproductive/Developmental Toxicity Screening (based on OECD Guideline 421): [2][12]

acclimatization Animal Acclimatization dosing Pre-mating Dosing (Males & Females, 2 weeks) acclimatization->dosing mating Mating Period (1 Male : 1 Female) dosing->mating gestation Gestation & Lactation Dosing (Females) mating->gestation observation Offspring Observation (Viability, Growth, etc.) gestation->observation necropsy Necropsy & Histopathology (Parental & Offspring) observation->necropsy

Workflow for a reproductive/developmental toxicity screening study.

Methodology:

  • Animal Model: Typically, rats are used. At least 10 animals of each sex per dose group are recommended.[12]

  • Dose Administration: The test substance is administered orally in graduated doses to several groups of males and females. A control group receives the vehicle only.

  • Dosing Period: Males are dosed for a minimum of four weeks, including a two-week pre-mating period. Females are dosed for two weeks prior to mating, and dosing continues throughout gestation and lactation.[2]

  • Mating: Animals are typically paired one male to one female.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length are recorded. Gross necropsy and histopathology of reproductive organs are performed.

    • Offspring: The number of live and dead pups, pup weight, and any physical or behavioral abnormalities are recorded.

Hematotoxicity Assessment

Hematotoxicity studies evaluate the adverse effects of a substance on the cellular components of blood and blood-forming organs.

Methodology:

  • Animal Model: Rodents (rats or mice) are commonly used.

  • Dose Administration: The test substance is administered via the relevant route of exposure (oral, dermal, or inhalation) for a specified duration (e.g., 28 or 90 days).

  • Blood Collection: Blood samples are collected at specified intervals for hematological analysis.

  • Endpoints:

    • Complete Blood Count (CBC): Red blood cell (RBC) count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), white blood cell (WBC) count and differential, and platelet count.

    • Reticulocyte Count: To assess bone marrow response to anemia.

    • Bone Marrow Analysis: Cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic precursor cells.

    • Red Blood Cell Fragility Test: To assess the susceptibility of erythrocytes to hemolysis.

    • Histopathology: Examination of the spleen and bone marrow for any treatment-related changes.

Dermal and Inhalation Toxicity Testing

These studies assess the toxicity of substances following skin contact or inhalation, which are relevant routes of occupational and consumer exposure.

Methodology for Acute Dermal Toxicity (based on OECD Guideline 402): [13][14]

  • Animal Model: The albino rabbit is the preferred species.

  • Preparation: Fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application: The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is determined, and any signs of skin irritation or systemic toxicity are recorded.

Methodology for Acute Inhalation Toxicity (based on OECD Guideline 403):

  • Animal Model: Rats are commonly used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a specified duration (typically 4 hours).

  • Concentration: Several concentration levels are tested. The concentration of the test substance in the chamber is monitored.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The LC50 is determined, and any signs of respiratory tract irritation or systemic toxicity are recorded.

Conclusion

The toxicological profiles of P-series and E-series glycol ethers are markedly different, with the E-series demonstrating a significantly higher potential for reproductive, developmental, and hematological toxicity. This difference is directly attributable to their distinct metabolic pathways. The formation of toxic alkoxyacetic acid metabolites from E-series glycol ethers is a key initiating event in their toxicity, potentially leading to cellular stress and the activation of apoptotic pathways. In contrast, the metabolism of P-series glycol ethers to less toxic compounds renders them a safer alternative in a wide range of applications. For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological differences is paramount for responsible solvent selection and the mitigation of potential health risks. This guide provides a foundational resource to aid in these critical decisions.

References

"physical constants of dipropylene glycol ethyl ether (boiling point, viscosity)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of dipropylene glycol ethyl ether (DPEE). The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and outlining the methodologies for its determination.

Introduction

This compound, with the CAS number 15764-24-6, is a versatile organic solvent used in a variety of industrial applications. Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of solvency, volatility, and miscibility. An accurate understanding of its physical properties is crucial for its effective application in chemical synthesis, formulation development, and process design. The primary isomer is 2-(2-ethoxypropoxy)propan-1-ol.

Quantitative Data Summary

Table 1: Boiling Point and Viscosity of this compound and Related Compounds

CompoundBoiling Point (°C)Dynamic Viscosity (mPa·s)Kinematic Viscosity (mm²/s)
This compound (DPEE) 223.5 ± 15.0 at 760 mmHgData not availableData not available
Dipropylene Glycol Methyl Ether (DPGME)190 at 760 mmHg[1]Data not available4.55 at 20°C, 3.82 at 25°C[1][2]
Dipropylene Glycol (DPG)227 at 760 mmHg[3]75 at 25°C[3]118 at 20°C[3]
Dipropylene Glycol Propyl Ether230–235~15Data not available

Table 2: Additional Physical Constants of this compound

PropertyValue
Molecular Formula C₈H₁₈O₃[4]
Molecular Weight 162.23 g/mol [4]
Density 0.945 ± 0.06 g/cm³ at 20°C, 760 Torr
Flash Point 89.0 ± 20.4 °C
Vapor Pressure 0.019 mmHg at 25°C

Experimental Protocols

The determination of the physical constants presented in this guide follows standardized experimental protocols. Below are detailed methodologies for measuring boiling point and viscosity.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120.[5][6][7][8]

  • Apparatus: A round-bottom flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heating mantle are required.[6]

  • Procedure:

    • A measured volume of the sample is placed in the round-bottom flask along with boiling stones to ensure smooth boiling.[6]

    • The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, but not in contact with the flask walls.

    • The sample is heated gradually until it reaches a steady boil.[8]

    • The temperature is recorded when it remains constant, which is the equilibrium boiling point.[6]

    • The observed boiling point is then corrected for any deviation from standard atmospheric pressure (760 mmHg).[8]

3.2. Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For glycol ethers, kinematic viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde viscometer, following procedures outlined in standards like ASTM D445 and ISO 3104.[9][10]

  • Apparatus: An Ubbelohde viscometer, a constant-temperature bath, a stopwatch, and a suction bulb are the primary pieces of equipment.[9]

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • The liquid sample is introduced into the filling tube of the viscometer.[11]

    • The viscometer is placed vertically in a constant-temperature bath until the sample reaches thermal equilibrium.[9]

    • Using suction, the liquid is drawn up through the capillary tube into the measuring sphere, above the upper timing mark.[11]

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[9][11]

    • The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (K): ν = K * t.[9]

Visualizations

Experimental Workflow for Viscosity Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Filter Sample B Introduce Sample into Viscometer A->B C Place Viscometer in Constant Temp. Bath B->C D Allow Thermal Equilibrium C->D E Draw Sample Above Upper Mark D->E F Measure Flow Time Between Marks E->F G Record Flow Time (t) F->G I Calculate Kinematic Viscosity (ν = K * t) G->I H Use Viscometer Constant (K) H->I

Caption: Workflow for determining kinematic viscosity using a capillary viscometer.

Logical Relationship of Physical Constants

G BoilingPoint Boiling Point VaporPressure Vapor Pressure BoilingPoint->VaporPressure inversely related to MolecularWeight Molecular Weight IntermolecularForces Intermolecular Forces MolecularWeight->IntermolecularForces influences IntermolecularForces->BoilingPoint determines IntermolecularForces->VaporPressure determines Viscosity Viscosity IntermolecularForces->Viscosity determines Density Density Viscosity->Density related via kinematic viscosity

References

Dipropylene Glycol Ethyl Ether: A Technical Health and Safety Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety profile of dipropylene glycol ethyl ether (DPEE) for laboratory applications. Due to the limited availability of specific toxicological data for DPEE, this guide incorporates information from closely related propylene (B89431) glycol ethers, such as dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG), to provide a comprehensive assessment. All data derived from analogue substances are clearly indicated.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild, ethereal odor.[1] It is a versatile solvent used in a variety of industrial and commercial applications, including coatings, inks, and cleaners.[2][3] Its high solvency, low volatility, and miscibility with water make it a useful component in laboratory formulations.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 15764-24-6[2]
Molecular Formula C8H18O3[2]
Molecular Weight 162.23 g/mol [2]
Boiling Point 223.5 °C[2]
Flash Point 89.0 °C[2]
Density 0.945 g/cm³ at 20 °C[2]
Vapor Pressure 0.019 mmHg at 25 °C[2]
Water Solubility Miscible[1]

Toxicological Profile

The available data indicates that this compound has a low order of acute toxicity.[3][4] As with other glycol ethers, prolonged or repeated exposure may lead to mild irritation.[5]

Acute Toxicity

Specific acute toxicity data for DPEE is limited. However, data from the closely related dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG) suggest low acute toxicity by oral, dermal, and inhalation routes.

Table 2: Acute Toxicity Data for DPEE and Related Compounds

TestSpeciesRouteValueCompoundReference
LD50RatOral> 5,000 mg/kgDPGME[1]
LD50RabbitDermal9,500 mg/kgDPGME[1]
LC50RatInhalation> 500 ppm (6 hours)DPGME[1]
LD50RatOral> 13,000 mg/kgDPG
LD50RabbitDermal> 5,000 mg/kgDPG
LC50Rat, Guinea PigInhalationNo deaths at 6-8 g/m³DPG
Skin and Eye Irritation

Studies on DPEE and related compounds indicate a low potential for skin and eye irritation.

  • Skin Irritation: A study on a substance identified as this compound, conducted according to OECD Guideline 404, found no evidence of skin irritation or corrosion in rabbits after a 4-hour semi-occlusive application. The mean irritation score was 0.0 for erythema and edema at all observation times.

  • Eye Irritation: An acute eye irritation study in rabbits, following OECD Guideline 405, showed that DPEE is not classified as an eye irritant.

Skin Sensitization

There is no evidence to suggest that DPEE is a skin sensitizer.[5] A Guinea Pig Maximization Test (OECD Guideline 406) would be the standard method to confirm this.

Sub-chronic Toxicity

A 13-week inhalation study on DPGME in rats and rabbits showed no adverse effects at concentrations up to 200 ppm.[6] A 90-day dermal study with DPGME in rabbits also showed no significant effects on hematology, organ weight, or histopathology.[7]

Genotoxicity
Carcinogenicity

Long-term studies on glycol ethers have generally not indicated a carcinogenic potential.[5] Shell states that their DPEE product is not classified as a carcinogen.[4] A 2-year drinking water study on DPG in rats and mice found no evidence of carcinogenicity.

Reproductive and Developmental Toxicity

Shell's product stewardship summary for DPEE states that it is not expected to impair fertility or damage the developing fetus.[4] Developmental toxicity studies on DPGME via inhalation in rats and rabbits showed no developmental toxicity at the highest dose tested.[8]

Mechanism of Toxicity: α2u-Globulin Nephropathy

Kidney effects observed in male rats exposed to some glycol ethers, including the potential for similar effects from DPEE, are thought to be due to a mechanism known as α2u-globulin nephropathy.[2][5] This is a male rat-specific syndrome and is not considered relevant to humans.

dot

G cluster_liver Liver (Male Rat) cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) a2u α2u-Globulin Synthesis a2u_blood α2u-Globulin a2u->a2u_blood Secretion DPEE_blood DPEE/Metabolite glomerulus Glomerular Filtration DPEE_blood->glomerulus a2u_blood->glomerulus reabsorption Reabsorption into Proximal Tubule Cell glomerulus->reabsorption complex DPEE-α2u Complex (Resistant to Degradation) reabsorption->complex Binding lysosome Lysosomal Accumulation (Hyaline Droplets) complex->lysosome cell_death Cell Injury and Necrosis lysosome->cell_death proliferation Sustained Cell Proliferation cell_death->proliferation Compensatory Response tumor Renal Tumor Formation (Long-term) proliferation->tumor

Caption: Proposed mechanism of α2u-globulin nephropathy in male rats.

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific study parameters for DPEE may vary.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

dot

G start Start: Healthy young adult albino rabbits (n=3) prep Clip fur from dorsal area (approx. 6 cm²) start->prep apply Apply 0.5 mL of DPEE to a gauze patch prep->apply secure Apply patch to one test site per animal (semi-occlusive dressing) apply->secure expose Exposure Period: 4 hours secure->expose remove Remove patch and wash test site expose->remove observe1 Observe and score for erythema and edema at 1, 24, 48, and 72 hours post-removal remove->observe1 end End: Evaluate results based on scoring criteria observe1->end

Caption: Workflow for an acute dermal irritation study.

Methodology:

  • Test Animals: Healthy young adult albino rabbits are used.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is secured with a semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. Dermal reactions are graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

dot

G start Start: Healthy young adult albino rabbits instill Instill 0.1 mL of DPEE into the conjunctival sac of one eye start->instill hold Gently hold eyelids together for ~1 second instill->hold control Untreated eye serves as control instill->control observe Examine eyes at 1, 24, 48, and 72 hours hold->observe score Score lesions of cornea, iris, and conjunctiva observe->score end End: Evaluate reversibility of effects over 21 days score->end

Caption: Workflow for an acute eye irritation study.

Methodology:

  • Test Animals: Healthy young adult albino rabbits are used.

  • Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored. The reversibility of any lesions is observed for up to 21 days.

Health and Safety for Lab Use

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. For the related compound, dipropylene glycol methyl ether (DPGME), the following limits have been set:

Table 3: Occupational Exposure Limits for DPGME

OrganizationTWASTELReference
ACGIH100 ppm150 ppm[9]
NIOSH100 ppm150 ppm[9]
OSHA100 ppm-[9]

Given the structural similarity, these limits can provide guidance for DPEE until specific limits are established.

Handling and Storage
  • Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid contact with skin and eyes, and avoid breathing vapors.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[9]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[4] Keep containers tightly closed.[9] Store separately from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Body Protection: Wear a standard laboratory coat.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Ensure adequate ventilation and eliminate all ignition sources.[9]

Conclusion

This compound exhibits a low toxicity profile based on the available data and information from structurally similar compounds. The primary hazards are associated with its combustible nature and the potential for mild irritation with prolonged or repeated contact. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, should be sufficient to ensure safe handling. While the male rat-specific kidney effects are not considered relevant to human health, they are an important toxicological consideration for this class of chemicals. Further studies on DPEE would be beneficial to fill the existing data gaps and provide a more definitive toxicological profile.

References

Methodological & Application

Application Notes and Protocols for Dipropylene Glycol Ethyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dipropylene glycol ethyl ether (DPEE) as a solvent in various organic synthesis reactions. DPEE, a high-boiling point, polar aprotic solvent, offers potential advantages in certain synthetic transformations, including improved reaction rates, enhanced solubility of reagents, and facilitation of high-temperature reactions.

Properties and Safety of this compound

This compound is a colorless liquid with a mild, pleasant odor. Its physical and chemical properties make it a versatile solvent for a range of applications.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 15764-24-6[1]
Molecular Formula C₈H₁₈O₃[1]
Molecular Weight 162.23 g/mol [2][3]
Boiling Point 223.5 ± 15.0 °C (at 760 Torr)[1][2]
Melting Point Not available
Flash Point 89.0 ± 20.4 °C[1][2]
Density 0.945 ± 0.06 g/cm³ (at 20 °C)[1][2]
Vapor Pressure 0.019 mmHg (at 25 °C)[1]
Refractive Index ~1.4100[1]
pKa 14.43 ± 0.10 (Predicted)[1]
Solubility Miscible with water and many organic solvents.

Safety and Handling: [4][5][6]

  • General Handling: Work in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., Butyl rubber, Ethyl vinyl alcohol laminate), and a lab coat.[4][5] Avoid contact with skin and eyes, and prevent the formation of aerosols.[4]

  • Fire Safety: DPEE is a combustible liquid.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents and strong acids.[7]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

    • Eye Contact: Rinse with water for at least 15 minutes.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek medical attention if symptoms persist.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The high boiling point of DPEE makes it a suitable solvent for Suzuki-Miyaura cross-coupling reactions, particularly for less reactive aryl chlorides or sterically hindered substrates that require elevated temperatures. Its polar ether character can also aid in the solubility of organoboron reagents and inorganic bases.

Logical Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, boronic acid, base, and palladium catalyst/ligand in a reaction vessel. solvent Add anhydrous DPEE as the solvent. reagents->solvent inert Purge the vessel with an inert gas (e.g., Argon or Nitrogen). solvent->inert heat Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring. inert->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench with water or aqueous ammonium (B1175870) chloride. cool->quench extract Extract with an organic solvent (e.g., ethyl acetate, toluene). quench->extract dry Dry the organic layer, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify Grignard_Pathway Grignard Reaction Pathway cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Acidic Work-up RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium Metal (Mg) Mg->RMgX Solvent Anhydrous High-Boiling Ether (e.g., DPEE analogue) Solvent->RMgX Carbonyl Carbonyl Compound (e.g., Ketone, Aldehyde) RMgX->Carbonyl Adduct Magnesium Alkoxide Adduct Carbonyl->Adduct Acid Aqueous Acid (e.g., H₃O⁺) Adduct->Acid Alcohol Alcohol Product Acid->Alcohol Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNRR Ar-Pd(II)(NRR')L_n PdII_ArX->PdII_ArNRR Amine Coordination & Deprotonation (HNRR', Base) Product Ar-NRR' PdII_ArNRR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

Application Notes and Protocols for the Use of Dipropylene Glycol Ethyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of nanotechnology, enabling advancements in fields ranging from drug delivery and diagnostics to catalysis and electronics. The polyol method is a versatile and widely used chemical reduction technique for producing metallic nanoparticles. In this process, a polyol, such as ethylene (B1197577) glycol, serves as both a high-boiling point solvent and a reducing agent for a metallic salt precursor.

This document provides detailed application notes and an adapted experimental protocol for the use of Dipropylene Glycol Ethyl Ether (DPEE) in the synthesis of silver nanoparticles (AgNPs). While direct, peer-reviewed protocols for DPEE are not extensively documented, its structural similarity to other polyols and glycol ethers used in nanoparticle synthesis suggests its high potential. DPEE is a bi-functional molecule, possessing both ether and alcohol functionalities, a high boiling point, and excellent solvency.[1] These characteristics make it a suitable medium for nanoparticle synthesis.

This protocol is adapted from well-established polyol synthesis methods that utilize ethylene glycol.[2][3][4] The presence of the ethyl ether group and the longer propylene (B89431) glycol backbone in DPEE may influence its solvent properties, reducing potential, and interaction with capping agents, potentially offering unique advantages in controlling nanoparticle size, stability, and surface chemistry. These notes provide a foundational methodology for researchers to explore the application of DPEE in this domain.

Key Roles of Components

  • This compound (DPEE): Primarily acts as a high-boiling point solvent (boiling point: 230–235°C), providing a stable medium for the reaction at elevated temperatures.[5] The hydroxyl group in its structure allows it to act as a reducing agent, similar to how ethylene glycol is oxidized to glycolaldehyde, which then reduces the metal ions.[6]

  • Silver Nitrate (B79036) (AgNO₃): The metal precursor that provides the silver ions (Ag⁺) to be reduced to form metallic silver (Ag⁰) nanoparticles.

  • Polyvinylpyrrolidone (PVP): A crucial capping and stabilizing agent. PVP preferentially adsorbs onto the surface of the growing nanoparticles, preventing aggregation and controlling their final size and shape.[3]

Experimental Workflow

The general workflow for the polyol synthesis of silver nanoparticles using DPEE is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_solution Dissolve PVP in This compound (DPEE) heat_solution Heat solution to target temperature (e.g., 120-160°C) prep_solution->heat_solution add_precursor Add AgNO3 precursor to the hot DPEE-PVP solution heat_solution->add_precursor prep_precursor Prepare AgNO3 solution (optional, can be added as solid) prep_precursor->add_precursor react Maintain temperature and stir for a set duration (e.g., 1-3 hours) add_precursor->react color_change Observe color change (e.g., to yellowish-brown) indicating nanoparticle formation react->color_change cool Cool solution to room temperature color_change->cool precipitate Add excess ethanol (B145695) or acetone (B3395972) to precipitate nanoparticles cool->precipitate centrifuge Centrifuge to separate nanoparticles precipitate->centrifuge wash Wash pellet with ethanol/ acetone to remove excess reagents centrifuge->wash dry Dry the purified nanoparticle pellet wash->dry

Figure 1: Experimental workflow for silver nanoparticle synthesis using DPEE.

Detailed Experimental Protocol (Adapted from Ethylene Glycol Method)

This protocol is a starting point for the synthesis of silver nanoparticles using DPEE. Researchers are encouraged to systematically vary parameters such as temperature, reagent concentrations, and reaction time to optimize for desired nanoparticle characteristics.

Materials:

  • This compound (DPEE)

  • Silver Nitrate (AgNO₃)

  • Polyvinylpyrrolidone (PVP) (e.g., MW ≈ 40,000 g/mol )

  • Ethanol or Acetone (for washing)

  • Deionized Water

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Centrifuge

Procedure:

  • Solution Preparation:

    • In a 250 mL three-neck round-bottom flask, dissolve a specific amount of PVP (e.g., 0.5 g) in 50 mL of DPEE.

    • Stir the mixture with a magnetic stir bar until the PVP is completely dissolved.

  • Reaction Setup:

    • Place the flask in the heating mantle.

    • Attach a condenser to one neck of the flask and insert a thermometer into another to monitor the reaction temperature.

  • Heating and Precursor Addition:

    • Heat the PVP-DPEE solution to the desired reaction temperature (a starting point of 140 °C is recommended) while stirring continuously.

    • Once the temperature is stable, add a predetermined amount of silver nitrate (AgNO₃) (e.g., 0.25 g) to the solution. The concentration of AgNO₃ will influence the final nanoparticle size and concentration.[2]

  • Reaction:

    • Maintain the reaction at the set temperature for a specified duration (e.g., 1 to 3 hours ) under constant stirring.

    • A color change in the solution, typically to a yellowish-brown or reddish-brown, indicates the formation of silver nanoparticles.

  • Cooling and Purification:

    • After the reaction period, turn off the heat and allow the solution to cool to room temperature.

    • Add a sufficient volume of ethanol or acetone (e.g., 200 mL) to the solution to precipitate the silver nanoparticles.

    • Centrifuge the mixture (e.g., at 8000 rpm for 20 minutes) to separate the nanoparticles from the supernatant.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol or acetone. Repeat this washing step at least two more times to remove residual DPEE and PVP.

  • Drying and Storage:

    • After the final wash, dry the nanoparticle pellet in a vacuum oven at room temperature.

    • Store the dried silver nanoparticles in a desiccator for future use.

Quantitative Data and Expected Outcomes

While specific data for DPEE is not yet established, the following table summarizes quantitative results from silver nanoparticle synthesis using the analogous solvent, ethylene glycol. This data serves as a valuable benchmark for researchers using DPEE. The key parameters influencing nanoparticle size are reaction temperature, reagent concentrations, and the method of precursor addition.[2][4]

Solvent Precursor (AgNO₃) Conc. Stabilizer (PVP) Conc. Temperature (°C) Addition Method Avg. Nanoparticle Size (nm) Reference
Ethylene Glycol0.25 M0.027 M100Injection (2.5 mL/s)17 ± 2[4]
Ethylene Glycol0.25 M0.027 M120Injection (1 mL/s)35 ± 6[4]
Ethylene Glycol0.25 M0.027 M150Injection (1 mL/s)54 ± 13[4]
Ethylene Glycol0.004 M0.002 M150Heating30 ± 4[2]
Ethylene Glycol0.016 M0.093 M150Heating25 ± 3[2]
Ethylene Glycol30 µM (AgOCOCF₃)1 mM150Injection19 - 27[3][7]

Note on Adapting for DPEE:

  • Temperature: DPEE has a higher boiling point than ethylene glycol (~232°C vs. 197°C). This allows for exploring a wider and higher range of reaction temperatures, which may influence reaction kinetics and final particle morphology.

  • Viscosity: DPEE is more viscous than ethylene glycol. This could affect precursor diffusion rates, potentially leading to different nucleation and growth kinetics. Stirring speed may need to be adjusted accordingly.

  • Reducing Power: The reducing potential of DPEE may differ from ethylene glycol due to its different molecular structure. This could alter the required reaction time or temperature to achieve complete reduction of the silver ions.

Signaling Pathways and Logical Relationships

The core of the polyol synthesis method is a chemical reduction pathway. The following diagram illustrates the logical relationship between the reactants and their roles in forming the final product.

Polyol_Synthesis DPEE Dipropylene Glycol Ethyl Ether (DPEE) Solvent_Medium Solvent Medium DPEE->Solvent_Medium Acts as Reducing_Agent Reducing Agent DPEE->Reducing_Agent Acts as AgNO3 Silver Nitrate (AgNO3) Ag_Ions Silver Ions (Ag+) AgNO3->Ag_Ions Dissociates to PVP Polyvinylpyrrolidone (PVP) Stabilization Surface Stabilization PVP->Stabilization Provides Heat Heat (Energy Input) Heat->DPEE Activates Reduction Reduction (Ag+ + e- -> Ag0) Reducing_Agent->Reduction Provides e- Ag_Ions->Reduction Ag_Atoms Silver Atoms (Ag0) Reduction->Ag_Atoms Nucleation Nucleation Ag_Atoms->Nucleation Growth Growth Nucleation->Growth AgNPs Stabilized Silver Nanoparticles (AgNPs) Growth->AgNPs Stabilization->AgNPs Prevents Aggregation

Figure 2: Logical pathway of nanoparticle formation in the DPEE polyol process.

Conclusion

This compound presents itself as a promising, high-boiling point solvent and reducing agent for the synthesis of metallic nanoparticles via the polyol method. The adapted protocol provided here offers a solid foundation for researchers to begin exploring its utility. By systematically adjusting reaction parameters and comparing the results to established ethylene glycol systems, new insights can be gained into controlling nanoparticle synthesis. The unique properties of DPEE may unlock novel particle morphologies and functionalities, making it a valuable addition to the nanoscientist's toolkit for applications in drug development and beyond.

References

Application Notes and Protocols for Dipropylene Glycol Ethyl Ether in Polymer Thin Film Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dipropylene glycol ethyl ether (DPEE) as a solvent in the fabrication of polymer thin films for a variety of applications, including drug delivery systems. The information presented here is intended to offer a foundational understanding and practical protocols for researchers in materials science and drug development.

Introduction to this compound in Polymer Coatings

This compound (DPEE) is a high-boiling point, low-odor, and colorless solvent that offers significant advantages in the preparation of polymer thin films.[1][2] Its slow evaporation rate is a key characteristic that facilitates the formation of smooth, uniform, and defect-free coatings.[2] This property allows ample time for the polymer solution to level on the substrate, minimizing surface imperfections that can arise from rapid solvent evaporation. DPEE is an effective solvent for a wide range of polymers used in coatings, including alkyds, epoxies, acrylics, and polyesters.[2]

In the context of drug development, the choice of solvent is critical for creating stable and effective drug-eluting coatings. The solvent must be compatible with both the polymer matrix and the active pharmaceutical ingredient (API). The slow evaporation of DPEE can be particularly beneficial in preventing the premature crystallization of the drug and ensuring its uniform dispersion within the polymer matrix, which is crucial for predictable drug release kinetics.[3][4] Furthermore, the use of a high-boiling-point solvent can influence the final morphology of the polymer film, which in turn affects its physical and drug-release properties.

Key Properties of this compound

A thorough understanding of the physical and chemical properties of DPEE is essential for optimizing thin film coating processes. The following table summarizes key quantitative data for DPEE.

PropertyValueUnits
CAS Number15764-24-6-
Molecular FormulaC8H18O3-
Molecular Weight162.23 g/mol
Boiling Point223.5 ± 15.0°C at 760 Torr
Flash Point89.0 ± 20.4°C
Density0.945 ± 0.06g/cm³ at 20°C
Vapor Pressure0.019mmHg at 25°C
Viscosity~4.3 (for Dipropylene Glycol Methyl Ether)mPa.s at 20°C
Surface Tension~29 (for Dipropylene Glycol Methyl Ether)mN/m at 20°C

Note: Viscosity and surface tension values are for the closely related dipropylene glycol methyl ether and can be considered indicative for DPEE.[5] It is recommended to obtain specific data for DPEE for precise process modeling.

Experimental Protocols

The following protocols provide a starting point for the preparation of polymer thin films using DPEE as a solvent. Researchers should note that these are generalized procedures and may require optimization based on the specific polymer, substrate, and desired film characteristics.

I. Polymer Solution Preparation

This initial step is critical for achieving a homogenous coating solution, which directly impacts the quality of the final thin film.

SolutionPreparation cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Filtration cluster_3 Step 4: Degassing Polymer Weigh Polymer Mixing Combine and Mix (Magnetic Stirring) Polymer->Mixing DPEE Measure DPEE Volume DPEE->Mixing Heating Gentle Heating (Optional, <60°C) Mixing->Heating if needed Filtering Filter Solution (e.g., 0.45 µm PTFE filter) Mixing->Filtering Heating->Filtering Degassing Degas Solution (Sonication or Vacuum) Filtering->Degassing

Caption: Workflow for preparing a polymer solution with DPEE.

Methodology:

  • Materials and Equipment:

    • Polymer of choice (e.g., PLGA, PCL, PMMA)

    • This compound (DPEE)

    • Glass vials

    • Magnetic stirrer and stir bars

    • Hot plate (optional)

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Ultrasonic bath or vacuum chamber for degassing

  • Procedure:

    • Weigh the desired amount of polymer and place it in a clean, dry glass vial. The concentration will depend on the polymer's molecular weight and the desired film thickness, but a starting range of 1-10% (w/v) is common.

    • Add the calculated volume of DPEE to the vial.

    • Place a magnetic stir bar in the vial and seal it to prevent solvent evaporation.

    • Stir the solution on a magnetic stirrer at room temperature until the polymer is completely dissolved. Gentle heating (e.g., to 40-60°C) can be used to accelerate dissolution for some polymers, but care should be taken to avoid thermal degradation.

    • Once dissolved, filter the solution through a syringe filter to remove any particulate matter.[6]

    • Degas the solution by placing it in an ultrasonic bath for 10-15 minutes or by applying a vacuum to remove dissolved air bubbles, which can cause defects in the film.

II. Spin Coating Protocol

Spin coating is a widely used technique for producing thin, uniform films on flat substrates.[7] The slow evaporation of DPEE allows for a longer spin time, which can contribute to improved film uniformity.

SpinCoatingWorkflow Spin Coating Process A Substrate Preparation (Cleaning and Surface Treatment) B Dispense Polymer Solution A->B Mount on Chuck C Spinning (Low Speed Spread) B->C Start Rotation D Spinning (High Speed Thinning) C->D Ramp Up Speed E Drying/Annealing (Hot Plate or Oven) D->E Stop and Remove

Caption: Sequential steps of the spin coating process.

Methodology:

  • Materials and Equipment:

    • Prepared polymer-DPEE solution

    • Spin coater

    • Substrates (e.g., glass slides, silicon wafers)

    • Pipette or syringe

    • Hot plate or oven for post-coating drying

  • Procedure:

    • Ensure the substrate is clean and dry. Surface treatments, such as plasma cleaning or the application of an adhesion promoter, may be necessary depending on the substrate and polymer.

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the polymer solution onto the center of the substrate to cover the entire surface during spinning.

    • Start the spin coater. A two-stage process is often effective:

      • Spreading Stage: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

      • Thinning Stage: A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[6] The final thickness is inversely proportional to the square root of the spin speed.

    • After the spin cycle is complete, carefully remove the coated substrate.

    • Place the substrate on a hot plate or in an oven at a temperature above the boiling point of DPEE (e.g., 230-250°C) for a sufficient time to ensure complete solvent removal. The drying time will depend on the film thickness and should be determined experimentally.

III. Dip Coating Protocol

Dip coating is an excellent method for coating non-planar or larger substrates and can produce highly uniform films.[8][9] The withdrawal speed is a critical parameter that, along with the solution's viscosity and surface tension, determines the final film thickness.[10][11]

DipCoatingProcess Dip Coating Stages Immersion 1. Immersion Dwell 2. Dwell Time Immersion->Dwell Withdrawal 3. Withdrawal (Constant Speed) Dwell->Withdrawal Drying 4. Drying & Evaporation Withdrawal->Drying Curing 5. Curing/Annealing Drying->Curing

Caption: The five key stages of the dip coating technique.

Methodology:

  • Materials and Equipment:

    • Prepared polymer-DPEE solution

    • Dip coater with controlled withdrawal speed

    • Beaker or tank for the coating solution

    • Substrates

    • Oven for post-coating drying

  • Procedure:

    • Pour the polymer solution into the dipping tank.

    • Mount the clean substrate onto the dip coater's holder.

    • Immersion: Lower the substrate into the solution at a constant speed.

    • Dwell Time: Allow the substrate to remain immersed for a set period (e.g., 30-60 seconds) to ensure complete wetting of the surface.

    • Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. This is the most critical step for determining film thickness. Slower withdrawal speeds generally result in thinner films.[11] The optimal speed will depend on the viscosity of the polymer solution and should be determined empirically.

    • Drying: Allow the solvent to evaporate from the withdrawn substrate. Due to the high boiling point of DPEE, this will be a slow process at room temperature.

    • Curing/Annealing: Transfer the coated substrate to an oven for final drying and to remove all residual solvent. The temperature should be set above the boiling point of DPEE.

Characterization of Polymer Thin Films

After fabrication, it is essential to characterize the thin films to ensure they meet the desired specifications.

Characterization TechniqueProperty Measured
Ellipsometry Film thickness and refractive index
Atomic Force Microscopy (AFM) Surface topography, roughness, and morphology
Scanning Electron Microscopy (SEM) Cross-sectional thickness and surface morphology
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition and presence of residual solvent
UV-Vis Spectroscopy Optical transparency and drug loading (if applicable)
Contact Angle Goniometry Surface wettability and energy

Applications in Drug Delivery

For drug-eluting coatings, the polymer-DPEE solution would also contain the active pharmaceutical ingredient (API). It is crucial to ensure the API is fully dissolved and stable in the solution. The slow evaporation of DPEE can be advantageous in preventing drug crystallization during the coating process, leading to a more uniform amorphous solid dispersion. The release kinetics of the drug from the final coating should be evaluated using appropriate in vitro release assays. The biocompatibility of the final coated device should also be thoroughly assessed. While DPEE itself is a solvent that is removed, it is important to ensure that no residual solvent remains that could affect biocompatibility. Novel biodegradable co-polymers based on related compounds like poly(propylene glycol) diglycidylether have shown excellent biocompatibility, suggesting that with proper processing, propylene (B89431) glycol ether-based systems can be suitable for biomedical applications.[12]

Safety Precautions

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[13]

References

Application Notes and Protocols for Formulating Topical Drug Delivery Systems with Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol ethyl ether (DPGEE) is a versatile solvent and carrier agent increasingly utilized in the formulation of topical drug delivery systems.[1] Its favorable properties, including low volatility, high boiling point, and the ability to solubilize both hydrophilic and lipophilic compounds, make it an excellent choice for enhancing the bioavailability and therapeutic efficacy of various active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for researchers and formulation scientists on the use of DPGEE in topical preparations.

Key Properties of this compound

DPGEE is a clear, colorless liquid with a mild odor, belonging to the glycol ether family.[3] Its bifunctional nature (ether-alcohol) allows it to act as an effective solvent for a wide range of substances.[3] It is miscible with water and many organic solvents, making it a valuable component in the creation of stable and homogenous topical formulations.[1][3] Furthermore, DPGEE is recognized for its low toxicity and good safety profile in topical applications.[3][4]

Application Notes

Solubility Enhancement

DPGEE is an effective solvent for many APIs that are poorly soluble in aqueous or other common solvents.[2] This enhanced solubility is crucial for improving drug loading and subsequent bioavailability. The following table summarizes the solubility of selected APIs in related glycol ethers, providing a reference for formulation development with DPGEE.

Table 1: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in Glycol Ethers

Active Pharmaceutical Ingredient (API)SolventSolubility (mg/mL)Temperature (°C)
IbuprofenDiethylene Glycol Monoethyl Ether (Transcutol®)~300Not Specified
KetoconazoleEthylated Diglycol56.322
Diclofenac (B195802)Propylene (B89431) Glycol~40032

Note: Data is compiled from various sources and serves as a representative example.[5][6][7] Actual solubility in DPGEE should be experimentally determined.

Viscosity Modification

DPGEE can also function as a viscosity decreasing agent in cosmetic and pharmaceutical formulations.[7][8] The inclusion of DPGEE can help to achieve the desired consistency and spreadability of topical products such as creams and gels. The table below presents representative data on the viscosity of topical formulations.

Table 2: Representative Viscosity of Topical Formulations

Formulation TypeGelling Agent/BaseConcentration of Gelling Agent (%)Viscosity (cP)
HydrogelHydroxypropyl Methylcellulose (HPMC)216,300
HydrogelHydroxyethyl Cellulose (B213188) (HEC)540,400
CreamNot SpecifiedNot Applicable20,433 - 28,007

Note: This table provides a general range of viscosities for different formulation types.[9][10] The final viscosity of a formulation containing DPGEE will depend on the specific composition and concentration of all excipients.

Skin Permeation Enhancement

Glycol ethers, including DPGEE, are known to act as penetration enhancers, facilitating the transport of APIs across the stratum corneum.[11] This property is essential for delivering the drug to the target site within the skin or for transdermal delivery into the systemic circulation. The following table summarizes in vitro skin permeation data for a related glycol ether.

Table 3: In Vitro Skin Permeation of Glycol Ethers

Glycol EtherSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)
Dipropylene Glycol (DPG)39.33.85 x 10⁻⁵

Note: This data is for Dipropylene Glycol (DPG) and serves as an indicator of the potential permeation-enhancing effects of DPGEE.[12] Experimental determination for specific DPGEE formulations is recommended.

Experimental Protocols

Protocol 1: Preparation of a Topical Hydrogel with this compound

This protocol describes the preparation of a basic hydrogel formulation using a cellulose-based gelling agent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DPGEE)

  • Hydroxypropyl Methylcellulose (HPMC) or Carbomer

  • Purified Water

  • Preservative (e.g., Methylparaben, Propylparaben)

  • pH adjusting agent (e.g., Triethanolamine for Carbomer)

  • Magnetic stirrer and stir bar

  • Beakers

  • Weighing balance

  • pH meter

Procedure:

  • API Dissolution: In a beaker, accurately weigh the required amount of the API. Add the specified amount of DPGEE and stir using a magnetic stirrer until the API is completely dissolved.

  • Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent (e.g., HPMC) in purified water with continuous stirring. Avoid clump formation. For Carbomer, sprinkle it slowly into the vortex of the stirred water.

  • Preservative Addition: Dissolve the preservative(s) in a small amount of a suitable solvent (e.g., propylene glycol, if compatible) and add it to the gelling agent dispersion.

  • Mixing: Slowly add the API-DPGEE solution to the gelling agent dispersion under continuous stirring.

  • Neutralization (for Carbomer gels): If using Carbomer, neutralize the dispersion by slowly adding a pH-adjusting agent (e.g., triethanolamine) dropwise until a clear, viscous gel is formed. Monitor the pH using a pH meter to reach the desired level (typically pH 5.5-7.0 for skin compatibility).

  • Final Mixing and Degassing: Continue stirring the gel for a sufficient time to ensure homogeneity. If necessary, allow the gel to stand to remove any entrapped air bubbles or use a sonicator for a short period.

Formulation_Workflow cluster_api API Phase cluster_gel Gel Phase API Weigh API DPGEE Add DPGEE API->DPGEE Dissolve Stir to Dissolve DPGEE->Dissolve Mix Combine Phases Dissolve->Mix GellingAgent Disperse Gelling Agent in Water Preservative Add Preservative GellingAgent->Preservative Preservative->Mix Neutralize Neutralize (if Carbomer) Mix->Neutralize FinalMix Final Mixing & Degassing Neutralize->FinalMix FinalGel Final Hydrogel FinalMix->FinalGel Permeation_Study_Workflow Start Start SkinPrep Prepare Skin Membrane Start->SkinPrep FranzAssembly Assemble Franz Diffusion Cell SkinPrep->FranzAssembly FillReceptor Fill Receptor Chamber FranzAssembly->FillReceptor Equilibrate Equilibrate at 32°C FillReceptor->Equilibrate ApplyFormulation Apply Topical Formulation Equilibrate->ApplyFormulation Sample Collect Samples at Time Intervals ApplyFormulation->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze DataAnalysis Calculate Permeation Parameters Analyze->DataAnalysis End End DataAnalysis->End

References

"application of dipropylene glycol ethyl ether in nanoemulsion formulation"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropylene glycol ethyl ether (DPEE) is a versatile, low-odor, and environmentally friendly solvent with a bifunctional nature (ether-alcohol) that has garnered significant interest in the formulation of nanoemulsions.[1][2] Nanoemulsions, which are colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm, offer numerous advantages in drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and better patient compliance.[3][4] DPEE's properties make it an excellent choice as a cosolvent or cosurfactant in nanoemulsion formulations, where it contributes to reducing interfacial tension, improving the solubility of active pharmaceutical ingredients (APIs), and enhancing the overall stability of the nanoemulsion.[5][6][7]

This document provides detailed application notes on the use of DPEE in nanoemulsion formulations and comprehensive protocols for their preparation and characterization.

Key Applications of DPEE in Nanoemulsions:

  • Cosolvent/Cosurfactant: DPEE is frequently employed as a cosolvent or cosurfactant in combination with a primary surfactant.[6][8] Its amphiphilic nature allows it to partition between the oil and water phases, reducing interfacial tension and facilitating the formation of fine droplets.[5] The use of a cosurfactant like DPEE can also increase the fluidity of the interface, allowing for greater penetration of the oil phase and the formation of a stable nanoemulsion at lower surfactant concentrations.

  • Solubility Enhancement: DPEE is an effective solvent for a wide range of active pharmaceutical ingredients (APIs), including both hydrophobic and hydrophilic compounds.[5][6] Its inclusion in a nanoemulsion formulation can significantly enhance the loading capacity of the system for poorly soluble drugs.

  • Stability Improvement: The presence of DPEE can contribute to the kinetic and thermodynamic stability of nanoemulsions.[9] By reducing the droplet size and preventing coalescence, it helps to maintain the integrity of the formulation over time.

  • Penetration Enhancer: In topical and transdermal nanoemulsion formulations, DPEE can act as a penetration enhancer, facilitating the transport of the API through the skin barrier.[10][11]

Quantitative Data on DPEE in Nanoemulsion Formulation

The following table summarizes representative quantitative data on the effect of a glycol ether cosurfactant on the physicochemical properties of nanoemulsions. This data is a composite representation from various studies to illustrate the typical impact of such excipients.

Formulation CodeOil Phase (%)Surfactant (%)DPEE (Cosurfactant) (%)Water (%)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NE-DPEE-11020565150 ± 5.20.25 ± 0.03-25.3 ± 1.8
NE-DPEE-210201060110 ± 4.10.18 ± 0.02-28.1 ± 2.1
NE-DPEE-31020155585 ± 3.50.15 ± 0.01-30.5 ± 1.5
NE-DPEE-415251050135 ± 6.30.22 ± 0.04-26.8 ± 2.5
NE-DPEE-515251545105 ± 5.80.19 ± 0.03-29.4 ± 1.9

Note: The data presented in this table is illustrative and compiled from general knowledge of nanoemulsion formulation. Actual results will vary depending on the specific components, their ratios, and the preparation method used.

Experimental Protocols

1. Protocol for Preparation of a DPEE-Containing Nanoemulsion using the Spontaneous Emulsification (Phase Titration) Method

This protocol describes a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • Oil Phase: e.g., Caprylic/capric triglyceride (Miglyol 812)

  • Surfactant: e.g., Polysorbate 80 (Tween 80)

  • Cosurfactant: this compound (DPEE)

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API) - optional, to be dissolved in the oil phase.

Equipment:

  • Magnetic stirrer with stir bar

  • Burette

  • Glass beakers

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase (e.g., Caprylic/capric triglyceride).

    • If applicable, dissolve the desired amount of the API in the oil phase with gentle stirring.

  • Preparation of the Surfactant/Cosurfactant (Smix) Mixture:

    • Accurately weigh the surfactant (e.g., Polysorbate 80) and the cosurfactant (DPEE) in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight).

    • Mix the surfactant and cosurfactant thoroughly using a vortex mixer to obtain a homogenous Smix.

  • Formation of the Nanoemulsion Preconcentrate:

    • Add the prepared oil phase to the Smix mixture.

    • Gently stir the mixture on a magnetic stirrer until a clear and homogenous solution is formed.

  • Titration with Aqueous Phase:

    • Place the oil-Smix preconcentrate on a magnetic stirrer with continuous stirring at a moderate speed (e.g., 300-500 rpm).

    • Slowly add the aqueous phase (deionized water) dropwise from a burette to the oil-Smix mixture.

    • Observe the mixture for transparency. The endpoint of the titration is the formation of a clear or slightly bluish, transparent liquid, indicating the formation of a nanoemulsion.

  • Characterization:

    • Characterize the prepared nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

2. Protocol for Characterization of the Nanoemulsion

a) Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

    • Perform the measurement to obtain the average droplet size (Z-average) and the PDI. The PDI value indicates the uniformity of the droplet size distribution, with values below 0.3 generally considered acceptable for nanoemulsions.[5]

b) Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water.

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential. A zeta potential value of ±30 mV or greater is generally indicative of good physical stability due to electrostatic repulsion between droplets.

c) Thermodynamic Stability Studies:

  • Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature variation between refrigeration (4°C) and an elevated temperature (45°C), storing at each temperature for at least 48 hours. Observe for any signs of phase separation, creaming, or cracking.

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500 rpm) for 30 minutes and observe for any phase separation.

  • Freeze-Thaw Cycles: Subject the nanoemulsion to at least three freeze-thaw cycles, where the formulation is frozen (e.g., at -21°C) and then thawed at room temperature (25°C), with storage at each temperature for at least 48 hours. Observe for any signs of instability.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_char Characterization Phase A 1. Prepare Oil Phase (Oil + API) C 3. Mix Oil Phase and Smix (Nanoemulsion Preconcentrate) A->C B 2. Prepare Smix (Surfactant + DPEE) B->C D 4. Aqueous Phase Titration (Formation of Nanoemulsion) C->D E Droplet Size & PDI Analysis (DLS) D->E F Zeta Potential Measurement D->F G Thermodynamic Stability (Heating-Cooling, Centrifugation, Freeze-Thaw) D->G

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Logical_Relationships cluster_components Formulation Components cluster_properties Desired Nanoemulsion Properties Oil Oil Phase (API Carrier) DropletSize Small Droplet Size (<200 nm) Oil->DropletSize Surfactant Surfactant (Emulsifier) Surfactant->Oil Stabilizes Interface Surfactant->DropletSize DPEE DPEE (Cosurfactant/Cosolvent) DPEE->Oil Improves API Solubility DPEE->Surfactant Reduces Interfacial Tension DPEE->DropletSize Water Aqueous Phase (Continuous Phase) Water->DropletSize Stability High Stability DropletSize->Stability PDI Low PDI (<0.3) PDI->Stability

Caption: Logical relationships in DPEE-based nanoemulsion formulation.

References

Application Notes and Protocols for Dipropylene Glycol Ethyl Ether as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of dipropylene glycol ethyl ether (DPEE) as a solvent for enzymatic reactions is an emerging area of research with limited published data. The following application notes and protocols are based on the physicochemical properties of DPEE and established principles of biocatalysis in analogous non-aqueous media. This document is intended to serve as a foundational guide for researchers exploring this novel application.

Application Notes

This compound (DPEE) is a promising yet underexplored medium for enzymatic catalysis. Its unique properties, combining the characteristics of an ether and an alcohol, suggest its potential to facilitate a variety of enzymatic transformations that are challenging in traditional aqueous systems.

Properties of this compound (DPEE)

DPEE is a high-boiling, colorless liquid with a faint, mild odor. Its bifunctional nature provides versatile solvency for both polar and non-polar compounds. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (DPEE)

PropertyValue
Chemical Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Appearance Colorless liquid
Boiling Point 223.5 °C (at 760 Torr)[1]
Flash Point 89.0 °C[1]
Density 0.945 g/cm³ (at 20 °C)[1]
Water Solubility Completely miscible
Advantages of DPEE as a Medium for Enzymatic Reactions

Utilizing organic solvents like DPEE can offer significant advantages over aqueous media for certain enzymatic reactions:

  • Increased Solubility of Substrates/Products: Many organic substrates and products, particularly those with hydrophobic moieties, have limited solubility in water. DPEE can provide a suitable environment for such molecules, enabling higher substrate loading and preventing product inhibition.

  • Thermodynamic Shift Towards Synthesis: For reactions that produce water, such as esterification and amidation, a non-aqueous medium can shift the reaction equilibrium to favor product formation.

  • Suppression of Water-Dependent Side Reactions: By minimizing the water content, undesirable hydrolytic side reactions can be significantly reduced.

  • Enhanced Enzyme Stability: For some enzymes, the rigid, non-aqueous environment can lock the enzyme in its active conformation, leading to enhanced thermal and operational stability.

  • Altered Enzyme Selectivity: The solvent can influence the flexibility of the enzyme's active site, potentially leading to novel or enhanced chemo-, regio-, and enantioselectivity.

  • Ease of Product Recovery: The recovery of products from an organic solvent can be more straightforward than from a complex aqueous medium.

  • Reduced Microbial Contamination: The low water activity in non-aqueous systems inhibits the growth of microbial contaminants.

Potential Applications in Biocatalysis

The properties of DPEE make it a candidate for a range of enzymatic reactions, particularly those catalyzed by hydrolases operating in reverse.

  • Lipase-Catalyzed Reactions: Lipases are robust enzymes known for their activity in non-aqueous media. In DPEE, they could be used for:

    • Esterification and Transesterification: Synthesis of specialty esters, such as flavor and fragrance compounds, cosmetic ingredients, and precursors for polymers.

    • Enantioselective Resolutions: Separation of racemic mixtures of alcohols, acids, or amines.

  • Protease-Catalyzed Peptide Synthesis: Similar to lipases, proteases can catalyze the formation of peptide bonds in low-water environments.

  • Polymerase-Catalyzed Polymerizations: The high boiling point of DPEE could be advantageous for enzyme-catalyzed polymerization reactions that require elevated temperatures.

Key Considerations for Optimization

Successful implementation of enzymatic reactions in DPEE requires careful optimization of several parameters:

  • Water Activity (aw): Enzymes require a small amount of "essential water" to maintain their catalytically active conformation. The optimal water activity is a critical parameter that needs to be determined for each enzyme-solvent system. This can be controlled by pre-equilibrating the enzyme and solvent with salt hydrate (B1144303) pairs of known equilibrium relative humidity.

  • Enzyme Formulation: For reactions in organic solvents, enzymes are typically used in an immobilized or lyophilized form. Immobilization can enhance stability and allows for easy recovery and reuse of the biocatalyst.

  • pH Memory: Enzymes in non-aqueous media are thought to retain the ionization state of their active site residues corresponding to the pH of the last aqueous solution they were in contact with. Therefore, the pH of the buffer used for lyophilization or immobilization is a crucial parameter to optimize.

  • Mass Transfer: As the enzyme is often present as a solid suspension, efficient mixing is essential to overcome mass transfer limitations.

Experimental Protocols

The following is a generalized protocol for a lipase-catalyzed esterification reaction in DPEE. Researchers should adapt and optimize this protocol for their specific substrates and enzyme.

Protocol 1: Lipase-Catalyzed Synthesis of an Ester in DPEE

Objective: To evaluate the feasibility of using DPEE as a medium for the lipase-catalyzed esterification of a model carboxylic acid and alcohol.

Materials and Reagents:

  • This compound (DPEE), anhydrous grade

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)

  • Carboxylic acid (e.g., lauric acid)

  • Alcohol (e.g., 1-butanol)

  • Molecular sieves (3 Å), activated

  • Hexane (for washing)

  • Internal standard for GC analysis (e.g., dodecane)

Equipment:

  • Reaction vials (e.g., 20 mL glass scintillation vials with screw caps)

  • Orbital shaker incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Centrifuge

Procedure:

  • Solvent and Reagent Preparation:

    • Dry the DPEE over activated molecular sieves for at least 24 hours to reduce the water content.

    • Prepare stock solutions of the carboxylic acid and alcohol in the dried DPEE.

  • Enzyme Preparation:

    • Dry the immobilized lipase in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) for 24 hours prior to use to remove excess water.

  • Reaction Setup:

    • In a reaction vial, combine the carboxylic acid and alcohol solutions in DPEE to achieve the desired molar ratio (e.g., 1:1).

    • Add the internal standard to the reaction mixture.

    • The total reaction volume can be, for example, 5 mL.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 60 °C) in the orbital shaker for 15 minutes.

    • Initiate the reaction by adding a pre-weighed amount of the dried immobilized lipase (e.g., 10-50 mg).

  • Reaction Monitoring:

    • Incubate the reaction at the desired temperature with constant agitation (e.g., 200 rpm).

    • At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Centrifuge the aliquot to pellet the immobilized enzyme.

    • Analyze the supernatant by GC-FID to determine the concentrations of the substrates and the product ester.

Data Analysis:

  • Calculate the substrate conversion and product yield based on the peak areas from the GC analysis relative to the internal standard.

Table 2: Template for Recording Experimental Data

RunEnzyme (mg)Carboxylic Acid (mM)Alcohol (mM)Temperature (°C)Time (h)Conversion (%)Yield (%)
1
2
3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization Solvent Solvent Selection (DPEE) Reaction Enzymatic Reaction Solvent->Reaction Enzyme Enzyme Selection & Preparation Enzyme->Reaction Substrates Substrate Preparation Substrates->Reaction Sampling Time-course Sampling Reaction->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Data Data Analysis (Conversion, Yield) Analysis->Data Optimization Parameter Optimization Data->Optimization Iterative Process Optimization->Enzyme Optimization->Reaction

Caption: Experimental workflow for evaluating DPEE in enzymatic reactions.

Factors Influencing Enzyme Performance in DPEE

influencing_factors center Enzyme Performance (Activity, Stability, Selectivity) solvent Solvent Properties (DPEE) solvent->center enzyme Enzyme Formulation enzyme->center water Water Activity (aw) water->center conditions Reaction Conditions conditions->center polarity Polarity polarity->solvent viscosity Viscosity viscosity->solvent immobilization Immobilization immobilization->enzyme lyophilization Lyophilization lyophilization->enzyme temperature Temperature temperature->conditions ph_memory pH Memory ph_memory->conditions agitation Agitation agitation->conditions substrates Substrate Conc. substrates->conditions

Caption: Key factors influencing enzyme performance in DPEE.

References

Application Notes and Protocols for the Analysis of Dipropylene Glycol Ethyl Ether (DPE) by GC-MS and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of dipropylene glycol ethyl ether (DPE) using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). These methods are designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (DPE) is a versatile solvent used in a variety of industrial and consumer products, including paints, coatings, cleaners, and cosmetics.[1] Due to its widespread use, accurate and reliable analytical methods are essential for quality control, safety assessment, and regulatory compliance. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like DPE. Coupling GC with either a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for definitive identification and enhanced sensitivity.[1][2]

DPE is typically a mixture of isomers, which can be separated and quantified using appropriate chromatographic conditions.[3] The methods detailed below are suitable for the analysis of DPE in various matrices, with specific protocols for airborne and cosmetic samples.

GC-MS Method for the Analysis of DPE

Application Note

This application note describes a sensitive and selective method for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable to the analysis of DPE in complex matrices such as cosmetics and consumer products. The use of a polar capillary column provides good separation of DPE isomers and other components.[4][5] Mass spectrometry in scan mode allows for the identification of DPE based on its mass spectrum, while selected ion monitoring (SIM) mode can be used for trace-level quantification.[6]

Experimental Protocol

2.2.1. Sample Preparation (Cosmetic Matrix) [4][5]

  • Weigh 0.1 g of the cosmetic sample into a 10 mL glass vial.

  • Add 2 mL of methanol (B129727) to the vial.

  • Seal the vial with a polytetrafluoroethylene (PTFE)-lined cap.

  • Place the vial in an ultrasonic bath and sonicate for 10 minutes at 25°C.

  • Dilute the extract 1:5 (v/v) with methanol.

  • Filter the diluted extract through a 0.22 µm PTFE syringe filter into a GC vial.

2.2.2. GC-MS Instrumentation and Conditions [1][4][5]

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column J&W Scientific DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 240 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 0.8 mL/min
Oven Program Initial temperature 40 °C (hold for 1 min), ramp at 8 °C/min to 240 °C (hold for 5 min)
Transfer Line Temp. 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 20-220 amu
Quantitative Data Summary
CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
Diethylene Glycol Ethyl Ether (DEGEE)~5.76 (on Rxi®-1301Sil MS)[7]0.1 - 1 µg/mL[6]0.3 - 3 µg/mL[6]>0.99[6]
Dipropylene Glycol Methyl Ether (DPGME) Isomers5.68 - 5.81 (on Rxi®-1301Sil MS)[7]0.1 - 1 µg/mL[6]0.3 - 3 µg/mL[6]>0.99[6]

Note: Retention times and detection limits are highly dependent on the specific instrument, column, and analytical conditions. Method validation is required to establish performance characteristics for DPE.

GC-FID Method for the Analysis of DPE

Application Note

This application note details a robust and reliable method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is particularly suitable for routine quality control of raw materials and finished products where the identity of DPE is already known. The method is based on established procedures for the analysis of glycol ethers in workplace air and bulk chemicals.[2][3][8]

Experimental Protocol

3.2.1. Sample Preparation (Airborne Samples) [2][9]

  • Collect air samples using a personal sampling pump connected to a solid sorbent tube (e.g., Anasorb 747).

  • Sample at a known flow rate between 0.1 and 0.2 L/min for a total sample volume of 10 L.

  • After sampling, cap the tubes securely.

  • In the laboratory, break the ends of the sorbent tube and transfer the front and back sections to separate vials.

  • Add 1.0 mL of a desorption solution (e.g., 85:15 v/v methylene (B1212753) chloride:methanol) to each vial.

  • Cap the vials and place them in an ultrasonic bath for 30 minutes to facilitate desorption.

  • Transfer an aliquot of the desorbed sample to a GC vial for analysis.

3.2.2. GC-FID Instrumentation and Conditions [3][10][11]

ParameterValue
Gas Chromatograph Hewlett-Packard 5890A or equivalent
Detector Flame Ionization Detector (FID)
Column InertCap WAX-HT (30 m x 0.53 mm i.d., 1.2 µm film thickness) or Stabilwax®-DA (30 m x 0.32 mm i.d., 1 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Hydrogen or Helium
Oven Program Initial temperature 90 °C (hold for 2 min), ramp at 6 °C/min to 210 °C (hold for 0.5 min)
Detector Temperature 250 °C
Detector Gases Hydrogen and Air
Quantitative Data Summary

The following table presents typical quantitative data for the analysis of dipropylene glycol and its isomers by GC-FID.

CompoundRetention Time (min)Working Range (for a 10L air sample)
Dipropylene Glycol Isomer 113.10 (on InertCap WAX-HT)[10]0.3 - 37.5 mg/m³ (for DPGME)[2]
Dipropylene Glycol Isomer 214.04 (on InertCap WAX-HT)[10]0.3 - 37.5 mg/m³ (for DPGME)[2]
Dipropylene Glycol Isomer 314.17 (on InertCap WAX-HT)[10]0.3 - 37.5 mg/m³ (for DPGME)[2]
Dipropylene Glycol Isomer 414.58 (on InertCap WAX-HT)[10]0.3 - 37.5 mg/m³ (for DPGME)[2]
Dipropylene Glycol Isomer 515.48 (on InertCap WAX-HT)[10]0.3 - 37.5 mg/m³ (for DPGME)[2]

Note: The working range for DPE is expected to be similar to that of DPGME. Retention times are specific to the conditions listed.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Cosmetic Sample (0.1g) Methanol Add Methanol (2mL) Sample->Methanol Ultrasonication Ultrasonication (10 min) Methanol->Ultrasonication Dilution Dilution (1:5 with Methanol) Ultrasonication->Dilution Filtration Filtration (0.22 µm PTFE) Dilution->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Autosampler Autosampler Injection (1 µL) GC_Vial->Autosampler GC_Column GC Separation (Polar Column) Autosampler->GC_Column MS_Detection MS Detection (EI, Scan Mode) GC_Column->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of DPE in cosmetics.

GC-FID Experimental Workflow

GCFID_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Air Workplace Air Sorbent_Tube Sorbent Tube Collection Air->Sorbent_Tube Desorption Solvent Desorption (CH2Cl2/MeOH) Sorbent_Tube->Desorption Ultrasonication Ultrasonication (30 min) Desorption->Ultrasonication GC_Vial Sample in GC Vial Ultrasonication->GC_Vial Autosampler Autosampler Injection (1 µL) GC_Vial->Autosampler GC_Column GC Separation (WAX Column) Autosampler->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Data_Analysis Data Analysis (Quantification) FID_Detection->Data_Analysis

Caption: Workflow for GC-FID analysis of airborne DPE.

References

Application Notes and Protocols: Dipropylene Glycol Ethyl Ether as a High-Performance Coating Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropylene glycol ethyl ether (DPEE) as a high-performance solvent in coating formulations. This document includes detailed information on its properties, comparative performance data, and standardized experimental protocols for evaluation.

Introduction to this compound (DPEE) in Coatings

This compound (DPEE), with the CAS number 15764-24-6, is a colorless, transparent liquid with a low odor, making it a favorable choice in formulations where minimal scent is desired.[1][2] Its slow evaporation rate is a significant benefit in coating applications, as it allows for longer working times and promotes superior film formation, resulting in smooth and defect-free finishes.[1]

DPEE is a versatile and effective solvent compatible with a wide array of resins, including alkyd, epoxy, acrylic, and polyester (B1180765) types.[1] This broad compatibility makes it a valuable component in various paint formulations, from emulsion paints to high-grade electrophoretic coatings.[1] Beyond simply dissolving resins, DPEE actively contributes to reducing the film-forming temperature, which is crucial for efficient curing, especially at ambient temperatures. This property accelerates cohesion and the final film formation, leading to improved productivity and aesthetic outcomes.[1]

Key Performance Attributes

The primary advantages of incorporating DPEE into coating formulations include:

  • Enhanced Film Formation: Its slow evaporation rate allows for better leveling and coalescence of polymer particles, resulting in a uniform and continuous film.[1]

  • Reduced Minimum Film Formation Temperature (MFFT): DPEE effectively lowers the MFFT of latex and emulsion-based coatings, enabling proper film formation at lower temperatures.

  • Improved Flow and Leveling: The extended open time provided by DPEE allows the coating to flow and level out, minimizing brush marks and other application defects.

  • Excellent Solvency: DPEE is a strong solvent for a wide range of coating resins, ensuring good solubility and stability of the formulation.[1]

  • Low Odor: Its low odor profile improves the working environment and is desirable for interior coating applications.[2]

Comparative Performance Data

To facilitate the selection of an appropriate solvent, the following tables summarize the physical properties and performance characteristics of DPEE in comparison to other commonly used coating solvents.

Table 1: Physical Properties of Common Coating Solvents

PropertyThis compound (DPEE)Dipropylene Glycol Methyl Ether (DPM)Dipropylene Glycol n-Butyl Ether (DPnB)2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (Texanol™)
CAS Number 15764-24-634590-94-829911-28-225265-77-4
Molecular Weight ( g/mol ) 162.23148.2190.3216.3
Boiling Point (°C) 223.5190230254
Flash Point (°C) 8979100120
Evaporation Rate (n-BuAc=1) 0.030.040.0060.002
Water Solubility ( g/100g @ 25°C) MiscibleMiscible4.50.1
Density (g/cm³ @ 20°C) 0.9450.9530.910.95

Note: Data compiled from various sources.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of DPEE in coating formulations. These protocols are based on recognized ASTM standards.

Protocol for Determining Coating Viscosity

Objective: To measure the rotational viscosity of a coating formulation to assess the impact of the solvent on its rheological properties.

Reference Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

Materials:

  • Coating formulation containing DPEE

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath

  • Beakers

Procedure:

  • Equilibrate the coating sample and the viscometer spindle to a constant temperature (e.g., 25 ± 0.5 °C) using the water bath.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.

  • Pour the coating sample into a beaker of appropriate size.

  • Immerse the viscometer spindle into the coating sample up to the immersion mark.

  • Allow the spindle to rotate for a specified time (e.g., 60 seconds) to reach a stable reading.

  • Record the viscosity reading from the viscometer display.

  • Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the coating.

Protocol for Measuring Drying Time

Objective: To determine the set-to-touch, tack-free, and dry-hard times of a coating film.

Reference Standard: ASTM D5895 - Standard Test Methods for Measuring Times of Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders.

Materials:

  • Coating formulation containing DPEE

  • Mechanical drying time recorder (straight-line or circular)

  • Glass or metal panels

  • Film applicator (e.g., Bird applicator) of a specified thickness

Procedure:

  • Apply a uniform film of the coating onto a clean glass or metal panel using the film applicator.

  • Immediately place the panel on the drying time recorder.

  • Start the recorder, which will move a stylus across the wet film at a constant speed.

  • Allow the test to run until the film is completely dry.

  • Observe the track left by the stylus and identify the different stages of drying based on the appearance of the track (e.g., a continuous track indicates a wet film, a broken track indicates the set-to-touch time, and no track indicates the dry-hard time).

  • Record the time taken to reach each drying stage.

Protocol for Determining Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex or emulsion coating will form a continuous film.

Reference Standard: ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.

Materials:

  • Latex or emulsion coating formulation containing DPEE

  • MFFT bar (a temperature-gradient plate)

  • Film applicator (e.g., cube applicator)

  • Dry air or nitrogen source

Procedure:

  • Ensure the MFFT bar is clean and dry.

  • Set the temperature gradient on the MFFT bar to cover the expected MFFT range of the coating.

  • Apply a uniform film of the coating across the temperature gradient of the MFFT bar using the film applicator.

  • Immediately cover the bar with the provided cover and pass a stream of dry air or nitrogen over the surface to facilitate drying.

  • Allow the film to dry completely.

  • Visually inspect the film to identify the point on the temperature scale where the film transitions from a continuous, clear film to a cracked or cloudy film.

  • The temperature at this transition point is the MFFT.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DPEE in coatings.

G cluster_formulation Coating Formulation cluster_application Application & Curing cluster_performance Final Coating Properties Resin Resin (e.g., Acrylic, Epoxy) Application Application (Spray, Brush, Roll) Resin->Application Pigment Pigment & Fillers Pigment->Application Additives Additives Additives->Application Solvent Solvent System Solvent->Application Evaporation Solvent Evaporation Solvent->Evaporation DPEE's slow rate extends open time Application->Evaporation Coalescence Film Coalescence Evaporation->Coalescence Promotes better particle packing Curing Curing / Film Formation Coalescence->Curing Lowers MFFT for efficient curing Adhesion Adhesion Curing->Adhesion Hardness Hardness Curing->Hardness Gloss Gloss & Appearance Curing->Gloss Durability Durability Curing->Durability

Caption: Logical relationship of DPEE in the coating formulation and curing process.

G start Start: Prepare Coating Formulation with DPEE viscosity 1. Viscosity Measurement (ASTM D2196) start->viscosity drying_time 2. Drying Time Analysis (ASTM D5895) viscosity->drying_time mfft 3. MFFT Determination (ASTM D2354) drying_time->mfft film_properties 4. Film Property Evaluation (Adhesion, Hardness, Gloss) mfft->film_properties analysis 5. Data Analysis & Comparison film_properties->analysis end End: Optimized Coating Formulation analysis->end

Caption: Experimental workflow for evaluating DPEE in a coating formulation.

References

Application Notes and Protocols for Dipropylene Glycol Ethyl Ether (DPE) in Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dipropylene Glycol Ethyl Ether (DPE) in printing ink formulations. The information is intended for researchers and scientists involved in the development and evaluation of printing inks.

Introduction to this compound (DPE)

This compound (DPE) is a colorless, low-odor, and slow-evaporating solvent with the chemical formula C₈H₁₈O₃. It is a member of the glycol ether family and is known for its excellent solvency for a wide range of resins used in printing inks, including acrylics, epoxies, and polyurethanes.[1] Its bifunctional nature, possessing both ether and alcohol functionalities, contributes to its versatility as a solvent and coupling agent.[2]

DPE is a valuable component in various printing ink systems, such as flexographic, gravure, screen, and inkjet printing, due to its ability to control viscosity, improve ink flow, and enhance print quality.[1] Its low volatility and low toxicity make it a safer alternative to some traditional solvents.[1]

Key Properties and Functions in Printing Inks

The primary functions of DPE in printing ink formulations include:

  • Solvent: DPE is an active solvent for numerous ink resins, ensuring a stable and homogenous ink formulation.[1]

  • Viscosity Modifier: It helps to reduce and control the viscosity of the ink, which is crucial for proper ink transfer and printability.

  • Flow and Leveling Agent: The slow evaporation rate of DPE allows for improved ink flow and leveling on the substrate, resulting in a smooth and uniform print surface.

  • Drying Time Retarder: By controlling the evaporation rate, DPE can extend the drying time of the ink, which is beneficial in certain printing processes to prevent premature drying on the press.

  • Coupling Agent: In water-based ink formulations, DPE acts as a coupling agent, improving the compatibility and stability of the various components.

  • Anti-icing Liquid: In some specific applications like soft printing and silk printing inks, it can be used as an anti-ice liquid.[3]

Data Presentation: Typical Properties and Formulation Ranges

The following tables summarize the typical physical properties of DPE and its recommended concentration ranges in various printing ink formulations. These values are intended as a starting point for formulation development and may require optimization based on the specific ink system and desired performance characteristics.

Table 1: Typical Physical Properties of this compound (DPE)

PropertyValue
Molecular Weight 162.23 g/mol
Boiling Point 198 °C
Flash Point 82 °C
Appearance Colorless liquid
Odor Mild, ethereal
Solubility in Water Miscible

Table 2: Recommended Concentration Ranges of DPE in Printing Ink Formulations

Ink TypeDPE Concentration (wt%)Primary Function
Water-Based Flexographic 2 - 10Co-solvent, Coupling Agent, Drying Time Retarder
Solvent-Based Gravure 5 - 15Main Solvent, Viscosity Modifier, Flow Agent
UV-Curable Inkjet 1 - 5Co-solvent, Viscosity Reducer
Screen Printing 5 - 20Solvent, Flow and Leveling Agent

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of printing inks formulated with DPE.

Viscosity Measurement

Objective: To determine the effect of DPE concentration on the viscosity of a printing ink.

Apparatus:

  • Rotational viscometer (e.g., Brookfield viscometer)

  • Temperature-controlled water bath

  • Beakers

  • Stirrer

Procedure:

  • Prepare a series of ink formulations with varying concentrations of DPE (e.g., 0%, 2%, 5%, 10%, 15% by weight), keeping all other components constant.

  • Thoroughly mix each formulation until a homogenous mixture is achieved.

  • Equilibrate the ink sample and the viscometer spindle to a constant temperature (e.g., 25°C) using the water bath.

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the ink.

  • Immerse the spindle into the ink sample up to the marked level.

  • Start the viscometer and allow the reading to stabilize for 60 seconds.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

  • Repeat the measurement three times for each sample and calculate the average viscosity.

  • Plot a graph of viscosity versus DPE concentration.

Surface Tension Measurement

Objective: To evaluate the influence of DPE on the surface tension of an inkjet ink.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glass vessel

  • Micropipette

Procedure:

  • Prepare a series of inkjet ink formulations with different concentrations of DPE.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the ink sample in the glass vessel.

  • For the Du Noüy ring method, immerse the platinum ring into the ink and then slowly pull it through the liquid-air interface.

  • The force required to detach the ring from the surface is measured and used to calculate the surface tension in dynes/cm or mN/m.

  • For the Wilhelmy plate method, a thin plate is brought into contact with the ink surface, and the force due to wetting is measured.

  • Perform measurements for each DPE concentration in triplicate.

  • Analyze the data to determine the relationship between DPE concentration and surface tension.

Drying Time Assessment

Objective: To measure the effect of DPE on the drying time of a gravure printing ink.

Apparatus:

  • Drying time recorder or a manual set-off test apparatus

  • Substrate (e.g., paper, film)

  • Hand proofer or laboratory printing press

  • Timer

Procedure:

  • Prepare gravure ink formulations with varying levels of DPE.

  • Apply a uniform film of each ink formulation onto the chosen substrate using a hand proofer or a lab-scale gravure press.

  • Using a Drying Time Recorder: Place the printed substrate on the recorder. A stylus will move across the print at a constant speed, leaving a track. The point at which the stylus no longer leaves a mark on the ink film indicates the set-to-touch time.

  • Manual Set-Off Test: Immediately after printing, place a fresh piece of the same substrate on top of the print and apply a constant pressure for a specific duration (e.g., 10 seconds).

  • Separate the two substrates and observe the amount of ink transfer (set-off) to the top sheet.

  • Repeat the set-off test at regular intervals (e.g., every 30 seconds) on a fresh area of the print.

  • The drying time is the point at which no ink transfer is observed.

  • Record the drying times for each DPE concentration and analyze the trend.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the formulation and evaluation of printing inks containing DPE.

Ink_Formulation_Workflow cluster_formulation Ink Formulation cluster_mixing Mixing and Dispersion cluster_evaluation Performance Evaluation cluster_optimization Optimization Resin Select Resin (e.g., Acrylic, Polyurethane) Premix Premix Components Resin->Premix Pigment Select Pigment Pigment->Premix Additives Select Additives (e.g., Waxes, Dispersants) Additives->Premix DPE Dipropylene Glycol Ethyl Ether (DPE) DPE->Premix CoSolvent Other Co-solvents CoSolvent->Premix Dispersion High-Speed Dispersion Premix->Dispersion Letdown Letdown with additional solvent/resin Dispersion->Letdown Viscosity Viscosity Measurement Letdown->Viscosity SurfaceTension Surface Tension Measurement Letdown->SurfaceTension DryingTime Drying Time Assessment Letdown->DryingTime PrintQuality Print Quality Analysis Letdown->PrintQuality Analysis Analyze Results Viscosity->Analysis SurfaceTension->Analysis DryingTime->Analysis PrintQuality->Analysis Reformulate Reformulate Analysis->Reformulate If performance targets are not met Reformulate->Additives Reformulate->DPE Reformulate->CoSolvent DPE_Influence_Diagram cluster_properties Ink Properties cluster_performance Print Performance DPE DPE Concentration Viscosity Viscosity DPE->Viscosity Decreases SurfaceTension Surface Tension DPE->SurfaceTension Decreases EvaporationRate Evaporation Rate DPE->EvaporationRate Decreases Adhesion Adhesion DPE->Adhesion Can influence FlowLeveling Flow & Leveling Viscosity->FlowLeveling Improves Printability Printability Viscosity->Printability Affects SurfaceTension->Printability Improves Wetting DryingTime Drying Time EvaporationRate->DryingTime Increases PrintQuality PrintQuality FlowLeveling->PrintQuality DryingTime->PrintQuality Printability->PrintQuality Adhesion->PrintQuality

References

Troubleshooting & Optimization

Technical Support Center: Managing Dipropylene Glycol Ethyl Ether (DPE) in Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the evaporation rate of dipropylene glycol ethyl ether (DPE) during film deposition experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DPE) recommended for film deposition?

A1: this compound (DPE) is a high-boiling point, slow-evaporating solvent.[1] This slow evaporation rate is a significant advantage as it allows for extended processing times, which helps in the formation of smooth, cohesive, and defect-free films.[2] Its excellent solvency for a wide array of resins and polymers also makes it a versatile choice in many formulations.[2] In pharmaceutical applications, using organic solvents like DPE can be advantageous for moisture-sensitive drugs as it can reduce the risk of hydrolysis during the coating process.[3][4]

Q2: What are the key physical properties of DPE relevant to its evaporation rate?

A2: The key properties of DPE that contribute to its slow evaporation are its high boiling point and low vapor pressure. A higher boiling point and lower vapor pressure mean the solvent transitions from liquid to gas phase more slowly at a given temperature compared to more volatile solvents.[5][6]

Q3: What primary factors control the evaporation rate of DPE during an experiment?

A3: The primary factors controlling the evaporation rate are temperature, ambient pressure, humidity, and airflow over the substrate surface.[3][7]

  • Temperature: Higher substrate or ambient temperatures will increase the evaporation rate.

  • Humidity: High humidity can slow down the evaporation rate of solvents, particularly those with some water miscibility.[4]

  • Airflow/Exhaust: Increased airflow or a higher exhaust rate in a spin coater will carry solvent vapor away from the surface more quickly, accelerating evaporation.[8]

Q4: How does controlling the DPE evaporation rate impact the final film morphology?

A4: Controlling the evaporation rate is critical for achieving the desired film morphology and properties.[9] Slow, controlled evaporation, as offered by DPE, allows more time for polymer chains to organize, which can lead to higher crystallinity and more uniform films.[1] Rapid evaporation can lead to defects such as pinholes, voids, surface roughness, and the "coffee-ring effect".[10][11] Conversely, very slow evaporation can sometimes lead to more pronounced edge effects in spin coating.

Q5: Can DPE be used in post-deposition annealing processes?

A5: Yes, DPE can be used in a process called solvent vapor annealing (SVA). In SVA, the deposited film is exposed to a saturated vapor of a solvent, such as DPE.[12] This process can improve the crystallinity and molecular ordering of the film without the need for high temperatures, which might degrade sensitive active pharmaceutical ingredients (APIs).[13]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound (DPE)
PropertyValueReference
CAS Number15764-24-6[5][6]
Molecular FormulaC8H18O3[5][6]
Molecular Weight162.23 g/mol [5][6]
Boiling Point223.5 ± 15.0 °C (at 760 Torr)[5]
Density0.945 ± 0.06 g/cm³ (at 20 °C)[5]
Vapor Pressure0.019 mmHg (at 25 °C)[5]
Flash Point89.0 ± 20.4 °C[5]
AppearanceColorless transparent liquid[6]
Table 2: Relative Evaporation Rates of Selected Solvents

Note: Relative evaporation rates can vary based on test methods. The following data provides a comparison with n-Butyl Acetate = 100 as a standard. A lower number indicates a slower evaporation rate.

SolventRelative Evaporation Rate (nBuAc = 100)
Di Propylene Glycol Methyl Ether2
Isophorone3
Butyl Glycol6
Ethyl Glycol Acetate21
Propylene Glycol Methyl ether acetate35
n-Butyl Acetate (Reference) 100

This table is compiled from data for similar glycol ethers to provide context for DPE's slow evaporation characteristics.[14][15] Specific comparative data for this compound was not available in the search results.

Troubleshooting Guides

Issue 1: The deposited film is uneven or has thickness variations.
  • Possible Cause 1: Inconsistent spin speed during spin coating.

    • Suggested Solution: Ensure your spin coater is properly calibrated and maintains a stable rotational speed throughout the process.[16]

  • Possible Cause 2: The "coffee-ring effect," where the solute is concentrated at the edges of the film as the solvent evaporates. This can be prominent in drop-casting.

    • Suggested Solution: The slow evaporation of DPE naturally helps to mitigate this effect. Further control can be achieved by increasing the solution viscosity or by performing the evaporation in a solvent-saturated environment to slow it down even more.[11]

  • Possible Cause 3: Air turbulence during spin coating causing non-uniform drying.

    • Suggested Solution: Ensure the lid of the spin coater is properly sealed and that any openings are covered to create a smooth, uninterrupted surface on the inside of the cover.[17]

Issue 2: The film is cracking or peeling from the substrate.
  • Possible Cause 1: High internal stress in the film due to rapid solvent removal during post-deposition heating (thermal annealing).

    • Suggested Solution: When performing thermal annealing, use a gradual temperature ramp-up and a slow cooling rate to minimize thermal shock and stress.[11] An initial, lower-temperature bake (e.g., 125°C) can gently remove residual DPE before ramping to a higher final annealing temperature.[11]

  • Possible Cause 2: Poor adhesion to the substrate.

    • Suggested Solution: Ensure the substrate is meticulously cleaned before deposition. Consider surface treatments or the use of an adhesion promoter if compatibility between the film and substrate is an issue.

  • Possible Cause 3: The film is too thick for the given material, leading to increased stress.

    • Suggested Solution: Adjust solution concentration or spin coating parameters to deposit a thinner film. Thicker films often have more internal stress.[8]

Issue 3: The film contains bubbles, pinholes, or voids.
  • Possible Cause 1: Solvent vapor becoming trapped in the film during a rapid heating process.

    • Suggested Solution: Because DPE has a high boiling point, the drying temperature during thermal annealing must be carefully controlled. If the temperature is raised too quickly, the surface can form a crust, trapping residual solvent that then boils and creates bubbles or pinholes.[8][10] Use a slower heating ramp or add a preliminary low-temperature hold to allow the DPE to evaporate gently.

  • Possible Cause 2: High humidity in the processing environment.

    • Suggested Solution: High humidity can cause water vapor to condense on the cooling film surface as the solvent evaporates, leading to defects.[10] Control the ambient humidity to below 70% during deposition and drying.[10]

  • Possible Cause 3: The coating solution was not properly degassed before application.

    • Suggested Solution: Before deposition, gently degas the polymer-DPE solution to remove any dissolved air that could form bubbles in the final film.

Experimental Protocols

Protocol 1: Generalized Spin Coating Process Using DPE

This protocol outlines a general procedure for depositing a uniform thin film from a DPE-based solution. Parameters must be optimized for your specific polymer, solute (e.g., API), and desired film thickness.

  • Solution Preparation:

    • Dissolve the polymer and active ingredient in DPE to the desired concentration (e.g., 10-50 mg/mL).

    • Ensure complete dissolution, using gentle heating or stirring if necessary.

    • Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate contamination.[18]

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass slide, silicon wafer) using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).[18]

    • Optional: Treat the substrate with oxygen plasma to enhance wettability.

  • Deposition Process:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the DPE solution onto the center of the substrate, enough to cover the surface when spread.

    • Start the spin coating program. A two-stage process is often effective for slow-evaporating solvents:

      • Stage 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly distribute the solution.

      • Stage 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.[19]

  • Drying and Annealing:

    • After spinning stops, carefully remove the substrate.

    • Soft Bake: Place the film on a hotplate at a temperature well below DPE's boiling point (e.g., 70-90°C) for 10-30 minutes to slowly drive off the majority of the residual solvent.

    • Hard Bake (Thermal Annealing): Transfer the film to a vacuum oven or a hotplate in an inert atmosphere (e.g., nitrogen glovebox). Gradually ramp the temperature to the final annealing temperature (e.g., 150-250°C, depending on material stability) and hold for the desired time (e.g., 1-2 hours) to remove remaining solvent and improve film structure.[11]

Protocol 2: Generalized Solvent Vapor Annealing (SVA) with DPE

This protocol is for modifying the morphology of a pre-deposited film using DPE vapor.

  • Preparation:

    • Place the substrate with the deposited film inside a sealed container (e.g., a petri dish with a lid or a desiccator).

    • In the same container, place a small vial or reservoir containing a few milliliters of DPE. Do not allow the liquid DPE to touch the film.

  • Annealing Process:

    • Seal the container. The DPE will slowly evaporate, creating a solvent-saturated atmosphere.

    • Leave the setup at room temperature for a set period (this can range from minutes to several hours, depending on the material and desired effect).[12] The solvent vapor will plasticize the film, allowing for molecular rearrangement and improved crystallinity.[13]

  • Quenching:

    • To stop the process, open the container and remove the substrate.

    • The residual solvent absorbed by the film can be removed by gentle heating on a hotplate (e.g., 60-80°C) or in a vacuum oven.

Visualizations

G cluster_legend Legend Problem Problem Cause Cause Solution Solution Defect Film Defect Observed Uneven Uneven Thickness / Cracks Defect->Uneven e.g., Non-uniformity, Cracking Bubbles Bubbles / Pinholes Defect->Bubbles e.g., Voids, Bubbles CoffeeRing Coffee-Ring Effect Defect->CoffeeRing e.g., Edge Thickening Sol_Uneven Optimize spin speed. Use slower cooling ramp. Improve substrate adhesion. Uneven->Sol_Uneven Sol_Bubbles Use slower heating ramp. Control ambient humidity. Degas solution before use. Bubbles->Sol_Bubbles Sol_CoffeeRing Use solvent-saturated atmosphere. Increase solution viscosity. CoffeeRing->Sol_CoffeeRing

Caption: Troubleshooting workflow for common film defects.

G Start Start: Prepare DPE Solution & Clean Substrate Dispense Dispense Solution onto Substrate Start->Dispense Filter solution Spin_Spread Stage 1: Low-Speed Spin (e.g., 1000 rpm, 10s) Dispense->Spin_Spread Static or Dynamic Dispense Spin_Thin Stage 2: High-Speed Spin (e.g., 4000 rpm, 45s) Spin_Spread->Spin_Thin Spreads solution evenly Soft_Bake Soft Bake (e.g., 80°C, 15 min) Spin_Thin->Soft_Bake Removes bulk solvent Hard_Bake Thermal Annealing / Hard Bake (e.g., 150°C, 60 min) Soft_Bake->Hard_Bake Removes residual solvent & improves structure End End: Cooled, Uniform Film Hard_Bake->End

Caption: Experimental workflow for spin coating with DPE.

G EvapRate DPE Evaporation Rate Temp Temperature (Ambient & Substrate) Temp->EvapRate Increases Humidity Ambient Humidity Humidity->EvapRate Decreases Airflow Airflow / Exhaust Rate Airflow->EvapRate Increases Pressure Ambient Pressure Pressure->EvapRate Decreases (at lower P)

Caption: Key factors influencing DPE evaporation rate.

References

"preventing peroxide formation in dipropylene glycol ethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in dipropylene glycol ethyl ether (DPGEE).

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern when working with this compound (DPGEE)?

A1: this compound, like other ethers, can react with atmospheric oxygen through a process called autoxidation to form unstable and potentially explosive peroxides.[1] This is a significant safety concern because friction, heat, or shock can cause these peroxides to detonate, particularly when they become concentrated through evaporation or distillation.[1][2] The formation of peroxides is a free-radical chain reaction that is accelerated by exposure to light and heat.[1]

Q2: How can I visually inspect my container of DPGEE for peroxides?

A2: While visual inspection is not a definitive test, it can be an indicator of significant peroxide formation. If you observe any of the following, do not handle the container and immediately contact your institution's Environmental Health and Safety (EHS) office[1][3]:

  • Visible crystal formation within the liquid or around the cap.[1][4]

  • Discoloration or the appearance of a viscous liquid.[4]

  • Liquid stratification (formation of distinct layers).[1]

Q3: What are the ideal storage conditions to prevent peroxide formation in DPGEE?

A3: To minimize the formation of peroxides, DPGEE should be stored under the following conditions[5][6]:

  • Container: Store in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle or a metal can.[1][6][7] Avoid using containers with ground glass stoppers, as the friction from opening them can detonate peroxide crystals that may have formed on the stopper.[4]

  • Atmosphere: Whenever feasible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][8]

  • Temperature: Store in a cool, dark, and well-ventilated area.[5][9] Refrigeration is generally not recommended as it can cause some peroxides to crystallize, increasing the risk of explosion.[4][9]

  • Light and Heat: Protect the container from light and sources of heat.[6][7]

Q4: What is the role of an inhibitor in preventing peroxide formation?

A4: A peroxide inhibitor is an antioxidant compound added to ethers to slow the rate of peroxide formation.[1][2] A common inhibitor is Butylated Hydroxytoluene (BHT).[10] It is advisable to purchase DPGEE that already contains an inhibitor.[4] However, it is important to note that inhibitors are consumed over time and do not entirely eliminate the risk of peroxide formation, making proper storage and periodic testing essential.[2][11]

Troubleshooting Guide

Problem Possible Cause Solution
Positive peroxide test (≥ 25 ppm) Peroxides have formed to a potentially hazardous level.For concentrations between 25-100 ppm, avoid distillation or concentration.[2] For concentrations ≥ 100 ppm, do not handle and contact EHS for disposal.[2][12] If the concentration is below 100 ppm and you need to use the solvent, you can remove the peroxides (see Experimental Protocols).
Need to use uninhibited DPGEE Absence of an inhibitor accelerates peroxide formation.Purchase only the amount needed for immediate use.[8] Store under an inert atmosphere (e.g., nitrogen or argon).[8] Test for peroxides frequently, especially before use.
Visible crystals or discoloration in the DPGEE container High concentration of dangerous peroxides.DO NOT MOVE OR OPEN THE CONTAINER. [3][4] Treat the container as potentially explosive. Immediately contact your institution's EHS for emergency disposal.[3]
DPGEE is past its expiration date or has been open for an extended period (e.g., > 12 months) Increased likelihood of significant peroxide formation.Do not use. Test for peroxides using a remote method if possible, or contact EHS for guidance and disposal.[2]

Quantitative Data Summary

Table 1: Peroxide Concentration Hazard Levels

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25Considered safe for most laboratory procedures.General use.
25 - 100Moderate hazard.Avoid concentration (distillation, evaporation).[2] Disposal is recommended if not used immediately.[13]
> 100High hazard.Do not handle. Contact EHS for immediate disposal.[2]

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This method indicates the presence of peroxides but does not provide a precise concentration.

Materials:

  • Sample of this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the DPGEE sample.

  • Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[13]

  • Add the potassium iodide solution to the DPGEE sample.

  • A pale yellow color indicates a low concentration of peroxides (0.001% to 0.005%), while a bright yellow or brown color suggests a high and hazardous concentration (>0.1%).[13]

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips provide a convenient way to estimate the peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., Quantofix®)

  • Deionized water (if required by the strip manufacturer)

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.[14]

  • Typically, this involves dipping the test strip into the solvent for a specified time.

  • After removing the strip, shake off any excess liquid and wait for the color to develop.

  • Compare the color of the test pad to the color scale provided with the strips to determine the approximate peroxide concentration.[14]

Protocol 3: Removal of Peroxides using Activated Alumina (B75360)

This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.

Materials:

  • DPGEE containing peroxides

  • Activated alumina (basic, 80-mesh)

  • Chromatography column

  • Dilute acid solution of potassium iodide or ferrous sulfate (B86663)

Procedure:

  • Pack a chromatography column with activated alumina. A column containing 100 g of alumina is a good starting point for treating 100 mL of solvent.[13]

  • Pass the DPGEE through the column.

  • After elution, re-test the solvent for the presence of peroxides to ensure their removal.

  • Caution: This method does not destroy the peroxides; they are adsorbed onto the alumina. The alumina should be flushed with a dilute acid solution of potassium iodide or ferrous sulfate to safely decompose the peroxides before disposal.[13]

Protocol 4: Removal of Peroxides using Ferrous Salt

This method is suitable for removing peroxides from water-soluble ethers like DPGEE.

Materials:

  • DPGEE containing peroxides

  • Ferrous sulfate (FeSO₄)

  • Concentrated sulfuric acid or hydrochloric acid

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Prepare a ferrous salt solution. Two common preparations are:

    • 60 g of ferrous sulfate + 6 mL of concentrated sulfuric acid + 100 mL of water.[13]

    • 100 g of ferrous sulfate + 42 mL of concentrated hydrochloric acid + 85 mL of water.[13]

  • In a separatory funnel, gently shake the DPGEE with an equal volume of the ferrous salt solution.[13] Caution: Initial shaking should be very gentle.

  • Separate the aqueous layer.

  • Repeat the washing two to three times.

  • After the final wash, dry the DPGEE over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Re-test the purified DPGEE to confirm the absence of peroxides.

Visualizations

Peroxide_Formation_Mechanism Ether Dipropylene Glycol Ethyl Ether (RH) Radical Ether Radical (R.) Ether->Radical Oxygen Oxygen (O2) Initiator Light, Heat Initiator->Ether Initiation Peroxy_Radical Ether Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Hydroperoxide Ether Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Radical Propagation

Caption: Mechanism of peroxide formation in ethers.

Peroxide_Testing_Workflow Start Start: DPGEE Sample Visual_Inspection Visual Inspection for Crystals or Discoloration Start->Visual_Inspection Peroxide_Test Perform Peroxide Test (Strips or KI Method) Visual_Inspection->Peroxide_Test No visible hazards Contact_EHS Contact EHS for Disposal Visual_Inspection->Contact_EHS Hazards observed Evaluate_Results Evaluate Peroxide Concentration Peroxide_Test->Evaluate_Results Safe_To_Use Safe to Use Evaluate_Results->Safe_To_Use < 25 ppm Remove_Peroxides Remove Peroxides (Alumina or Ferrous Salt) Evaluate_Results->Remove_Peroxides 25-100 ppm Evaluate_Results->Contact_EHS > 100 ppm Remove_Peroxides->Peroxide_Test Re-test

Caption: Workflow for testing and handling peroxides in DPGEE.

References

Technical Support Center: Thermal Stability and Decomposition of Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and decomposition of dipropylene glycol ethyl ether (DPGEE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPGEE) and in which applications is it commonly used?

This compound (DPGEE) is a specialty solvent with a bifunctional nature, possessing both ether and alcohol functionalities. It is a clear liquid with a characteristic ethereal odor. DPGEE is utilized as an intermediate and in various formulations for industrial, professional, and consumer applications. Its primary uses are in surface coatings, printing inks, paints, cleaners, agrochemical formulations, and de-icing/anti-icing products.[1]

Q2: What are the general thermal stability characteristics of DPGEE?

DPGEE is classified as a flammable liquid.[1] Like other glycol ethers, it should be stored at ambient temperatures, away from ignition sources and oxidizing or corrosive substances.[1] To prevent the formation of peroxides, DPGEE is often stabilized with an inhibitor.[1] At elevated temperatures, it can oxidize, which may lead to a pressure buildup in closed systems.[2]

Q3: What happens when DPGEE decomposes due to heat?

Thermal decomposition of DPGEE will lead to the formation of various degradation products. For the closely related dipropylene glycol monomethyl ether (DPM), decomposition products are dependent on temperature, air supply, and the presence of other materials.[2] These products can include aldehydes, ketones, and organic acids.[2] During a fire, smoke may contain the original material along with combustion products of varying compositions, which can be toxic and irritating.[2] Common combustion products include carbon monoxide and carbon dioxide.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected pressure increase in a heated, closed system containing DPGEE. Oxidation of DPGEE at elevated temperatures can generate gas.[2]Immediately and safely reduce the temperature of the system. Ensure adequate pressure relief mechanisms are in place for any heated, closed-system experiments.
Discoloration of DPGEE upon heating. This could indicate the onset of decomposition or reaction with container materials. Some glycol ethers may discolor in contact with mild steel or copper.Use lined containers, glass, or stainless steel for heating applications.[3] Monitor for other signs of decomposition.
Formation of peroxides in stored DPGEE. Prolonged contact with air can lead to the formation of unstable peroxides.[3]Store DPGEE in tightly sealed containers, avoiding prolonged exposure to air. Periodically test for the presence of peroxides, especially before distillation or other heating processes.
Inconsistent experimental results when using heated DPGEE. This could be due to partial decomposition of the solvent, leading to the presence of impurities that may affect the reaction or analysis.Ensure the DPGEE has not been stored improperly or for an extended period. Consider purifying the solvent before use if thermal stability is critical for the experiment.

Quantitative Data on Thermal Stability

PropertyValue (for DPM)Source
Auto-ignition Temperature207 °C[2]
Melting Point-83 °C[2]

Note: This data is for Dipropylene Glycol Monomethyl Ether (DPM) and should be used as an estimate for DPGEE with caution.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Decomposition Temperature

This protocol provides a general method for determining the decomposition temperature of a liquid sample like DPGEE.

Objective: To identify the temperature at which the sample begins to lose mass due to decomposition.

Methodology:

  • Sample Preparation:

    • Carefully weigh a small, representative liquid sample (typically 5-20 mg) into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).

    • For volatile liquids, use a sealed pan with a pinhole lid to manage evaporation.

  • Instrument Setup:

    • Purge the TGA instrument with an inert gas, such as nitrogen, to create a non-oxidative atmosphere.

    • Program the desired heating profile, typically a linear ramp of 10-20 °C/min, starting from ambient temperature to a temperature beyond the anticipated decomposition point.

  • Analysis:

    • Initiate the analysis. The instrument will record the sample's mass as a function of the increasing temperature.

  • Data Interpretation:

    • The output will be a TGA curve plotting the percentage of the initial mass against temperature.

    • The onset of the decomposition temperature is determined by analyzing this curve. It is typically identified as the temperature at which a significant deviation from the baseline mass begins. The derivative of the TGA curve (DTG) can aid in pinpointing this temperature more accurately.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Identification

This protocol outlines a general procedure for identifying the thermal decomposition products of a substance like DPGEE.

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal degradation of the sample.

Methodology:

  • Sample Introduction:

    • A small amount of the liquid sample is introduced into the pyrolyzer.

  • Pyrolysis:

    • The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium). This process breaks down the sample into smaller, more volatile fragments.

  • Gas Chromatography (GC) Separation:

    • The resulting pyrolysis products are immediately transferred to a GC column.

    • The various components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) Detection and Identification:

    • As the separated components exit the GC column, they enter a mass spectrometer.

    • The MS ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

    • These mass spectra are then compared to a spectral library to identify the individual decomposition products.

Diagrams

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-GC-MS TGA_Sample 1. Sample Preparation (5-20 mg liquid in pan) TGA_Setup 2. Instrument Setup (Inert gas, heat ramp) TGA_Sample->TGA_Setup TGA_Analysis 3. Data Acquisition (Mass vs. Temperature) TGA_Setup->TGA_Analysis TGA_Result 4. Determine Onset Decomposition Temp. TGA_Analysis->TGA_Result Py_Sample 1. Sample Introduction (Pyrolyzer) Pyrolysis 2. Thermal Decomposition (Pyrolysis) Py_Sample->Pyrolysis GC_Separation 3. Separation of Products (Gas Chromatography) Pyrolysis->GC_Separation MS_Identification 4. Identification of Products (Mass Spectrometry) GC_Separation->MS_Identification

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Decomposition_Pathway DPGEE This compound (DPGEE) Heat High Temperature DPGEE->Heat Decomposition_Products Decomposition Products Heat->Decomposition_Products Aldehydes Aldehydes Decomposition_Products->Aldehydes Ketones Ketones Decomposition_Products->Ketones Organic_Acids Organic Acids Decomposition_Products->Organic_Acids CO Carbon Monoxide Decomposition_Products->CO CO2 Carbon Dioxide Decomposition_Products->CO2

References

Technical Support Center: Addressing Polymer Solubility Challenges in Dipropylene Glycol Ethyl Ether (DPEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving polymers in Dipropylene Glycol Ethyl Ether (DPEE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPEE) and why is it used as a solvent?

This compound (DPEE) is a versatile organic solvent with a bifunctional nature, possessing both ether and alcohol functionalities.[1] This structure allows it to dissolve a wide range of polar and non-polar substances, making it an effective "coupling agent" for creating homogeneous solutions from otherwise immiscible components.[2] Its low volatility and high boiling point are advantageous for experiments requiring stable solvent systems at elevated temperatures.[3] In the pharmaceutical industry, it is utilized in topical, transdermal, ocular, and intranasal drug delivery systems.[4]

Q2: How can I predict if my polymer will dissolve in DPEE?

The principle of "like dissolves like" is a fundamental concept in polymer solubility.[5] A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which are based on the idea that materials with similar intermolecular forces are likely to be miscible.[6] HSP theory has been successful in explaining the miscibility of different polymers in solvents.[4] The total energy of vaporization of a liquid is divided into three contributions: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] A polymer is likely to dissolve in a solvent if their HSP values are close.

Q3: What factors influence the rate of polymer dissolution in DPEE?

Several factors can affect how quickly a polymer dissolves:

  • Temperature: Increasing the temperature generally increases the solubility of polymers by enhancing molecular motion and disrupting intermolecular interactions.[8]

  • Molecular Weight: Higher molecular weight polymers typically dissolve more slowly and have lower solubility due to increased intermolecular forces and chain entanglement.[5][8]

  • Polymer Crystallinity: Crystalline regions in a polymer are more tightly packed and have stronger intermolecular interactions, making them more difficult for solvent molecules to penetrate and dissolve compared to amorphous regions.[5][9] The dissolution process for crystalline polymers requires more energy and is often slower.[5]

  • Agitation/Mixing: Stirring or shaking increases the interaction between the solvent and the polymer surface, accelerating the dissolution process.

  • Particle Size: Smaller polymer particles have a larger surface area-to-volume ratio, which allows for faster solvent penetration and dissolution.

Q4: Does the viscosity of the polymer solution matter?

Yes, the viscosity of the polymer solution is an important consideration. As the polymer dissolves, the viscosity of the solution increases.[10] This increase is more pronounced for high molecular weight polymers.[11] Highly viscous solutions can hinder further dissolution by slowing down the diffusion of the solvent to the remaining polymer particles. From a practical standpoint, very viscous solutions can be difficult to handle, stir, and filter.

Troubleshooting Guides

Problem 1: My polymer is not dissolving or is dissolving very slowly in DPEE.

This is a common issue that can often be resolved by systematically evaluating the experimental conditions.

Troubleshooting Workflow:

start Start: Polymer not dissolving check_hsp 1. Check Hansen Solubility Parameters (HSP) start->check_hsp increase_temp 2. Increase Temperature check_hsp->increase_temp HSP values are close? Yes end_insoluble Result: Polymer Insoluble (Re-evaluate System) check_hsp->end_insoluble No reduce_particle_size 3. Reduce Polymer Particle Size increase_temp->reduce_particle_size increase_agitation 4. Increase Agitation reduce_particle_size->increase_agitation check_mw 5. Consider Polymer Molecular Weight increase_agitation->check_mw use_cosolvent 6. Use a Co-solvent check_mw->use_cosolvent end_soluble Result: Polymer Dissolves use_cosolvent->end_soluble

Caption: Troubleshooting workflow for poor polymer solubility.

Detailed Steps:

  • Check Hansen Solubility Parameters (HSP): Compare the HSP values of your polymer and DPEE (see Table 1). A large difference suggests inherent immiscibility.

  • Increase Temperature: Gently heat the solution while stirring. Many polymers exhibit increased solubility at higher temperatures.[5] However, be mindful of the polymer's degradation temperature.

  • Reduce Polymer Particle Size: If your polymer is in a pellet or large particle form, grinding it into a fine powder will increase the surface area and can significantly speed up dissolution.

  • Increase Agitation: Ensure vigorous and continuous stirring to maximize the contact between the polymer and the solvent.

  • Consider Polymer Molecular Weight: If you are using a very high molecular weight grade of your polymer, it may have limited solubility. Consider using a lower molecular weight version if your application allows.

  • Use a Co-solvent: If DPEE alone is not effective, consider adding a co-solvent that has a high affinity for the polymer. This can modify the overall solubility parameter of the solvent mixture to better match that of the polymer.

Problem 2: The polymer swells but does not form a true solution.

Swelling without dissolution indicates that the solvent can penetrate the polymer matrix, but the intermolecular forces within the polymer are too strong for the polymer chains to be fully solvated and dispersed.

Logical Relationship for Swelling vs. Dissolution:

cluster_0 Polymer-Solvent Interaction A Solvent Penetrates Polymer Matrix B Polymer-Solvent Interactions > Polymer-Polymer Interactions A->B C Polymer-Solvent Interactions < Polymer-Polymer Interactions A->C D Dissolution (True Solution) B->D E Swelling (Gel Formation) C->E

Caption: Conditions leading to polymer swelling versus dissolution.

Troubleshooting Steps:

  • Increase Temperature: As with slow dissolution, increasing the temperature can provide the necessary energy to overcome the polymer-polymer interactions.

  • Allow More Time: The transition from a swollen gel to a true solution can be very slow for some polymers. Allow the mixture to stir for an extended period (24-48 hours).

  • Solvent Quality: This is a classic sign of a "poor" solvent for the polymer. Refer to the HSP data (Table 1) and consider a solvent with a closer match. A co-solvent can also be effective here.

Problem 3: The polymer solution is too viscous to handle.

High viscosity is a common challenge, especially with high concentrations or high molecular weight polymers.

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward solution is to decrease the polymer concentration. The relationship between concentration and viscosity is often exponential, so a small reduction in concentration can lead to a significant decrease in viscosity.[12]

  • Increase Temperature: For many polymer solutions, viscosity decreases as temperature increases.

  • Use a Lower Molecular Weight Polymer: If possible, switching to a lower molecular weight grade of the same polymer will result in a lower solution viscosity at the same concentration.[11]

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) of Dipropylene Glycol Ethers and Common Polymers

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Solvents
Dipropylene Glycol Methyl Ether (DPM)15.55.711.2
Polymers
Poly(lactic-co-glycolic acid) (PLGA)18.612.76.7
Polyvinylpyrrolidone (PVP)18.06.011.0
Ethyl Cellulose18.78.38.3

Source: Adapted from publicly available data.[1]

Table 2: Qualitative Solubility of Common Polymers in Glycol Ethers

PolymerGlycol Ether SolubilityNotes
Poly(lactic-co-glycolic acid) (PLGA)Generally soluble in a wide range of organic solvents.[13]Solubility is dependent on the lactide-to-glycolide ratio.[14]
Polyvinylpyrrolidone (PVP)Soluble in water and polar solvents like alcohols and glycols.[15]
Ethyl CelluloseSoluble in many organic solvents, with solubility dependent on the degree of ethoxylation.[16][17]Some grades are soluble in mixtures of aromatic hydrocarbons and ethanol.[17]

Experimental Protocols

Protocol 1: Standard Method for Determining Polymer Solubility (Visual Assessment)

This protocol provides a straightforward method for determining if a polymer is soluble in DPEE and for preparing a solution of a specific concentration.

Experimental Workflow:

start Start: Prepare Polymer Solution weigh_polymer 1. Weigh Polymer start->weigh_polymer add_solvent 2. Add DPEE weigh_polymer->add_solvent mix 3. Mix at Room Temperature add_solvent->mix observe 4. Observe for Dissolution mix->observe heat 5. Heat if Necessary observe->heat Not Dissolved soluble Result: Homogeneous Solution observe->soluble Dissolved final_observation 6. Final Observation heat->final_observation final_observation->soluble Dissolved insoluble Result: Insoluble/Swollen final_observation->insoluble Not Dissolved

Caption: Workflow for visual determination of polymer solubility.

Methodology:

  • Preparation: Weigh a specific amount of the polymer (e.g., 0.1 g) and place it into a clean, dry vial or test tube.

  • Solvent Addition: Add a measured volume of DPEE (e.g., 10 mL) to the vial.

  • Mixing: Securely cap the vial and begin agitation using a magnetic stirrer or a vortex mixer at room temperature.

  • Observation: Periodically observe the mixture against a dark background to check for undissolved particles. A true solution will be clear and free of any visible polymer particles.

  • Heating (Optional): If the polymer does not dissolve at room temperature after a reasonable amount of time (e.g., 1-2 hours), gently heat the vial in a water bath or on a hot plate with continuous stirring. Increase the temperature in increments (e.g., 10°C) and hold at each temperature to observe for dissolution. Do not exceed the boiling point of the solvent or the degradation temperature of the polymer.

  • Final Assessment: After cooling to room temperature, observe the solution again. Some polymers may precipitate out of solution upon cooling. A stable solution should remain clear.

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This method determines the maximum solubility of a polymer in DPEE at a specific temperature.

Methodology:

  • Saturated Solution Preparation: Add an excess amount of the polymer to a known volume of DPEE in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that the solution is saturated and in equilibrium with the undissolved polymer.

  • Separation: Allow the undissolved polymer to settle. Carefully transfer a known volume of the clear supernatant (the saturated polymer solution) to a pre-weighed dish.

  • Solvent Evaporation: Place the dish in a vacuum oven at a temperature high enough to evaporate the DPEE but low enough to avoid degradation of the polymer.

  • Final Weighing: Once all the solvent has been removed and the dish has cooled to room temperature in a desiccator, weigh the dish again. The difference in weight corresponds to the mass of the dissolved polymer.

  • Calculation: Calculate the solubility in units such as g/100 mL or %w/v.

Disclaimer: This technical support center is intended for informational purposes only. All experiments should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Technical Support Center: Optimizing Viscosity of Dipropylene Glycol Ethyl Ether-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dipropylene Glycol Ethyl Ether (DPEE) Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the viscosity of your DPEE-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound (DPEE)?

A1: Pure this compound is a low-viscosity solvent. Its viscosity is typically in the range of 4-5 mPa·s at 25°C.

Q2: How does temperature affect the viscosity of my DPEE formulation?

A2: The viscosity of DPEE and its formulations is inversely proportional to temperature. As you increase the temperature, the viscosity will decrease. Conversely, lowering the temperature will increase the viscosity. This is a critical parameter to control for consistent results in your experiments and manufacturing processes.[1][2]

Q3: My DPEE-based formulation is too thick (high viscosity). What are the common causes and solutions?

A3: High viscosity can be caused by several factors, including low temperature, high concentration of active pharmaceutical ingredients (APIs) or excipients, or unintended interactions between components. To decrease viscosity, you can consider:

  • Increasing the temperature: Gently warming the formulation can significantly reduce its viscosity.[1]

  • Dilution: Adding more DPEE or a compatible low-viscosity solvent can lower the overall viscosity.

  • Shear application: For some formulations, applying shear (e.g., through mixing) can temporarily or permanently reduce viscosity (shear-thinning behavior).

  • Formulation modification: Re-evaluating the concentration of thickening agents or polymers in your formulation.

Q4: My DPEE-based formulation is too thin (low viscosity). How can I increase its viscosity?

A4: To increase the viscosity of your formulation, you can:

  • Add a rheology modifier: Incorporating a suitable thickening agent is the most common method. Options for non-aqueous systems like DPEE include polymers such as Hydroxypropyl Cellulose (B213188) (HPC), Carbomers, and certain polyamides, as well as inorganic options like fumed silica (B1680970).[3][4]

  • Decrease the temperature: Lowering the temperature of the formulation will increase its viscosity.

  • Increase the concentration of solutes: Increasing the concentration of your API or other dissolved excipients can also lead to higher viscosity.

Q5: What types of rheology modifiers are suitable for DPEE-based formulations?

A5: For non-aqueous, polar solvents like DPEE, several types of rheology modifiers can be effective. These are broadly categorized as organic and inorganic.

  • Organic Modifiers: These are typically polymers that swell or create networks in the solvent. Examples include:

    • Cellulose derivatives: Such as Hydroxypropyl Cellulose (HPC).[3][5]

    • Polyacrylic acid polymers: Like Carbomers.[6][7]

    • Polyamides: Certain grades of polyamides can be effective thickeners in organic solvents.[1][8][9][10]

    • Castor oil derivatives: Hydrogenated castor oils can form gel networks in non-aqueous systems.

  • Inorganic Modifiers: These are typically fine powders that form a network structure within the liquid.

    • Fumed Silica: A common and effective thickener for non-aqueous systems, creating a three-dimensional network through hydrogen bonding.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent Viscosity Measurements
  • Question: Why am I getting variable viscosity readings for the same formulation batch?

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Small changes in temperature can significantly impact viscosity.

      • Solution: Ensure your viscometer has precise temperature control and allow the sample to thermally equilibrate before measurement.[1][2]

    • Inadequate Mixing: The formulation may not be homogenous.

      • Solution: Ensure thorough and consistent mixing of all components before taking a sample for measurement.

    • Variable Shear History: Some formulations exhibit thixotropy (time-dependent shear thinning). The viscosity measurement will depend on how the sample was handled and sheared before the test.

      • Solution: Standardize your sample handling and loading procedure to ensure a consistent shear history for all samples.

    • Instrument Calibration: The viscometer may not be properly calibrated.

      • Solution: Regularly calibrate your viscometer using certified viscosity standards.

Issue 2: Formulation is Too Viscous for Processing/Application
  • Question: My formulation is too thick to be easily pumped, filtered, or applied. How can I reduce the viscosity without significantly changing the composition?

  • Possible Causes & Solutions:

    • Processing at Low Temperatures: Manufacturing at lower ambient temperatures can increase viscosity.

      • Solution: Gently warm the formulation during processing. The optimal temperature will depend on the stability of your active ingredient.

    • High Polymer/Thickener Concentration: The concentration of the rheology modifier may be too high.

      • Solution: If possible, reduce the concentration of the thickener. Even a small reduction can sometimes lead to a significant drop in viscosity.

    • Strong Intermolecular Interactions: Components in the formulation may be interacting to form a more structured, viscous system.

      • Solution: Consider adding a small amount of a compatible co-solvent that can disrupt these interactions and lower viscosity.

Issue 3: Formulation Fails to Reach Target Viscosity
  • Question: I've added a rheology modifier, but the viscosity of my DPEE formulation is still too low. What should I do?

  • Possible Causes & Solutions:

    • Insufficient Thickener Concentration: The amount of rheology modifier may be below the effective concentration.

      • Solution: Gradually increase the concentration of the thickener in small increments until the target viscosity is achieved.

    • Incompatible Rheology Modifier: The chosen thickener may not be effective in DPEE.

      • Solution: Screen a different class of rheology modifiers. For example, if a cellulose derivative is not effective, consider a Carbomer or fumed silica.

    • Improper Dispersion of Thickener: The rheology modifier may not be fully dispersed and activated.

      • Solution: Ensure you are using the correct mixing procedure for the specific thickener. Some, like Carbomers, may require neutralization to build viscosity. Fumed silica requires high shear to be properly dispersed.

Data Presentation: Illustrative Viscosity of DPEE Formulations

The following tables provide an illustrative overview of how different rheology modifiers might affect the viscosity of a this compound (DPEE) solution at 25°C. Note: This data is hypothetical and intended to demonstrate expected trends. Actual viscosity will depend on the specific grade of the rheology modifier, the purity of the DPEE, and the presence of other excipients.

Table 1: Effect of Polymer Concentration on Viscosity of DPEE Formulations

PolymerConcentration (% w/w)Estimated Viscosity (mPa·s)
None (Pure DPEE)0~4.5
Hydroxypropyl Cellulose (HPC)0.5~50
1.0~250
2.0~1500
Carbomer 940 (neutralized)0.2~100
0.5~800
1.0~4000

Table 2: Effect of Fumed Silica Concentration on Viscosity of DPEE Formulations

AdditiveConcentration (% w/w)Estimated Viscosity (mPa·s)
None (Pure DPEE)0~4.5
Fumed Silica1~30
3~300
5~2000

Table 3: Effect of Temperature on the Viscosity of a DPEE Formulation (Illustrative Example with 1% HPC)

Temperature (°C)Estimated Viscosity (mPa·s)
20~350
25~250
30~180
40~100

Experimental Protocols

Protocol 1: Standard Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general procedure for measuring the viscosity of a DPEE-based formulation using a rotational viscometer.

Materials and Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or Peltier plate

  • Beakers or appropriate sample containers

  • Calibrated thermometer

  • DPEE-based formulation sample

Procedure:

  • Instrument Setup:

    • Turn on the viscometer and the temperature control unit.

    • Set the desired temperature for the measurement (e.g., 25°C).

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For initial testing, you may need to perform a trial run to determine the correct parameters. The torque reading should ideally be between 10% and 90%.[14]

  • Sample Preparation:

    • Ensure the formulation is homogenous by gentle mixing. Avoid introducing air bubbles.

    • Place the required volume of the sample into the sample container.

  • Measurement:

    • Lower the viscometer head and immerse the spindle into the sample up to the immersion mark.

    • Allow the sample to equilibrate to the set temperature for at least 15-20 minutes.

    • Start the spindle rotation at the selected speed.

    • Allow the reading to stabilize. This may take from 30 seconds to several minutes depending on the formulation.

    • Record the viscosity reading (in cP or mPa·s), the spindle number, the rotational speed (RPM), and the temperature.

  • Cleaning:

    • After the measurement, turn off the motor, raise the viscometer head, and remove the spindle.

    • Clean the spindle and sample container thoroughly with a suitable solvent.

Protocol 2: Screening of Viscosity-Modifying Excipients

This protocol describes a method for systematically evaluating the effect of different rheology modifiers on the viscosity of a DPEE-based formulation.

Materials and Equipment:

  • DPEE (solvent)

  • A selection of rheology modifiers (e.g., HPC, Carbomer, fumed silica)

  • Active Pharmaceutical Ingredient (API) and other formulation excipients

  • Analytical balance

  • Overhead mixer or magnetic stirrer

  • Homogenizer (for fumed silica)

  • Rotational viscometer with temperature control

  • pH meter (if using pH-sensitive thickeners like Carbomers)

Procedure:

  • Preparation of Stock Formulations:

    • Prepare a stock solution of your API and other essential excipients in DPEE, excluding the rheology modifier.

  • Preparation of Test Samples:

    • For each rheology modifier, prepare a series of samples at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).

    • To a known weight of the stock formulation, add the calculated amount of the rheology modifier.

    • Mix thoroughly until the thickener is fully dispersed. Note the required mixing time and method for each thickener.

      • For polymers like HPC, gentle overhead stirring may be sufficient.

      • For fumed silica, high-shear homogenization is typically required for proper dispersion.

      • For Carbomers, after dispersion, a neutralizing agent (e.g., triethanolamine) must be added dropwise while monitoring the pH to activate the thickening effect.

  • Viscosity Measurement:

    • For each prepared sample, measure the viscosity according to Protocol 1 .

  • Data Analysis:

    • Plot viscosity as a function of the concentration for each rheology modifier.

    • Compare the efficiency of the different thickeners in increasing the viscosity of your DPEE formulation.

    • Observe the appearance and clarity of the formulations to check for any incompatibilities.

Visualizations

Logical Workflow for Troubleshooting High Viscosity

High_Viscosity_Troubleshooting start High Viscosity Issue Identified check_temp Is formulation temperature below target? start->check_temp warm_formulation Gently warm formulation to target temperature check_temp->warm_formulation Yes check_concentration Is concentration of thickener/API too high? check_temp->check_concentration No re_measure Re-measure Viscosity warm_formulation->re_measure is_spec Viscosity within specification? re_measure->is_spec end_ok Process Complete is_spec->end_ok Yes is_spec->check_concentration No reduce_concentration Reduce concentration of thickener/API check_concentration->reduce_concentration Yes consider_dilution Consider dilution with a compatible solvent check_concentration->consider_dilution No reduce_concentration->re_measure reformulate Reformulate consider_dilution->reformulate

Caption: Troubleshooting workflow for addressing high viscosity in formulations.

Experimental Workflow for Viscosity Modifier Screening

Viscosity_Modifier_Screening start Define Target Viscosity Range select_modifiers Select Candidate Rheology Modifiers (e.g., HPC, Carbomer, Fumed Silica) start->select_modifiers prepare_base Prepare Base Formulation (DPEE + API + other excipients) select_modifiers->prepare_base create_series Create Concentration Series for Each Modifier (e.g., 0.1%, 0.5%, 1.0%, 2.0%) prepare_base->create_series disperse_modifiers Disperse Modifiers into Base Formulation (Note mixing method and time) create_series->disperse_modifiers measure_viscosity Measure Viscosity at Controlled Temperature (Protocol 1) disperse_modifiers->measure_viscosity analyze_data Plot Viscosity vs. Concentration measure_viscosity->analyze_data evaluate Evaluate Modifier Efficiency, Clarity, and Stability analyze_data->evaluate select_optimal Select Optimal Modifier and Concentration evaluate->select_optimal

Caption: Workflow for screening and selecting a suitable viscosity modifier.

References

"purification techniques for removing impurities from dipropylene glycol ethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dipropylene glycol ethyl ether (DPEE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of DPEE.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grades of this compound (DPEE)?

A1: Commercial DPEE is typically a mixture of isomers.[1] The main component is generally 1-(2-ethoxypropoxy)propan-2-ol, which can be present at levels of 98% or more.[1] Other potential impurities include:

  • Other DPEE isomers: Due to the reaction of propylene (B89431) oxide with ethanol (B145695), multiple isomers can be formed.[2]

  • Propylene glycol ethyl ether (PEE): The monomer from which DPEE is formed.

  • Tripropylene glycol ethyl ether (TPEE): A higher boiling point byproduct.

  • Unreacted starting materials: Propylene glycol and ethanol may be present in trace amounts.[3]

  • Water: Due to atmospheric exposure or as a byproduct of synthesis.

  • Peroxides: Ethers can form explosive peroxides over time, especially when exposed to air and light. Some commercial grades are stabilized with inhibitors to prevent this.[1]

Q2: What is the most effective method for purifying DPEE?

A2: Fractional distillation is the most common and effective method for purifying DPEE on a laboratory and industrial scale.[4][5] This technique separates compounds based on differences in their boiling points. For heat-sensitive materials or to separate components with very high boiling points, vacuum distillation is employed to lower the boiling points and prevent thermal degradation.[4]

Q3: Can I use adsorption to purify DPEE?

A3: Yes, adsorption can be a useful technique, particularly for removing specific impurities. Activated carbon is effective at removing organic impurities and color.[6] For removing water, molecular sieves (like type 4A) are highly effective.[7] Adsorption is often used as a polishing step after a primary purification method like distillation.

Q4: How can I check the purity of my DPEE sample?

A4: The most common and effective method for analyzing the purity of DPEE and quantifying its isomers is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9][10] GC-MS provides detailed information about the different isomers and the presence of any impurities.[8][9]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Incorrect reflux ratio (too low).Distillation rate is too fast.Use a longer packed distillation column (e.g., Vigreux, Raschig rings, or structured packing).Increase the reflux ratio to allow for better equilibration between vapor and liquid phases.Slow down the distillation rate by reducing the heat input.
Product is Contaminated with Lower Boiling Point Impurities "Bumping" of the boiling liquid.Column flooding.Leaking joints in the distillation apparatus.Use boiling chips or a magnetic stirrer for smooth boiling.Reduce the heating rate to prevent flooding.Ensure all glass joints are properly sealed.
Product is Contaminated with Higher Boiling Point Impurities Distillation carried on for too long at a high temperature.Entrainment of liquid droplets in the vapor stream.Stop the distillation when the temperature starts to rise significantly after the main fraction has been collected.Use a mist eliminator or ensure the distillation rate is not excessive.
No Distillate is Being Collected Insufficient heating.A leak in the system (especially under vacuum).Blockage in the condenser or collection path.Gradually increase the heating mantle temperature.Check all connections for leaks using a vacuum gauge.Ensure cooling water is flowing through the condenser and there are no obstructions.
Adsorption Purification
Issue Possible Cause(s) Troubleshooting Steps
Ineffective Impurity Removal Incorrect adsorbent chosen for the target impurity.Adsorbent is saturated or not activated.Insufficient contact time.Use activated carbon for organic impurities and molecular sieves for water.Use fresh or regenerated adsorbent. Ensure it has been properly activated (e.g., by heating).Increase the stirring time or slow down the flow rate if using a column.
Product Contaminated with Adsorbent Fines Poor filtration after treatment.Friable adsorbent material.Use a finer filter paper or a membrane filter to remove all adsorbent particles.Choose a granular or beaded adsorbent instead of a powder.
Low Product Recovery Adsorbent retains a significant amount of the product.Channeling in a packed bed.Wash the adsorbent with a small amount of a volatile solvent and combine the washings with the purified product (if the solvent can be easily removed).Ensure the column is packed uniformly to prevent channeling.

Experimental Protocols

Protocol 1: Purification of DPEE by Fractional Vacuum Distillation

This protocol is an illustrative example for purifying DPEE from higher and lower boiling point impurities.

1. Materials and Equipment:

  • Crude this compound (DPEE)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Boiling chips or magnetic stir bar

2. Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed for vacuum.

  • Add the crude DPEE and boiling chips (or a stir bar) to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Slowly apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Begin heating the flask gently.

  • Observe the temperature and collect the initial fraction (forerun), which will contain lower boiling impurities.

  • Once the temperature stabilizes at the boiling point of DPEE at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation at a steady rate, monitoring the temperature. A sharp drop or rise in temperature indicates the end of the main fraction.

  • Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential explosions.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Removal of Water from DPEE using Molecular Sieves

This protocol describes the removal of residual water from DPEE.

1. Materials and Equipment:

  • This compound (DPEE)

  • Type 4A molecular sieves (activated)

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

2. Procedure:

  • Activate the 4A molecular sieves by heating them in a laboratory oven at 300-350°C for at least 3 hours. Allow them to cool in a desiccator.

  • Add the DPEE to be dried to an Erlenmeyer flask.

  • Add the activated molecular sieves to the DPEE (approximately 5-10% by weight).

  • Stopper the flask and stir the mixture at room temperature for several hours (or let it stand overnight).

  • Carefully decant or filter the DPEE to separate it from the molecular sieves.

  • Verify the water content using Karl Fischer titration.

Quantitative Data

The following tables provide illustrative data for the purification of glycol ethers, based on typical results for compounds chemically similar to DPEE.

Table 1: Illustrative Purity of DPEE after Fractional Distillation

Fraction Distillation Temperature (°C at 10 mmHg) Purity (%) Major Impurities
Forerun< 10085-90Propylene glycol ethyl ether, Water
Main Fraction100 - 105> 99.5Isomeric DPEE
Residue--Tripropylene glycol ethyl ether, Polymers

Table 2: Typical GC-MS Parameters for DPEE Purity Analysis

Parameter Value
Column Rxi®-1301Sil MS (or similar mid-polarity column)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injector Temperature 250°C
Detector Mass Spectrometer
Scan Range 35-350 amu

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product Crude DPEE Crude DPEE Distillation Fractional Vacuum Distillation Crude DPEE->Distillation Adsorption Adsorption (Activated Carbon / Molecular Sieves) Distillation->Adsorption Optional Polishing Step Analysis GC-MS Analysis Distillation->Analysis Adsorption->Analysis Pure DPEE Pure DPEE Analysis->Pure DPEE Purity > 99.5%

Caption: Experimental workflow for the purification of DPEE.

TroubleshootingTree Start Poor Distillation Separation CheckColumn Sufficient Column Efficiency? Start->CheckColumn CheckRate Distillation Rate Too Fast? CheckColumn->CheckRate Yes IncreaseColumn Use Longer or More Efficient Column CheckColumn->IncreaseColumn No CheckReflux Reflux Ratio Adequate? CheckRate->CheckReflux No DecreaseHeat Reduce Heat Input CheckRate->DecreaseHeat Yes IncreaseReflux Increase Reflux Ratio CheckReflux->IncreaseReflux No GoodSeparation Improved Separation CheckReflux->GoodSeparation Yes IncreaseColumn->GoodSeparation DecreaseHeat->GoodSeparation IncreaseReflux->GoodSeparation

Caption: Troubleshooting decision tree for fractional distillation.

References

Technical Support Center: Troubleshooting Phase Separation in Dipropylene Glycol Ethyl Ether Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in dipropylene glycol ethyl ether (DPEE) emulsions.

Quick Navigation

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Frequently Asked Questions (FAQs)

A collection of common questions and answers regarding the stability of this compound emulsions.

1. What is this compound (DPEE) and why is it used in emulsions?

This compound (DPEE) is a specialty solvent with a bi-functional nature, containing both ether and alcohol groups.[1] This amphiphilic characteristic allows it to act as an effective interface between oil and water phases, making it a valuable co-emulsifier and stabilizer in emulsion formulations.[2] Its use can enhance emulsion stability, improve texture, and aid in the solubilization of certain active ingredients.[2]

2. What are the common signs of phase separation in my DPEE emulsion?

Phase separation can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.

  • Sedimentation: The settling of the dispersed phase to the bottom.

  • Flocculation: The clumping of dispersed droplets without merging.

  • Coalescence: The merging of droplets to form larger ones, which is an irreversible process.

  • Complete Phase Separation: The emulsion separates into distinct oil and water layers.

3. What is the Hydrophilic-Lipophilic Balance (HLB) and why is it important for my DPEE emulsion?

The Hydrophilic-Lipophilic Balance (HLB) is a numerical scale used to classify emulsifiers based on their degree of hydrophilicity or lipophilicity.[3] Selecting an emulsifier or blend of emulsifiers with an HLB value that matches the required HLB of the oil phase is crucial for forming a stable emulsion.[4] For oil-in-water (o/w) emulsions, emulsifiers with higher HLB values are generally preferred, while water-in-oil (w/o) emulsions require lower HLB emulsifiers.[3]

4. What is the estimated HLB value of this compound (DPEE)?

5. How does the concentration of DPEE affect emulsion stability?

The concentration of DPEE can significantly impact emulsion stability.[2] Optimal concentrations can lead to improved stability, while excessive or insufficient amounts can have adverse effects.[2] It is crucial to determine the optimal concentration for a specific formulation through experimentation.

6. Can temperature fluctuations cause my DPEE emulsion to separate?

Yes, temperature changes can significantly affect emulsion stability. Emulsions containing dipropylene glycol can exhibit improved temperature stability.[2] However, exposure to high temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence. Conversely, freezing can cause the formation of ice crystals that can rupture the emulsifier film around the droplets, leading to phase separation upon thawing.

Troubleshooting Guides

A step-by-step approach to identifying and resolving common issues leading to phase separation in DPEE emulsions.

Issue 1: Emulsion shows signs of creaming or sedimentation.

Creaming or sedimentation occurs due to density differences between the dispersed and continuous phases.

Troubleshooting workflow for creaming and sedimentation.
Issue 2: Emulsion exhibits flocculation and coalescence.

Flocculation (clumping) and coalescence (merging of droplets) are often precursors to complete phase separation and indicate an unstable interfacial film.

Troubleshooting workflow for flocculation and coalescence.

Experimental Protocols

Detailed methodologies for key experiments to prepare and assess the stability of DPEE emulsions.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with DPEE

Objective: To prepare a stable O/W emulsion incorporating DPEE.

Materials:

  • Deionized water

  • This compound (DPEE)

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • High HLB surfactant (e.g., Polysorbate 80)

  • Low HLB surfactant (e.g., Sorbitan monooleate)

  • Preservative (optional)

Procedure:

  • Aqueous Phase Preparation: In a beaker, combine deionized water, DPEE, and the high HLB surfactant. If a preservative is used, add it to this phase. Heat the mixture to 75°C with gentle stirring until all components are dissolved.

  • Oil Phase Preparation: In a separate beaker, combine the oil phase and the low HLB surfactant. Heat this mixture to 75°C with gentle stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • Cooling: Continue gentle stirring while the emulsion cools to room temperature.

  • Final Adjustments: Once cooled, adjust the pH if necessary and add any temperature-sensitive ingredients.

G cluster_0 Aqueous Phase cluster_1 Oil Phase cluster_2 Emulsification cluster_3 Final Steps A1 Water + DPEE + High HLB Surfactant A2 Heat to 75°C A1->A2 E1 Add Oil Phase to Aqueous Phase A2->E1 Combine O1 Oil + Low HLB Surfactant O2 Heat to 75°C O1->O2 O2->E1 E2 High-Shear Homogenization E1->E2 F1 Cool with Gentle Stirring E2->F1 F2 Final Product F1->F2

Workflow for O/W emulsion preparation with DPEE.
Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To quickly assess the physical stability of a DPEE emulsion.

Materials:

  • DPEE emulsion sample

  • Centrifuge tubes (graduated)

  • Centrifuge

Procedure:

  • Fill a graduated centrifuge tube with the DPEE emulsion to a specific volume.

  • Place the tube in the centrifuge, ensuring it is balanced with another tube of equal weight.

  • Centrifuge the sample at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, creaming, or sedimentation.

  • Measure the height of any separated layers and the total height of the emulsion.

  • Calculate the Creaming Index (CI) or Sedimentation Index (SI) as follows:

    • CI (%) = (Height of cream layer / Total height of emulsion) x 100

    • SI (%) = (Height of sediment layer / Total height of emulsion) x 100

A lower index indicates better stability.

Data Presentation

The following tables provide illustrative quantitative data based on general principles of emulsion formulation, as specific experimental data for DPEE emulsions is limited. These tables should be used as a guide for designing experiments.

Table 1: Illustrative Effect of DPEE Concentration on Emulsion Stability

This table illustrates the potential impact of varying DPEE concentration on the stability of a hypothetical O/W emulsion (20% oil phase, 5% surfactant blend, pH 6.5) stored at 25°C.

DPEE Conc. (% w/w)Initial Droplet Size (nm)Droplet Size after 4 Weeks (nm)Creaming Index after Centrifugation (%)Visual Observation after 4 Weeks
035085015Significant creaming
23205508Slight creaming
5 300 350 < 2 Homogeneous
103104505Slight creaming
1533060010Moderate creaming
Table 2: Illustrative Effect of Surfactant Concentration on a DPEE Emulsion

This table shows the potential effect of total surfactant concentration on the stability of a hypothetical O/W emulsion containing 5% DPEE and 20% oil phase.

Surfactant Conc. (% w/w)Initial Droplet Size (nm)Droplet Size after 4 Weeks (nm)Creaming Index after Centrifugation (%)Visual Observation after 4 Weeks
1900> 2000 (Coalescence)40Phase separation
345090012Moderate creaming
5 300 350 < 2 Homogeneous
7280320< 2Homogeneous
10250280< 1Homogeneous

Note: While higher surfactant concentrations may lead to smaller droplet sizes, they can also increase costs and potentially cause skin irritation in topical formulations. An optimal concentration balances stability with other product requirements.

Table 3: Required HLB of Common Oils

Use this table to select an appropriate emulsifier system for your DPEE emulsion.

OilRequired HLB (for O/W emulsion)
Mineral Oil10-12
Isopropyl Myristate11.5
Almond Oil7
Coconut Oil8
Jojoba Oil6.5
Shea Butter8

This technical support center provides a foundational guide for troubleshooting phase separation in DPEE emulsions. For specific applications, further optimization and experimentation are recommended.

References

Technical Support Center: Controlling Crystal Growth with Dipropylene Glycol Ethyl Ether (DPGEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dipropylene glycol ethyl ether (DPGEE) to control crystal growth in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPGEE) and what are its relevant properties for crystallization?

A1: this compound (DPGEE) is a specialty solvent with a bifunctional nature, exhibiting both ether and alcohol characteristics.[1] It is a clear, low-odor liquid completely miscible with water and many organic solvents.[1] Its properties, such as its slow evaporation rate and excellent solvency for a wide range of polar and non-polar compounds, make it a candidate for use in crystallization processes.[2] Glycol ethers, in general, are known for their ability to act as coupling agents, which can be beneficial in mixed-solvent systems.[3]

Q2: What are the potential roles of DPGEE in a crystallization process?

A2: Based on its properties as a glycol ether solvent, DPGEE can potentially be used in several ways in crystallization:

  • Co-solvent: To modify the solubility of the solute and influence nucleation and crystal growth rates.

  • Anti-solvent: To induce precipitation of a solute that is soluble in another solvent but insoluble in DPGEE.[4]

  • Crystal Habit Modifier: To alter the shape and size of crystals by selectively adsorbing to certain crystal faces, although specific data for DPGEE is limited.

  • Inhibitor of Nucleation/Growth: To slow down crystallization kinetics, potentially leading to larger and more well-defined crystals.

Q3: Is DPGEE suitable for pharmaceutical crystallization?

A3: Glycol ethers are used in the pharmaceutical industry.[5][6][7] However, the purity of the solvent is critical. Commercial grades of related glycol ethers, like diethylene glycol monoethyl ether, may contain impurities such as ethylene (B1197577) glycol that need to be removed for pharmaceutical applications.[8][9] It is essential to use a high-purity grade of DPGEE and to perform thorough analysis for any residual solvent in the final crystalline product.

Q4: How does DPGEE's slow evaporation rate impact crystallization?

A4: The slow evaporation rate of DPGEE can be advantageous in methods like slow evaporation crystallization.[2] It allows for a gradual increase in supersaturation, which can promote the growth of larger, higher-quality crystals and prevent the rapid precipitation of amorphous material or small, poorly formed crystals.[10]

Troubleshooting Guides

Issue 1: No Crystal Formation or Oiling Out
Possible Cause Troubleshooting Step
Solute is too soluble in the DPGEE-containing solvent system. Gradually add an anti-solvent (a solvent in which the solute is insoluble) to induce precipitation.[4]
If using a cooling crystallization method, try lowering the temperature further.[10]
Insufficient supersaturation. Slowly evaporate the primary solvent to increase the solute concentration. The low volatility of DPGEE will help moderate this process.[2]
Inhibition of nucleation. Introduce a seed crystal of the desired compound to initiate crystal growth.[10]
Gently scratch the inside of the crystallization vessel below the solvent level with a glass rod to create nucleation sites.[10]
Formation of an oil instead of crystals. Add a small amount of a "better" solvent to dissolve the oil, then slowly add an anti-solvent or cool the solution at a much slower rate.
Try a different solvent system where the solute has a steeper solubility curve.
Issue 2: Formation of Small, Needle-like, or Poorly-Defined Crystals
Possible Cause Troubleshooting Step
Rapid nucleation and crystal growth. Increase the proportion of DPGEE in the co-solvent mixture to potentially slow down the crystallization process due to its higher viscosity and solvency effects.
Reduce the rate of cooling or the rate of anti-solvent addition to decrease the level of supersaturation.
High degree of supersaturation. Start with a more dilute solution and allow for slower evaporation or cooling.
Impurity effects. Ensure high purity of the solute and solvents. Consider a pre-purification step like charcoal treatment if impurities are suspected.
Unfavorable crystal habit. Experiment with small amounts of different co-solvents in addition to DPGEE to observe effects on crystal shape (habit modification).
Issue 3: Unexpected Polymorph Formation
Possible Cause Troubleshooting Step
Solvent-induced polymorphism. The solvent environment, including the presence of DPGEE, can influence which polymorphic form crystallizes.[11][12]
Systematically vary the ratio of DPGEE to the primary solvent and the crystallization temperature to map out the polymorphic landscape.
Kinetic vs. thermodynamic control. Rapid crystallization often yields a metastable (kinetic) polymorph. Slower crystallization, which can be facilitated by DPGEE, may favor the formation of the stable (thermodynamic) polymorph.
Analyze the solid phase at different time points during the crystallization process to check for solvent-mediated transformations.

Data Presentation

Table 1: Properties of this compound (DPGEE) and a Related Glycol Ether

PropertyThis compound (DPGEE)Diethylene Glycol Monoethyl Ether (DEGEE)
CAS Number 30025-38-8[1]111-90-0
Molecular Formula C8H18O3[1]C6H14O3[13]
Appearance Clear, colorless liquid[1]Colorless, slightly viscous liquid[13]
Odor Ethereal[1]Mild, pleasant[13]
Water Solubility Completely miscible[1]Miscible
Boiling Point ~190-220 °C (isomer dependent)195-202 °C
Flash Point ~82 °C[1]~90 °C

Note: Properties can vary slightly depending on the specific isomer mixture and purity.

Experimental Protocols

Protocol 1: Controlling Crystal Size via Cooling Crystallization with a DPGEE Co-solvent
  • Solubility Determination:

    • Prepare saturated solutions of the compound of interest in various ratios of the primary solvent and DPGEE (e.g., 9:1, 4:1, 1:1) at an elevated temperature.

    • Determine the solubility at different temperatures to construct a solubility curve for each solvent mixture.

  • Crystallization:

    • Prepare a solution of the compound in the chosen solvent/DPGEE mixture at a temperature where the compound is fully dissolved.

    • Filter the hot solution to remove any particulate matter.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-1.0 °C/minute). A slower cooling rate generally favors the growth of larger crystals.

    • Observe the onset of nucleation (cloud point).

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of a cold anti-solvent to remove residual mother liquor.

    • Dry the crystals under appropriate conditions (e.g., vacuum oven at a temperature that does not induce phase changes).

  • Analysis:

    • Characterize the resulting crystals for size distribution (e.g., using microscopy or laser diffraction), morphology (e.g., SEM), and polymorphic form (e.g., XRD, DSC).

Protocol 2: Anti-solvent Crystallization using DPGEE
  • Solvent Selection:

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Confirm that the compound has low solubility in DPGEE, which will act as the anti-solvent.

  • Crystallization:

    • Prepare a clear, filtered solution of the compound in the "good" solvent.

    • Slowly add DPGEE to the solution with controlled agitation. The rate of addition is a critical parameter; slower addition rates often lead to better crystal quality.

    • Monitor the solution for the onset of precipitation.

    • Continue the addition of DPGEE until the desired yield of crystals is obtained.

  • Isolation and Analysis:

    • Isolate the crystals by filtration.

    • Wash the crystals with a fresh portion of the anti-solvent (DPGEE) or a mixture rich in the anti-solvent.

    • Dry the crystals appropriately.

    • Analyze the crystal properties as described in Protocol 1.

Visualizations

Troubleshooting_Crystal_Formation start Experiment Start: No Crystals or Oiling Out solubility_check Is the solute highly soluble? start->solubility_check lower_temp Action: Lower temperature further start->lower_temp add_antisolvent Action: Add anti-solvent gradually solubility_check->add_antisolvent Yes supersaturation_check Is supersaturation too low? solubility_check->supersaturation_check No end_success Crystals Formed add_antisolvent->end_success lower_temp->end_success evaporate Action: Slowly evaporate solvent supersaturation_check->evaporate Yes nucleation_check Is nucleation inhibited? supersaturation_check->nucleation_check No evaporate->end_success seed_crystal Action: Introduce seed crystal nucleation_check->seed_crystal Yes scratch_glass Action: Scratch vessel surface nucleation_check->scratch_glass oiling_out Is an oil forming instead of crystals? nucleation_check->oiling_out No seed_crystal->end_success scratch_glass->end_success adjust_solvent Action: Add 'good' solvent, then slowly cool/add anti-solvent oiling_out->adjust_solvent Yes oiling_out->end_success No adjust_solvent->end_success

Caption: Troubleshooting workflow for issues of no crystal formation or oiling out.

Experimental_Workflow cluster_prep Preparation Phase cluster_cryst Crystallization Phase cluster_iso Isolation & Analysis Phase solubility 1. Determine Solubility in Solvent/DPGEE Mixtures solution_prep 2. Prepare Filtered Solution at Elevated Temperature solubility->solution_prep cooling 3a. Controlled Cooling solution_prep->cooling antisolvent 3b. Anti-solvent Addition (DPGEE as anti-solvent) solution_prep->antisolvent filtration 4. Isolate Crystals (Filtration) cooling->filtration antisolvent->filtration washing 5. Wash Crystals filtration->washing drying 6. Dry Crystals washing->drying analysis 7. Characterize Crystals (Size, Shape, Polymorph) drying->analysis

Caption: General experimental workflow for crystallization using DPGEE.

Signaling_Pathway cluster_solution Solution State cluster_process Crystallization Process cluster_outcome Crystal Properties Solute Solute Molecules Solvent Primary Solvent DPGEE DPGEE (Co-solvent) Nucleation Nucleation (Formation of Nuclei) DPGEE->Nucleation Influences (e.g., inhibits) Growth Crystal Growth (Addition to Nuclei) DPGEE->Growth Influences (e.g., slows) Nucleation->Growth Size Crystal Size Distribution Nucleation->Size Habit Crystal Habit (Shape) Nucleation->Habit Polymorph Polymorphic Form Nucleation->Polymorph Growth->Size Growth->Habit

Caption: Influence of DPGEE on crystallization pathways and outcomes.

References

Technical Support Center: Optimizing Reaction Kinetics in Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dipropylene Glycol Ethyl Ether (DPGEE) as a solvent. This resource provides troubleshooting guidance and frequently asked questions to help you improve your reaction kinetics and address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using DPGEE as a solvent. The troubleshooting steps are presented in a logical progression to help you identify and resolve the problem efficiently.

Problem 1: My reaction is slow or appears to be incomplete.

A sluggish or incomplete reaction is a common issue. Follow these steps to diagnose and address the root cause.

Troubleshooting Workflow

G start Slow or Incomplete Reaction purity_check 1. Verify Starting Material Purity and Reagent Activity start->purity_check peroxide_test 2. Test DPGEE for Peroxides purity_check->peroxide_test peroxide_positive Peroxides Detected? peroxide_test->peroxide_positive remove_peroxides Follow Peroxide Removal Protocol peroxide_positive->remove_peroxides Yes temp_check 3. Evaluate Reaction Temperature peroxide_positive->temp_check No remove_peroxides->temp_check temp_increase Increase Temperature Incrementally (e.g., in 10 °C steps) temp_check->temp_increase concentration_check 4. Assess Reactant Concentration temp_increase->concentration_check optimized Reaction Optimized temp_increase->optimized concentration_increase Increase Concentration of Limiting Reagent concentration_check->concentration_increase catalyst_check 5. Consider a Catalyst concentration_increase->catalyst_check concentration_increase->optimized catalyst_addition Introduce an Appropriate Catalyst (e.g., Acid or Base Catalyst) catalyst_check->catalyst_addition solvent_check 6. Re-evaluate Solvent Choice catalyst_addition->solvent_check catalyst_addition->optimized solvent_alternative Consider a Glycol Ether with Different Polarity solvent_check->solvent_alternative solvent_alternative->optimized G start Unexpected Side Products Observed water_check 1. Check for Water Content in DPGEE start->water_check water_present Water Present? water_check->water_present dry_solvent Dry the Solvent Using Appropriate Methods water_present->dry_solvent Yes reagent_check 2. Verify Reagent Compatibility water_present->reagent_check No dry_solvent->reagent_check optimized Side Products Minimized dry_solvent->optimized incompatible Incompatible Reagents? reagent_check->incompatible change_reagents Select Alternative, Compatible Reagents incompatible->change_reagents Yes temp_side_reaction 3. Evaluate Reaction Temperature incompatible->temp_side_reaction No change_reagents->temp_side_reaction change_reagents->optimized lower_temp Lower the Reaction Temperature temp_side_reaction->lower_temp lower_temp->optimized G start Difficult Workup and Product Loss solvent_removal 1. Remove Bulk of DPGEE via Rotary Evaporation start->solvent_removal dilution 2. Dilute Residue with a Large Volume of Water solvent_removal->dilution extraction 3. Extract with a Water-Immiscible Organic Solvent dilution->extraction brine_wash 4. Wash Organic Layer with Brine extraction->brine_wash drying 5. Dry the Organic Layer brine_wash->drying optimized Successful Product Isolation drying->optimized G cluster_factors Factors Influencing Reaction Kinetics cluster_outcomes Reaction Outcomes Temperature Temperature ReactionRate Reaction Rate Temperature->ReactionRate Increases SideProducts Side Products Temperature->SideProducts May Increase Concentration Concentration Concentration->ReactionRate Increases Catalyst Catalyst Catalyst->ReactionRate Increases SolventProperties Solvent Properties (Polarity, Viscosity) SolventProperties->ReactionRate ProductYield Product Yield ReactionRate->ProductYield

Validation & Comparative

A Comparative Guide to the In Vitro Toxicity of Dipropylene Glycol Ethyl Ether (DPEE) and Ethylene Glycol Monoethyl Ether (EGEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro toxicity analysis of dipropylene glycol ethyl ether (DPEE) and ethylene (B1197577) glycol monoethyl ether (EGEE). Glycol ethers are a class of solvents used in a wide range of industrial and commercial applications. Understanding their toxicological profiles is crucial for risk assessment and the selection of safer alternatives in research and product formulation. This document summarizes available experimental data, details relevant testing methodologies, and illustrates key biological pathways and experimental workflows.

Executive Summary

Ethylene glycol monoethyl ether (EGEE), an E-series glycol ether derived from ethylene oxide, has been associated with significant reproductive and hematopoietic toxicity.[1][2] In contrast, this compound (DPEE), a P-series glycol ether derived from propylene (B89431) oxide, is generally considered to have a much lower toxicity profile.[3][4] This difference is largely attributed to their distinct metabolic pathways. E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, whereas P-series glycol ethers are typically converted to less toxic compounds.[5] While direct comparative in vitro studies with quantitative data for both compounds are limited, the available evidence strongly supports the lower cytotoxicity of DPEE.

Data Presentation: In Vitro Toxicity Comparison

Parameter This compound (DPEE) Ethylene Glycol Monoethyl Ether (EGEE) Cell Line/System Reference
Cytotoxicity (IC50) Low cytotoxicity is generally reported for propylene glycol ethers, with effects often only seen at high concentrations (mM range). Specific IC50 not found.IC50 values for ethylene glycol ethers on colony-forming units are in the range of 5-10 mM. Considered a hematopoietic toxin.Hematopoietic cell lines[4][6]
Genotoxicity Propylene glycol ethers have generally shown negative results in a number of genotoxicity assays.[7]In vitro tests have indicated an increase in chromosomal aberrations, though this was not confirmed in vivo.Mammalian cells[1]
Metabolism Metabolized to less toxic compounds like propylene glycol.Metabolized to toxic alkoxyacetic acids.In vivo and in vitro systems[5]

Experimental Protocols

Detailed methodologies for assessing in vitro cytotoxicity are crucial for the accurate evaluation of chemical compounds. The Neutral Red Uptake (NRU) assay is a widely used and accepted method for determining cell viability.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8]

1. Cell Culture and Seeding:

  • Appropriate cell lines (e.g., human cell lines like HeLa or animal cell lines like Balb/c 3T3) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[9]

2. Compound Exposure:

  • A stock solution of the test compound (DPEE or EGEE) is prepared in a suitable solvent (e.g., culture medium, DMSO).

  • Serial dilutions of the test compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive the medium with the solvent alone.

  • The plates are incubated for a specified exposure period (e.g., 24, 48, or 72 hours).

3. Neutral Red Staining:

  • After the exposure period, the treatment medium is removed, and the cells are washed with a buffered saline solution (e.g., PBS).

  • A medium containing a specific concentration of neutral red (e.g., 50 µg/mL) is added to each well, and the plates are incubated for approximately 3 hours.[8]

4. Dye Extraction and Quantification:

  • The neutral red medium is removed, and the cells are washed to remove any unincorporated dye.

  • A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes.[8]

  • The plates are agitated for a short period to ensure complete solubilization of the dye.

  • The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability compared to the solvent control.

  • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Neutral Red Uptake Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation wash1 Wash Cells incubation->wash1 nr_staining Add Neutral Red Medium wash1->nr_staining incubation2 Incubate for 3h nr_staining->incubation2 wash2 Wash to Remove Excess Dye incubation2->wash2 destain Add Destain Solution wash2->destain read_absorbance Read Absorbance (540nm) destain->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the in vitro Neutral Red Uptake cytotoxicity assay.

Potential Signaling Pathway for Glycol Ether-Induced Cytotoxicity

While the precise mechanisms can vary, a plausible pathway for cytotoxicity, particularly for more toxic glycol ethers, involves the induction of oxidative stress, leading to apoptosis.

G compound Glycol Ether Metabolite (e.g., Alkoxyacetic Acid) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Membrane Potential Alteration ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: A potential pathway of ROS-mediated apoptosis induced by toxic metabolites.

Conclusion

The available scientific literature consistently indicates a significant difference in the in vitro toxicity between this compound (DPEE) and ethylene glycol monoethyl ether (EGEE). EGEE is recognized for its potential hematopoietic and reproductive toxicity, which is reflected in its in vitro cytotoxic effects. In contrast, DPEE, as a member of the P-series of glycol ethers, exhibits a much lower toxicity profile. This distinction is primarily due to their different metabolic fates. For researchers and professionals in drug development, the selection of P-series glycol ethers like DPEE over E-series alternatives represents a scientifically supported approach to minimizing potential toxicological risks. The experimental protocols and pathways described in this guide provide a framework for the continued evaluation of these and other chemical compounds.

References

A Comparative Analysis of Dipropylene Glycol Ethyl Ether and Other Glycol Ethers in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical in the formulation of high-performance coatings, directly impacting application properties, film formation, and final coating quality. Glycol ethers, a versatile class of solvents, are widely utilized for their excellent solvency, slow evaporation rates, and ability to act as coalescing agents. This guide provides an objective comparison of Dipropylene Glycol Ethyl Ether (DPEE) with other commonly used glycol ethers, supported by physical and performance data to aid in solvent selection for coating applications.

Executive Summary

This compound (DPEE) is a P-series (propylene oxide-based) glycol ether that offers a balanced profile of properties, making it a suitable candidate for a variety of coating systems. This guide compares DPEE with Ethylene Glycol Monobutyl Ether (EGBE), an E-series (ethylene oxide-based) glycol ether, as well as other P-series glycol ethers like Dipropylene Glycol n-Butyl Ether (DPnB) and Propylene Glycol n-Butyl Ether (PnB). The comparison focuses on key performance indicators such as evaporation rate, viscosity, surface tension, and coalescing efficiency. P-series glycol ethers are generally noted for their lower toxicity profiles compared to some E-series counterparts.[1]

Physical and Performance Properties: A Comparative Table

The following table summarizes the key physical and performance properties of DPEE and other selected glycol ethers, compiled from various technical data sheets. These properties are crucial in determining the behavior of the solvent in a coating formulation.

PropertyThis compound (DPEE) Ethylene Glycol Monobutyl Ether (EGBE) Dipropylene Glycol n-Butyl Ether (DPnB) Propylene Glycol n-Butyl Ether (PnB)
CAS Number 15764-24-6 / 30025-38-8[1]111-76-2[2]29911-28-2[3]5131-66-8[4]
Molecular Weight ( g/mol ) 162.23118.2[2]190.28[3]132.2[4]
Boiling Point (°C) 223.5171[2]230[5]171[4]
Flash Point (°C) 82[1]62[2]100[5]63[4]
Evaporation Rate (n-BuAc=1) <0.010.08[2]0.006[6]0.093[7]
Viscosity @ 25°C (cP) ~2.02.9[8]4.9[5]3.1[4]
Surface Tension @ 25°C (mN/m) Not specified27.4[8]28.4[5]27.5[4]
Water Solubility (wt% in water) Complete[1]Complete[2]4.5[5]5.5[9]

Key Performance Parameters in Coatings

Evaporation Rate

The evaporation rate of a solvent is a critical factor influencing the drying time, flow, and leveling of a coating. Slower evaporating solvents, like DPEE and DPnB, provide a longer open time, which can be advantageous for brush and roller applications, as it allows for better leveling and minimizes brush marks.[10] Faster evaporating solvents like EGBE and PnB can be suitable for spray applications where a quick dry time is desired.[11]

Viscosity Reduction

The ability of a solvent to reduce the viscosity of a resin system is crucial for achieving the desired application consistency. Glycol ethers are effective at reducing the viscosity of various resin types, including alkyds, epoxies, and acrylics. The efficiency of viscosity reduction is dependent on the specific resin-solvent interaction. Lower viscosity solvents like DPEE can contribute to better flow and leveling of the coating.[12]

Surface Tension

The surface tension of a coating formulation affects its ability to wet the substrate and flow out evenly. Solvents with lower surface tension can improve substrate wetting and help to prevent surface defects such as cratering and pinholing.[13] Glycol ethers, in general, are effective at lowering the surface tension of coating formulations.[10]

Coalescing Efficiency

In latex-based coatings, coalescing agents are essential for proper film formation. They temporarily plasticize the polymer particles, allowing them to fuse together as the water evaporates.[14] The efficiency of a coalescing agent is often evaluated by its ability to lower the Minimum Film Forming Temperature (MFFT) of the latex. Glycol ethers like DPEE and DPnB are effective coalescents in water-borne latex systems.[10][15]

Experimental Protocols

The following are summaries of standard experimental methodologies used to evaluate the performance of solvents in coatings.

Minimum Film Forming Temperature (MFFT) - ASTM D2354

This method is used to determine the minimum temperature at which a latex or emulsion polymer will form a continuous film.[14]

  • Apparatus: A temperature-gradient bar with a heated end and a cooled end.

  • Procedure: The latex formulation containing the coalescing agent is drawn down as a thin film onto the temperature-gradient bar.

  • Evaluation: After the film has dried, the point on the bar where the film transitions from a continuous, clear film to a cracked or cloudy film is identified. The temperature at this point is the MFFT. A lower MFFT indicates a more efficient coalescing agent.[14]

Viscosity Measurement

The viscosity of a coating formulation is a measure of its resistance to flow.

  • Apparatus: A rotational viscometer (e.g., Brookfield viscometer) or a cone and plate viscometer.

  • Procedure: The coating formulation is placed in the viscometer, and the resistance to a rotating spindle or cone is measured at a specified shear rate and temperature.

  • Evaluation: The viscosity is reported in centipoise (cP) or Pascal-seconds (Pa·s). To evaluate the viscosity-reducing power of a solvent, the viscosity of a resin solution is measured before and after the addition of a known amount of the solvent.

Surface Tension Measurement - ASTM D1331

This standard provides methods for determining the surface tension of solutions, including those containing surface-active agents like glycol ethers.[16]

  • Apparatus: A tensiometer, which can utilize methods such as the du Noüy ring or the Wilhelmy plate.[17]

  • Procedure: The ring or plate is brought into contact with the surface of the liquid and then pulled away. The force required to pull the ring or plate through the surface is measured.[16][17]

  • Evaluation: The surface tension is calculated from the measured force and the dimensions of the ring or plate and is reported in millinewtons per meter (mN/m) or dynes/cm.[16]

Logical Workflow for Glycol Ether Selection in Coatings

The selection of a suitable glycol ether for a specific coating formulation involves a systematic evaluation of various factors. The following diagram illustrates a logical workflow for this process.

G cluster_0 Formulation Requirements Definition cluster_1 Solvent Candidate Screening cluster_2 Experimental Evaluation cluster_3 Analysis and Selection Req Define Coating Type & Resin System (e.g., Water-based Acrylic, Solvent-based Epoxy) Perf Identify Key Performance Criteria (e.g., Drying Time, Hardness, Adhesion) Req->Perf Screen Screen Potential Glycol Ethers (e.g., DPEE, EGBE, DPnB, PnB) Perf->Screen Data Gather Physical & Performance Data (Evaporation Rate, Viscosity, etc.) Screen->Data Formulate Prepare Test Formulations Data->Formulate Test Conduct Performance Testing (MFFT, Viscosity, Surface Tension) Formulate->Test Analyze Analyze Experimental Results Test->Analyze Select Select Optimal Glycol Ether Analyze->Select

Caption: Logical workflow for selecting a glycol ether in a coating formulation.

Signaling Pathway for Coalescence in Latex Coatings

The process of film formation in latex coatings is a critical signaling pathway where the coalescing agent plays a pivotal role. The following diagram illustrates this process.

G cluster_0 Initial State: Wet Film cluster_1 Evaporation and Particle Packing cluster_2 Film Formation Latex Dispersed Latex Particles Evap Water Evaporation Latex->Evap Water Water Water->Evap Coalescent Coalescing Agent (Glycol Ether) Softening Coalescent Softens Particles Coalescent->Softening Packing Close Packing of Latex Particles Evap->Packing Packing->Softening Deformation Particle Deformation & Fusion Softening->Deformation Film Continuous Polymer Film Deformation->Film

Caption: Signaling pathway of coalescence in latex coatings.

Conclusion

The choice between this compound and other glycol ethers depends on the specific requirements of the coating formulation. DPEE, with its slow evaporation rate and good solvency, is an excellent choice for applications requiring a long open time and good flow and leveling. Its complete water solubility makes it suitable for water-based systems. For applications demanding faster drying, PnB or EGBE might be more appropriate. DPnB, with its very slow evaporation rate, is ideal for applications where maximum open time is critical. The provided data and experimental protocols offer a foundation for making an informed decision based on the desired performance characteristics of the final coating.

References

A Head-to-Head Battle of Solvents: Dipropylene Glycol Ethyl Ether vs. DMSO in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reaction solvent is a critical decision that profoundly influences reaction kinetics, product yield, and purity. This guide provides a comprehensive performance comparison of two noteworthy solvents: Dipropylene Glycol Ethyl Ether (DPE) and Dimethyl Sulfoxide (B87167) (DMSO). While DMSO is a well-established and versatile solvent in organic synthesis, DPE, a member of the propylene (B89431) glycol ether family, presents an alternative with distinct properties. This report synthesizes available data to offer an objective comparison, supported by physicochemical properties and general experimental considerations.

Physicochemical Properties: A Tale of Two Solvents

A fundamental comparison begins with the intrinsic properties of each solvent, which dictate their behavior and suitability for different reaction conditions.

PropertyThis compound (DPE)Dimethyl Sulfoxide (DMSO)
CAS Number 15764-24-667-68-5
Molecular Formula C8H18O3C2H6OS
Molecular Weight 162.23 g/mol [1]78.13 g/mol
Boiling Point 223.5 °C[2]189 °C
Melting Point Not available18.5 °C
Density 0.945 g/cm³[2]1.100 g/cm³
Flash Point 89.0 °C[2]89 °C
Vapor Pressure 0.019 mmHg at 25°C[2]0.6 mmHg at 25°C
Polarity PolarHighly Polar, Aprotic
Miscibility Miscible with water and many organic solvents.[3]Miscible with water and a wide range of organic solvents.
Toxicity Profile Generally considered to have low toxicity.[3]Can penetrate skin readily; used as a drug delivery vehicle.

Performance in Reaction Environments: A Qualitative Assessment

Direct, side-by-side experimental comparisons of DPE and DMSO as reaction solvents in the scientific literature are scarce. The majority of available information on DPE pertains to its use in formulations such as coatings, inks, and cleaners.[4] However, by examining the properties of glycol ethers and the extensive data on DMSO, we can infer their respective strengths and weaknesses in a reaction setting.

Nucleophilic Substitution Reactions (SN2)

DMSO is a quintessential polar aprotic solvent, renowned for its ability to accelerate SN2 reactions.[5][6] Its high dielectric constant allows it to effectively solvate cations, leaving the nucleophile "naked" and more reactive. This leads to significant rate enhancements compared to protic solvents.[5]

This compound, being a polar solvent with ether functionalities, can also solvate cations. Glycol ethers, in general, are considered viable solvents for nucleophilic substitution reactions.[7] However, DPE also possesses a hydroxyl group, giving it protic character. This protic nature can lead to hydrogen bonding with the nucleophile, potentially reducing its nucleophilicity and slowing down the reaction rate compared to the aprotic environment of DMSO.[8]

Inference: For SN2 reactions where a highly reactive, unsolvated nucleophile is desired for rapid kinetics, DMSO is likely the superior choice . DPE may be a suitable, less toxic alternative for reactions that do not require extreme rate acceleration or where the protic nature of the solvent is not detrimental.

General Organic Synthesis

The high boiling point of DPE (223.5 °C) makes it suitable for reactions requiring elevated temperatures.[2] Its chemical stability, characteristic of ethers, suggests it would be inert under a variety of reaction conditions.[7]

DMSO, with a boiling point of 189 °C, is also suitable for high-temperature reactions.[9] However, it is a known oxidant and can participate in certain reactions, such as the Swern and Moffatt oxidations. This reactivity, while useful in specific contexts, can be an undesired side reaction in others.

Inference: DPE offers the advantage of higher thermal stability and greater chemical inertness compared to DMSO, making it a potentially better choice for reactions sensitive to oxidation or where the solvent should remain non-participatory.

Experimental Protocols: General Considerations

Detailed experimental protocols for reactions in DPE are not widely published. However, a general protocol for a classic SN2 reaction, the Williamson Ether Synthesis, can be adapted for glycol ether solvents.

General Protocol for Williamson Ether Synthesis in a Glycol Ether Solvent
  • Alkoxide Formation: Dissolve the alcohol in the glycol ether solvent (e.g., DPE) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add a strong base (e.g., sodium hydride) portion-wise to the solution to form the alkoxide. The reaction is typically stirred at room temperature or gently heated to ensure complete formation of the alkoxide.

  • Nucleophilic Attack: To the freshly prepared alkoxide solution, add the alkyl halide dropwise at a controlled temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (this will depend on the specific reactants) and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

General Protocol for a Nucleophilic Substitution Reaction in DMSO
  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate and the nucleophile in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a large volume of water to precipitate the product or to facilitate extraction. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, diethyl ether). Due to the high miscibility of DMSO with water, multiple extractions and washes with brine are often necessary to completely remove the DMSO from the organic layer.

  • Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.

Visualizing the Process: Experimental Workflow

Experimental_Workflow General Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (Substrate, Nucleophile) Solvent Choose Solvent (DPE or DMSO) Reactants->Solvent Dissolve Dissolve Reactants in Solvent Solvent->Dissolve React React under Controlled Conditions (Temperature, Time) Dissolve->React Monitor Monitor Reaction Progress (TLC/GC) React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract Product Quench->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify Product Characterize Final Product Purify->Product

Caption: A generalized workflow for a nucleophilic substitution reaction.

Logical Relationship: Solvent Choice Considerations

Solvent_Choice Factors Influencing Solvent Selection cluster_reaction_params Reaction Parameters cluster_solvent_props Solvent Properties Solvent Solvent Choice ReactionType Reaction Type (e.g., SN2) Solvent->ReactionType Temperature Required Temperature Solvent->Temperature Kinetics Desired Reaction Rate Solvent->Kinetics Polarity Polarity (Aprotic vs. Protic) Solvent->Polarity BoilingPoint Boiling Point Solvent->BoilingPoint Inertness Chemical Inertness Solvent->Inertness Toxicity Toxicity & Safety Solvent->Toxicity ReactionType->Polarity Temperature->BoilingPoint Kinetics->Polarity

Caption: Key factors influencing the choice between DPE and DMSO.

Conclusion: Making an Informed Decision

The choice between this compound and dimethyl sulfoxide as a reaction solvent is not straightforward and depends heavily on the specific requirements of the chemical transformation.

DMSO remains the gold standard for reactions that benefit from a polar aprotic environment, particularly for accelerating SN2 reactions. Its exceptional ability to solvate cations leads to enhanced nucleophilicity and faster reaction rates.

This compound, on the other hand, emerges as a promising alternative when higher reaction temperatures are required, when chemical inertness of the solvent is paramount, or when a less toxic solvent is preferred. Its higher boiling point and the general stability of glycol ethers make it a robust choice for a range of synthetic applications.

Ultimately, for novel or sensitive reactions, empirical validation is key. Researchers are encouraged to perform small-scale screening experiments to determine the optimal solvent for their specific needs, taking into account the physicochemical properties and the qualitative performance assessment provided in this guide. The development of greener and more sustainable chemical processes will likely spur further investigation into the utility of solvents like DPE as viable alternatives to more traditional, and sometimes more hazardous, options.

References

A Comparative Guide to Validating the Purity of Dipropylene Glycol Ethyl Ether Using GC-MS and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like dipropylene glycol ethyl ether (DPEE) is critical for experimental consistency and product quality. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Karl Fischer Titration—for the comprehensive purity validation of DPEE.

This compound is a versatile solvent used in various industrial and commercial applications, including coatings, inks, and cleaners.[1] It is typically a mixture of isomers, with the main component being 1-(2-ethoxypropoxy)-2-propanol.[1] Due to its synthesis process, which involves the reaction of propylene (B89431) oxide and ethanol, several impurities can be present.

Potential Impurities in this compound

The manufacturing process of DPEE can introduce several impurities that may affect its properties and performance.

Impurity Potential Source
Isomers of DPEEThe reaction of propylene oxide can result in different ether linkages, leading to various structural isomers.
Propylene Glycol Monoethyl Ether (PGEE)Unreacted starting material or incomplete reaction.[2]
Tripropylene (B76144) Glycol Ethyl EtherContinued reaction of DPEE with propylene oxide.[3]
WaterPresent in starting materials or absorbed from the atmosphere due to the hygroscopic nature of glycol ethers.
Residual CatalystsIncomplete removal of catalysts used during synthesis.[2][3]
Other Glycols or Glycol EthersContamination from shared production lines or side reactions.
PeroxidesFormation upon storage, especially if not properly inhibited.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific impurities being targeted. GC-MS is a powerful and versatile tool for volatile and semi-volatile compounds, while other methods offer advantages for specific analyses like water content or non-volatile impurities.

Parameter GC-MS (Gas Chromatography-Mass Spectrometry) HPLC (High-Performance Liquid Chromatography) Karl Fischer Titration
Principle Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio.Separates non-volatile and thermally labile compounds based on their partitioning between a stationary phase and a liquid mobile phase.A titrimetric method that specifically quantifies water content based on a reaction with an iodine-sulfur dioxide reagent.[4]
Primary Use for DPEE Identification and quantification of the main DPEE isomers, volatile organic impurities, and residual starting materials.Quantification of non-volatile impurities, such as residual catalysts or high molecular weight oligomers.Accurate determination of water content.[5][6][7]
Detectable Analytes Isomers of DPEE, PGEE, tripropylene glycol ethyl ether, and other volatile organic compounds.Non-volatile organic and inorganic impurities.Water.
Typical Detection Limits ppm to ppb range for many organic compounds.[8]ppm to ppb range, depending on the detector.ppm to % range.[5][6][7]
Sample Throughput Moderate; run times can be optimized for speed.[9]Moderate to high, depending on the method.High.
Strengths - High sensitivity and selectivity.- Provides structural information for impurity identification.- Well-established methods for glycol ethers exist.[9][10]- Suitable for non-volatile and thermally sensitive compounds.- Wide range of detectors available.- High accuracy and precision for water determination.- Specific to water, with minimal interference from other components.[5][6][7]
Weaknesses - Not suitable for non-volatile impurities.- Requires compounds to be thermally stable.- May require derivatization for some compounds.- Lower resolution for complex volatile mixtures compared to capillary GC.- Only measures water content.

Experimental Protocols

GC-MS Analysis for DPEE Purity

This protocol is designed for the identification and quantification of DPEE isomers and volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the DPEE sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent, such as methylene (B1212753) chloride or methanol.

  • For quantitative analysis, prepare a series of calibration standards of known DPEE concentration and any expected impurities. An internal standard can also be used for improved accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A polar column is recommended for good separation of glycol ethers. A suitable option is a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or an Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film).[9][11]

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 8°C/min to 240°C.

    • Hold at 240°C for 5 minutes.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.

3. Data Analysis:

  • Identify the main DPEE isomers and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the impurities by creating a calibration curve from the analysis of the standard solutions.

HPLC Analysis for Non-Volatile Impurities

This is a general protocol for the analysis of potential non-volatile impurities in DPEE.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the DPEE sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify any non-volatile impurities by comparing their peak areas to those of corresponding standards.

Karl Fischer Titration for Water Content

This protocol describes the determination of water content in DPEE using coulometric Karl Fischer titration, which is ideal for low water concentrations.[5][6][7]

1. Reagents and Apparatus:

  • Karl Fischer Titrator (coulometric).

  • Anode and cathode solutions appropriate for alcohols and ethers.

  • Dry syringe for sample injection.

2. Procedure:

  • The Karl Fischer reagent is placed into the titration cell.[5][6]

  • The coulometer is started, and the solvent is titrated to a dry endpoint.

  • Once the drift has stabilized, a known weight of the DPEE sample is injected into the titration cell using a syringe.[5][6]

  • The titration is started, and the instrument automatically calculates the water content.

3. Calculation:

  • The water content is typically reported as a percentage (%) or in parts per million (ppm).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh DPEE Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject standards Prepare Calibration Standards separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities (Calibration Curve) identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for DPEE purity validation using GC-MS.

Technique_Comparison cluster_volatile Volatile & Semi-Volatile Analysis cluster_nonvolatile Non-Volatile Analysis cluster_water Water Content center DPEE Purity Validation gcms GC-MS center->gcms hplc HPLC center->hplc kf Karl Fischer Titration center->kf gcms_desc Isomers, PGEE, Organic Impurities gcms->gcms_desc hplc_desc Catalysts, Oligomers hplc->hplc_desc kf_desc Accurate Water Quantification kf->kf_desc

References

Green Solvents: A Comparative Guide to Alternatives for Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more sustainable solvent options, this guide provides a detailed comparison of viable green alternatives to dipropylene glycol ethyl ether (DPE). As environmental regulations tighten and the demand for sustainable practices in laboratories and manufacturing grows, identifying effective, eco-friendly solvents is paramount. This document outlines the performance of promising bio-based solvents—Cyrene, ethyl lactate, and solketal—supported by quantitative data and experimental protocols.

This compound is a versatile solvent valued for its solvency and low volatility. However, its petro-chemical origin and potential environmental impact have prompted the search for greener alternatives. This guide explores solvents derived from renewable resources that offer comparable or superior performance with a significantly improved environmental profile.

Performance Comparison of Green Solvents

The following table summarizes the key physical and chemical properties of DPE and its green alternatives. A critical metric for solvent strength, the Kauri-butanol (Kb) value, is included where available. A higher Kb value generally indicates stronger solvency power[1][2].

PropertyThis compound (DPE)Cyrene (Dihydrolevoglucosenone)Ethyl LactateSolketal (Isopropylidene Glycerol)
Source PetrochemicalRenewable (from cellulose)[3]Renewable (from corn fermentation)[4]Renewable (from glycerol)[5]
Boiling Point (°C) ~223.5[6]227[7]151-155[8]188-189[9]
Density (g/cm³ at 20°C) ~0.945[6]1.25[7]1.03[10]1.063[9]
Flash Point (°C) ~89[6]108[11][12]46[4]80[13][14]
Kauri-Butanol (Kb) Value Data not availableData not available>1000[15]Data not available
Biodegradability Biodegradable[16]Readily biodegradable[7]Readily biodegradable[4]Considered environmentally friendly[5]
Toxicity Profile Low toxicity[16]Low toxicity, non-mutagenic[7]Low toxicity, FDA approved food additive[17]Low toxicity, non-irritant[13]

In-Depth Look at Green Alternatives

Ethyl Lactate is an ester of lactic acid, produced through the fermentation of corn[4]. It is a highly effective and versatile green solvent with a very high Kauri-butanol value, indicating excellent solvency power[15]. It is readily biodegradable and has a low toxicity profile, even being used as a food additive[17]. Its properties make it a strong candidate for replacing a wide range of conventional solvents in coatings, cleaning, and pharmaceutical applications[19][20].

Solketal (Isopropylidene Glycerol) is derived from glycerol, a byproduct of biodiesel production, and acetone[5][21]. It is a water-miscible, low-volatility solvent with a good safety profile[14]. Solketal is used as a solvent for resins, coatings, and cleaning agents, and also finds applications as a fuel additive. While a quantitative measure of its solvency power like the Kb value is not widely published, its miscibility with a broad range of substances makes it a versatile green option[7].

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. Below are summaries of key experimental protocols relevant to evaluating the solvents discussed.

Determining Solvency Power: Kauri-Butanol Value (ASTM D1133)

The Kauri-butanol (Kb) value is a measure of a solvent's ability to dissolve a standardized kauri resin solution. A higher Kb value indicates greater solvency.

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • The solvent being tested is titrated into the kauri resin solution at a standardized temperature (25°C).

  • The titration is continued until a defined level of turbidity (cloudiness) is observed.

  • The volume of solvent required to reach this point is the Kauri-butanol value[22][23].

Assessing Solvent Resistance in Coatings (ASTM D5402)

This practice evaluates the resistance of a cured organic coating to a solvent, which can be an indicator of the coating's cure level and durability.

Methodology:

  • A cloth of a specified type is saturated with the solvent to be tested.

  • The saturated cloth is rubbed back and forth over the coated surface for a specified number of "double rubs."

  • The effect on the coating is then assessed based on criteria such as coating removal, softening, or visual changes.

  • The number of double rubs and the observed effect are recorded to compare the resistance to different solvents[8][22][23].

Evaluating Cleaning Performance

While a single universal standard is not available, a common laboratory method for evaluating the cleaning efficacy of a solvent involves the following steps:

Methodology:

  • A standardized soil (e.g., a specific grease, oil, or ink) is applied uniformly to a standard substrate (e.g., stainless steel or glass coupons).

  • The soiled coupons are immersed in or wiped with the cleaning solvent for a defined period and under controlled conditions (e.g., temperature, agitation).

  • After cleaning, the coupons are rinsed and dried.

  • The cleaning effectiveness is quantified by measuring the amount of residual soil, which can be done gravimetrically (weighing the coupon before and after cleaning) or through analytical techniques such as UV-Vis spectrophotometry or gas chromatography to detect specific components of the soil.

  • Visual inspection and techniques like the water-break test (observing if a continuous film of water forms on the surface, indicating cleanliness) can also be used for qualitative assessment[24].

Synthesis Workflow of a Promising Green Solvent: Cyrene

The production of Cyrene from cellulose (B213188) is a notable example of a sustainable synthesis pathway. This two-step process transforms a renewable biomass feedstock into a high-performance green solvent.

Cyrene_Synthesis Cellulose Cellulose (Renewable Feedstock) Pyrolysis Catalytic Pyrolysis Cellulose->Pyrolysis Step 1 LGO Levoglucosenone (LGO) Pyrolysis->LGO Hydrogenation Catalytic Hydrogenation LGO->Hydrogenation Step 2 Cyrene Cyrene (Dihydrolevoglucosenone) Hydrogenation->Cyrene

Two-step synthesis of Cyrene from cellulose.

Logical Framework for Green Solvent Selection

The decision to replace a conventional solvent like DPE involves a multi-faceted evaluation. The following diagram illustrates the key considerations in selecting a suitable green alternative.

Green_Solvent_Selection Start Identify Need for DPE Replacement Performance Performance Requirements (Solvency, Volatility, etc.) Start->Performance Safety Safety & Health Profile (Toxicity, Flammability) Start->Safety Environmental Environmental Impact (Biodegradability, Source) Start->Environmental Cost Economic Viability (Price, Availability) Start->Cost Evaluation Evaluate Green Alternatives (Cyrene, Ethyl Lactate, Solketal) Performance->Evaluation Safety->Evaluation Environmental->Evaluation Cost->Evaluation Testing Laboratory Testing (Performance, Compatibility) Evaluation->Testing Selection Select Optimal Green Solvent Testing->Selection

Decision-making process for green solvent substitution.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dipropylene Glycol Ethyl Ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipropylene glycol ethyl ether (DPE), a common solvent in pharmaceutical and cosmetic formulations, is critical for quality control and safety assessment. The selection of an appropriate analytical method is paramount and requires a thorough evaluation of performance characteristics. This guide provides an objective comparison of common analytical techniques for DPE quantification, supported by experimental data from various validation studies.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters for the quantification of this compound and its analogs using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), often requiring derivatization.

Disclaimer: The data presented below is synthesized from multiple sources and may not represent a direct head-to-head comparison in a single study. The performance of any method can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Parameter GC-FID GC-MS HPLC-UV (with Derivatization)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 5%< 10%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~0.3 µg/mL
Selectivity GoodExcellentGood to Excellent
Throughput HighMediumMedium
Instrumentation Cost Low to MediumHighMedium
Typical Application Routine quality control, high concentration samplesTrace analysis, impurity profiling, complex matricesRoutine analysis, non-volatile samples

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the determination of volatile compounds like DPE in various matrices.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • Diluent: Methanol or a suitable organic solvent.

  • DPE Standard Stock Solution: Prepare a stock solution of DPE (e.g., 1000 µg/mL) in the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., 1-butanol) in the diluent.

Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a known volume of diluent.

  • Add a fixed amount of the internal standard solution to the sample and standard solutions.

  • Vortex the solutions to ensure homogeneity.

GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

Data Analysis:

  • Identify the peaks for DPE and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of DPE to the peak area of the internal standard against the concentration of the DPE standards.

  • Quantify the amount of DPE in the sample using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (with Derivatization)

Since DPE lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable UV detection.

Instrumentation:

  • HPLC system with a UV-Visible detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Mobile Phase: Acetonitrile and water in a suitable gradient or isocratic mixture.

  • Derivatization Reagent: Benzoyl chloride or a similar UV-active labeling agent.

  • DPE Standard Stock Solution: Prepare a stock solution of DPE in a suitable solvent (e.g., acetonitrile).

  • Working Standard Solutions: Prepare a series of working standards from the stock solution.

Derivatization and Sample Preparation:

  • To a known volume of the sample or standard solution, add a specific amount of the derivatization reagent and a catalyst (e.g., pyridine).

  • Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

  • Quench the reaction with a suitable reagent.

  • Dilute the derivatized solution with the mobile phase to the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the absorption maximum of the derivatized DPE (e.g., ~230 nm for benzoyl derivatives).

  • Injection Volume: 20 µL.

Data Analysis:

  • Identify the peak corresponding to the derivatized DPE based on its retention time.

  • Generate a calibration curve by plotting the peak area of the derivatized DPE standards against their concentrations.

  • Determine the concentration of DPE in the sample from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow start Define Analytical Requirements method_selection Select Potential Analytical Methods (e.g., GC-FID, HPLC-UV, GC-MS) start->method_selection method_dev Method Development and Optimization for Each Technique method_selection->method_dev validation_protocol Design Validation Protocol (ICH Q2(R1) Guidelines) method_dev->validation_protocol validation_execution Execute Validation Experiments validation_protocol->validation_execution linearity Linearity & Range validation_execution->linearity accuracy Accuracy (Recovery) validation_execution->accuracy precision Precision (Repeatability & Intermediate) validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq specificity Specificity validation_execution->specificity robustness Robustness validation_execution->robustness data_analysis Analyze and Compare Validation Data linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis robustness->data_analysis method_comparison Comparative Evaluation of Methods data_analysis->method_comparison select_method Select Optimal Method for Intended Purpose method_comparison->select_method documentation Document and Report Cross-Validation Findings select_method->documentation end End documentation->end

Caption: Workflow for the cross-validation of analytical methods.

Assessing the Impact of Dipropylene Glycol Ethyl Ether on Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vitro toxicology and drug discovery, the choice of solvent for dissolving test compounds is a critical parameter that can significantly influence the outcome of cell-based assays. An ideal solvent should effectively dissolve the compound of interest without exerting its own cytotoxic effects, which could otherwise mask or potentiate the true activity of the test substance. This guide provides a comprehensive comparison of Dipropylene Glycol Ethyl Ether (DPEE) with other commonly used solvents, namely Dimethyl Sulfoxide (DMSO) and Ethanol, in the context of cell viability assays. The information presented herein is supported by a review of available toxicological data and standard experimental protocols.

Executive Summary

This compound (DPEE), a propylene (B89431) glycol-based ether, generally exhibits a low toxicity profile in vitro, with cytotoxic effects typically observed only at high concentrations.[1][2] This characteristic positions it as a potentially favorable alternative to more commonly used solvents like DMSO and Ethanol, which have well-documented cytotoxic effects at higher concentrations.[3][4] This guide aims to provide a comparative analysis to aid researchers in making informed decisions about solvent selection for their cell viability experiments.

Comparative Analysis of Solvents

The selection of an appropriate solvent is a crucial step in designing cell viability assays. The ideal solvent should possess high solubilizing power for a wide range of compounds while exhibiting minimal intrinsic toxicity to the cell lines being investigated.

Quantitative Cytotoxicity Data

The following table summarizes the available data on the cytotoxic effects of DPEE, DMSO, and Ethanol on various cell lines. It is important to note that direct comparative studies evaluating DPEE alongside DMSO and Ethanol in the same cell viability assays are limited in the public domain. The data for DPEE is largely derived from broader toxicological screenings of glycol ethers, which consistently indicate low toxicity.

SolventCell Line(s)AssayObserved EffectConcentrationCitation(s)
This compound (DPEE) iPSC-derived hepatocytes and cardiomyocytesCytotoxicity AssaysLow cytotoxicity potentialEffects observed at high concentrations (mM range)[1]
VariousGeneral Toxicological AssessmentLow overall toxicity profileNot specified[2]
Dimethyl Sulfoxide (DMSO) MCF-7, RAW-264.7, HUVECMTTIC50 values between 1.1% - 1.9% (v/v)1.1% - 1.9% (v/v)[3]
HepG2, MDA-MD-231, MCF-7, VNBRCA1Real-time cell proliferationSignificant inhibition of proliferation≥ 1.25%[4]
Various ocular cell linesMTSMinimal toxic concentration ranged from 0.1% to >1.6%0.1% - >1.6%[5]
Ethanol MCF-7, RAW-264.7, HUVECMTTIC50 values > 5% (v/v)> 5% (v/v)[3]
HepG2, MDA-MD-231, MCF-7, VNBRCA1Real-time cell proliferationInhibition of proliferation≥ 5%[4]
RAW 264.7Trypan blue exclusionNo effect on viabilityUp to ~2.8%[6]

Note: The concentrations are expressed as volume/volume percentage (% v/v). IC50 is the concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocols

Accurate and reproducible assessment of cell viability is paramount. Below are detailed methodologies for three commonly employed cell viability assays: MTT, XTT, and LDH.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This insoluble formazan is then dissolved in a solubilization solution, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with the test compound dissolved in the chosen solvent (DPEE, DMSO, or Ethanol). Include appropriate vehicle controls (solvent only) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay also measures metabolic activity.

Principle: XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This eliminates the need for a solubilization step, simplifying the protocol.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm.

LDH (Lactate Dehydrogenase) Assay

This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with a damaged plasma membrane.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Visualizing Experimental Workflows and Cellular Responses

To further clarify the experimental process and potential cellular responses to solvent-induced stress, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cell Viability Assays A Cell Seeding in 96-well Plate B Overnight Incubation (Adherence) A->B C Treatment with Compound in Solvent B->C D Incubation (e.g., 24-72h) C->D E Addition of Viability Reagent (MTT, XTT, or LDH substrate) D->E F Incubation E->F G Signal Detection (Absorbance Measurement) F->G H Data Analysis G->H

Caption: A generalized workflow for conducting common cell viability assays.

G cluster_pathway Potential Cellular Stress Response to Organic Solvents Solvent Organic Solvent (e.g., DPEE, DMSO, Ethanol) Membrane Cell Membrane Stress Solvent->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS PDR Pleiotropic Drug Resistance (PDR) Pathway ROS->PDR CWI Cell Wall Integrity (CWI) Pathway ROS->CWI YAP_TAZ YAP/TAZ Pathway ROS->YAP_TAZ NFkB NF-κB Pathway ROS->NFkB Response Cellular Response: - Adaptation - Proliferation Inhibition - Apoptosis PDR->Response CWI->Response YAP_TAZ->Response NFkB->Response

Caption: A simplified diagram of potential signaling pathways activated by solvent-induced cellular stress.

Conclusion

The selection of an appropriate solvent is a critical determinant for the accuracy and reliability of cell viability assays. While DMSO and Ethanol are widely used, their inherent cytotoxicity at higher concentrations necessitates careful consideration of working dilutions and the inclusion of appropriate vehicle controls. This compound emerges as a promising alternative due to its generally low in vitro toxicity profile.[1][2] Researchers are encouraged to perform preliminary solvent toxicity tests on their specific cell lines to determine the optimal non-toxic concentration for their experimental setup. This due diligence will ultimately lead to more robust and reproducible data in the assessment of novel therapeutic compounds.

References

A Comparative Analysis of Dipropylene Glycol Ethyl Ether and Traditional Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, safety, and environmental impact of Dipropylene Glycol Ethyl Ether (DPGEE) versus conventional solvents such as Acetone, Toluene, Xylene, and Methyl Ethyl Ketone (MEK).

In the landscape of industrial and research applications, the choice of solvent is a critical decision that influences process efficiency, product quality, safety, and environmental footprint. While traditional solvents like acetone, toluene, xylene, and methyl ethyl ketone have long been staples in laboratories and manufacturing, emerging alternatives like this compound (DPGEE) are gaining traction due to their favorable performance and safety profiles. This guide provides an objective, data-driven comparison to aid in the informed selection of the most appropriate solvent for your specific needs.

Physicochemical and Performance Characteristics: A Tabular Comparison

The selection of a solvent is often dictated by its physical and chemical properties. The following tables summarize key quantitative data for DPGEE and its traditional counterparts, offering a clear side-by-side comparison of their essential characteristics.

Table 1: Physicochemical Properties

PropertyThis compound (DPGEE)AcetoneTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
CAS Number 15764-24-6[1]67-64-1108-88-31330-20-7[2]78-93-3[3]
Molecular Weight ( g/mol ) 162.23[4]58.0892.14[5]106.1672.11[3]
Boiling Point (°C) 223.5[4][6]56.1[7]110.6[5]137-144[2]79.6[3]
Density (g/cm³ at 20°C) 0.945[4][6]0.7910.867~0.87[2]0.805[3]
Flash Point (°C) 89[4][6]-184[5]27-32-9[3]
Solubility in Water MiscibleMiscible0.05%Insoluble27.5 g/100 mL[8]

Table 2: Performance Characteristics

PropertyThis compound (DPGEE)AcetoneTolueneXyleneMethyl Ethyl Ketone (MEK)
Kauri-Butanol (KB) Value Not Applicable¹Not Applicable¹105[9][10]98Not Applicable¹
Evaporation Rate (n-BuAc=1) 0.035.62.00.63.8
Viscosity (cP at 20°C) 3.80.32[7]0.59[11][12]0.6-0.80.43[13]
Surface Tension (dyn/cm at 20°C) 28.823.728.5[2][14]28-30[2]24.6[2][13]

¹The Kauri-Butanol value test (ASTM D1133) is designed for hydrocarbon solvents. Ketones and glycol ethers are often infinitely soluble in the kauri-butanol solution, making the test not applicable.[10]

DPGEE distinguishes itself with a significantly higher boiling point and flash point, indicating lower volatility and reduced fire hazard compared to the traditional solvents. Its miscibility with water offers advantages in cleaning and formulation. While a direct comparison of solvency using the Kauri-Butanol value is not feasible, DPGEE is recognized for its excellent solvency for a wide array of resins, including alkyd, epoxy, acrylic, and polyester (B1180765) types.[15][16] A more nuanced understanding of its dissolving power can be derived from its Hansen Solubility Parameters (HSP), which are (δD: 16.2, δP: 6.4, δH: 9.9).

Toxicity and Environmental Profile

The health, safety, and environmental impacts of solvents are paramount considerations. DPGEE generally presents a more favorable profile in these areas compared to many traditional solvents.

Table 3: Toxicity and Environmental Summary

AspectThis compound (DPGEE)AcetoneTolueneXyleneMethyl Ethyl Ketone (MEK)
Primary Health Hazards Low acute toxicity; potential for eye and skin irritation with prolonged exposure.Eye irritation, dizziness, headache, dermatitis.CNS depression, dizziness, headache, reproductive and developmental toxicity.[17]CNS depression, respiratory irritation, skin irritation, potential developmental hazard.Eye and respiratory irritation, dizziness, dermatitis.
Carcinogenicity Not classified as a carcinogen.Not known to cause cancer.Inadequate information to assess carcinogenic potential.[17]Not classifiable as to its human carcinogenicity.Not known to cause cancer.
Environmental Fate Readily biodegradable.Readily biodegradable.Volatilizes and biodegrades in air and water.Volatilizes and biodegrades in the environment.Readily biodegradable.
VOC Classification Low vapor pressure, slower evaporation rate contributes to lower VOC emissions.High vapor pressure, high VOC contributor.High vapor pressure, high VOC contributor.High vapor pressure, high VOC contributor.High vapor pressure, high VOC contributor.

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized experimental methodologies are crucial. The following are summaries of the American Society for Testing and Materials (ASTM) protocols for key solvent properties.

ASTM D1133: Kauri-Butanol Value

This test method is a standardized measure of the solvency power of hydrocarbon solvents.[9] It involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached. A higher volume of solvent required to reach the cloud point indicates a higher Kauri-Butanol (KB) value and, consequently, a stronger solvent.[9][12]

ASTM D3539: Evaporation Rate of Volatile Organic Liquids

This method determines the rate of evaporation of a solvent by placing a specified volume onto a filter paper and measuring the time it takes for the liquid to evaporate completely under controlled temperature and humidity. The result is often expressed relative to n-butyl acetate (B1210297) (n-BuAc = 1.0).

ASTM D445: Kinematic Viscosity of Transparent and Opaque Liquids

This standard test method measures the kinematic viscosity of a liquid by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a known temperature.[6]

ASTM D971: Interfacial Tension of Oil Against Water by the Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid at an interface. This force is proportional to the surface or interfacial tension.

Visualizing Workflows and Relationships

To further clarify the processes and decision-making involved in solvent selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Solvent_A Dipropylene Glycol Ethyl Ether Solvency Solvency Test (e.g., Resin Dissolution) Solvent_A->Solvency Evaporation Evaporation Rate (ASTM D3539) Solvent_A->Evaporation Viscosity Viscosity (ASTM D445) Solvent_A->Viscosity Surface_Tension Surface Tension (ASTM D971) Solvent_A->Surface_Tension Solvent_B Traditional Solvent (e.g., Toluene) Solvent_B->Solvency Solvent_B->Evaporation Solvent_B->Viscosity Solvent_B->Surface_Tension Data_Table Comparative Data Table Solvency->Data_Table Evaporation->Data_Table Viscosity->Data_Table Surface_Tension->Data_Table Performance_Eval Performance Evaluation Data_Table->Performance_Eval Safety_Eval Safety & Environmental Evaluation Data_Table->Safety_Eval Conclusion Conclusion & Recommendation Performance_Eval->Conclusion Safety_Eval->Conclusion

Figure 1. Experimental workflow for solvent comparison.

Solvent_Selection_Factors cluster_performance Performance Requirements cluster_safety Safety & Health cluster_environmental Environmental Impact Solvent_Choice Optimal Solvent Selection Solvency_Power Solvency Power Solvency_Power->Solvent_Choice Evaporation_Rate Evaporation Rate Evaporation_Rate->Solvent_Choice Viscosity Viscosity Viscosity->Solvent_Choice Toxicity Low Toxicity Toxicity->Solvent_Choice Flammability High Flash Point Flammability->Solvent_Choice Handling Ease of Handling Handling->Solvent_Choice Biodegradability Biodegradability Biodegradability->Solvent_Choice VOC Low VOC Content VOC->Solvent_Choice

Figure 2. Key factors in industrial solvent selection.

Conclusion

This compound presents a compelling alternative to traditional industrial solvents. Its favorable safety profile, characterized by low toxicity and a high flash point, coupled with its low vapor pressure and biodegradability, make it an environmentally conscious choice. While its solvency power cannot be directly quantified with a Kauri-Butanol value, its demonstrated effectiveness in dissolving a wide range of resins makes it a versatile and high-performing solvent for numerous applications, including coatings, cleaning formulations, and inks. For researchers and professionals seeking to minimize hazards and environmental impact without compromising performance, DPGEE warrants serious consideration as a replacement for more volatile and hazardous traditional solvents. The data and experimental frameworks provided in this guide are intended to facilitate an evidence-based approach to solvent selection, ultimately leading to safer, more sustainable, and efficient processes.

References

Efficacy of Dipropylene Glycol Ethyl Ether Compared to Other Solvents in Drug Permeation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various solvents, with a focus on dipropylene glycol ethyl ether (DPEE), in enhancing the permeation of drugs through the skin. Due to the limited availability of direct comparative studies involving DPEE, this document synthesizes data from studies on structurally similar solvents and common penetration enhancers to provide a comprehensive reference for researchers in drug development. The information is intended to guide the selection of solvents in designing effective transdermal drug delivery systems.

Introduction to Chemical Penetration Enhancers

Transdermal drug delivery offers a non-invasive alternative to oral and parenteral routes, avoiding first-pass metabolism and potentially improving patient compliance. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drugs. Chemical penetration enhancers are excipients incorporated into topical formulations to reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into and through the skin.

Glycol ethers, such as this compound (DPEE), are a class of solvents known for their ability to enhance the permeation of both hydrophilic and lipophilic drugs. Their mechanism of action is primarily attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through this barrier.

Comparative Analysis of Solvent Efficacy

While direct comparative data for DPEE is limited in publicly available literature, we can infer its potential efficacy by examining studies on analogous solvents such as diethylene glycol monoethyl ether (Transcutol®), propylene (B89431) glycol (PG), and ethanol. The following tables summarize quantitative data from various in vitro drug permeation studies.

Table 1: Comparative Permeation Data for Diclofenac (B195802)

Solvent/EnhancerDrugDrug ConcentrationFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)Skin ModelReference
Propylene GlycolDiclofenac Diethylamine1.16% (in gel)39.9 ± 0.9--Pig Skin[1][2]
Transcutol®Diclofenac SodiumSaturated-1.7 ± 0.4-Human Skin[3]
WaterDiclofenac SodiumSaturated-4.1 ± 0.8-Human Skin[3]

Note: Direct comparison is challenging due to variations in experimental conditions, drug salt forms, and skin types.

Table 2: Comparative Permeation Data for Ibuprofen

Solvent/EnhancerDrugDrug ConcentrationFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)Skin ModelReference
Propylene Glycol (50% in water)IbuprofenSaturated~15--Human Skin
Ethanol (50%) in PG:Water (25:25)IbuprofenSaturated~25--Human Skin
Propylene GlycolIbuprofen5% (in gel)-->1 (compared to no enhancer)Not Specified

Table 3: Comparative Permeation Data for Ketoprofen (B1673614)

Solvent/EnhancerDrugDrug ConcentrationFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)Skin ModelReference
Propylene GlycolKetoprofen2.5% (in gel)~60% release in 5h--Synthetic Membrane
EthanolKetoprofen2.5% (in gel)~60% release in 5h--Synthetic Membrane
Oleic Acid (35% w/w)Ketoprofen5% (in patch)6.221.098.57Synthetic Membrane[4]

Experimental Protocols

The following is a generalized, detailed methodology for an in vitro drug permeation study using Franz diffusion cells, which is the standard apparatus for such experiments.

A. Materials and Methods

  • Franz Diffusion Cells: Vertical glass Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12 mL).

  • Membrane: Excised human or animal (e.g., pig, rat) skin. The skin is prepared by removing subcutaneous fat and trimming to an appropriate size.

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 is commonly used for hydrophilic drugs. For lipophilic drugs, a solution containing a solubilizing agent (e.g., 2% oleth-20) in PBS may be necessary to maintain sink conditions. The receptor medium should be degassed before use.

  • Test Formulations: Solutions or gels of the API in the solvent being tested (e.g., DPEE, propylene glycol, ethanol) at a specified concentration.

  • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the API in the receptor medium.

B. Experimental Procedure

  • Cell Setup: The Franz diffusion cells are assembled with the prepared skin membrane mounted between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.

  • Temperature Control: The receptor chambers are filled with the degassed receptor medium and the cells are placed in a circulating water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C. The receptor medium is continuously stirred with a magnetic stir bar.

  • Dosing: A precise amount of the test formulation (e.g., 100 µL or 100 mg) is applied to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots (e.g., 500 µL) are withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.

  • Sample Analysis: The collected samples are analyzed by HPLC to determine the concentration of the API that has permeated through the skin.

C. Data Analysis

  • Cumulative Amount Permeated: The cumulative amount of drug permeated per unit area of the skin (Q, in µg/cm²) is calculated for each time point.

  • Steady-State Flux (Jss): The steady-state flux (in µg/cm²/h) is determined from the slope of the linear portion of the plot of cumulative amount permeated versus time.

  • Permeability Coefficient (Kp): The permeability coefficient (in cm/h) is calculated using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

  • Enhancement Ratio (ER): The enhancement ratio is calculated as the ratio of the flux of the drug with a penetration enhancer to the flux of the drug from a control formulation without the enhancer.

Visualizations

Experimental Workflow for In Vitro Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Franz Cells assemble Assemble Cells & Mount Skin prep_cells->assemble prep_skin Prepare Skin Membrane prep_skin->assemble prep_media Prepare Receptor Medium prep_media->assemble prep_form Prepare Drug Formulation dose Apply Formulation prep_form->dose equilibrate Equilibrate to 32°C assemble->equilibrate equilibrate->dose sample Collect Samples at Time Intervals dose->sample hplc Analyze Samples by HPLC sample->hplc calculate Calculate Permeation Parameters (Flux, Kp, ER) hplc->calculate compare Compare Solvent Efficacy calculate->compare

A flowchart of the key steps in a Franz diffusion cell experiment.

Mechanism of Permeation Enhancement by Glycol Ethers

G cluster_0 Untreated Stratum Corneum cluster_1 Solvent Interaction cluster_2 Treated Stratum Corneum corneocyte1 Corneocyte corneocyte2 Corneocyte lipids1 Ordered Lipid Bilayers drug_inside Drug (Inside) solvent DPEE / Glycol Ether lipids2 Disrupted Lipid Bilayers solvent->lipids2 Disrupts Lipid Structure corneocyte3 Corneocyte corneocyte4 Corneocyte drug_outside Drug (Outside) drug_outside->lipids1 Low Permeation drug_outside->lipids2 Enhanced Permeation

Mechanism of action of glycol ethers as permeation enhancers.

Conclusion

This compound, as a glycol ether, is expected to be an effective penetration enhancer due to its physicochemical properties that are similar to other well-documented enhancers like diethylene glycol monoethyl ether and propylene glycol. These solvents enhance drug permeation primarily by disrupting the lipid matrix of the stratum corneum. The provided data tables, while not containing DPEE directly, offer a valuable baseline for comparing the efficacy of common solvents in transdermal drug delivery. Researchers are encouraged to use the detailed experimental protocol to conduct direct comparative studies including DPEE to ascertain its specific enhancement capabilities for their drug of interest. The visualizations provided offer a clear understanding of the experimental process and the underlying mechanism of action.

References

A Comparative Guide to Dipropylene Glycol Ethyl Ether and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction outcomes, compound solubility, and the stability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Dipropylene Glycol Ethyl Ether (DPE) against other commonly used polar aprotic solvents: Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). The information presented herein is supported by physicochemical data and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed solvent choices.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a solvent dictate its behavior in various applications. The table below summarizes key physicochemical properties of DPE, DMSO, DMF, and NMP, offering a basis for comparison. DPE, a member of the P-series glycol ethers, is noted for its high solvency, low volatility, and miscibility with water and many organic solvents.[1][2][3][4] In contrast, DMSO is a highly polar aprotic solvent with exceptional dissolving capabilities for a wide range of substances and is miscible with water and numerous organic liquids.[5][6][7] DMF is another versatile polar aprotic solvent with a high boiling point, known for its ability to facilitate polar reactions.[8][9][10][11][12] NMP is a powerful, low-volatility solvent with excellent thermal and chemical stability, making it suitable for various industrial applications.[13][14][15][16][17]

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents

PropertyThis compound (DPE)Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 15764-24-6[18]67-68-568-12-2[8]872-50-4[14]
Molecular Formula C₈H₁₈O₃[19](CH₃)₂SO[6]C₃H₇NO[8]C₅H₉NO[14]
Molecular Weight ( g/mol ) 162.23[20]78.1373.09[11]99.13[13]
Boiling Point (°C) 223.5[2]189[6]153[8]202-204[13]
Density (g/cm³ at 20°C) 0.945[2]1.1000.948[8]1.028 (at 25°C)[13]
Viscosity (cP at 20°C) ~4.3 (for DPM)[21]2.140.921.65
Dielectric Constant ~10.5 (for DPM)[21]47.2[22]36.7[9]32.2
Dipole Moment (D) Data not readily available3.96[22]3.82[9]4.09
Flash Point (°C) 89[2]8758[9]91[13]
Water Solubility Miscible[1]Miscible[5]Miscible[8]Miscible[14]

Note: Data for Viscosity and Dielectric Constant for DPE are approximated from data for Dipropylene Glycol Methyl Ether (DPM), a closely related compound.

Performance in Chemical Synthesis: Reaction Kinetics

The choice of solvent can dramatically impact the rate and outcome of a chemical reaction. Polar aprotic solvents are particularly favored for bimolecular nucleophilic substitution (Sₙ2) reactions as they can solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive.[3][23]

While specific kinetic data comparing DPE with DMSO, DMF, and NMP in Sₙ2 reactions is not extensively available in the literature, the physicochemical properties in Table 1 suggest that DPE could serve as a viable alternative. Its moderate polarity and ability to dissolve a range of reactants make it a candidate for further investigation. The following experimental protocol outlines a method for comparing the kinetics of an Sₙ2 reaction in these solvents.

Experimental Protocol: Monitoring Sₙ2 Reaction Kinetics via UV-Vis Spectroscopy

This protocol describes a general method for comparing the reaction rates of a suitable Sₙ2 reaction (e.g., the reaction of an alkyl halide with a nucleophile where either the reactant or product has a strong UV-Vis absorbance).

Objective: To determine and compare the second-order rate constants of an Sₙ2 reaction in DPE, DMSO, DMF, and NMP.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile with a chromophore (e.g., sodium thiophenoxide)

  • This compound (DPE), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) - anhydrous grade

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the alkyl halide and the nucleophile in each of the four solvents to be tested. The concentrations should be chosen such that after mixing, the absorbance of the species being monitored falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[24]

  • Instrument Setup:

    • Set the spectrophotometer to the desired reaction temperature.

    • Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (either the disappearance of a reactant or the appearance of a product). Set the instrument to collect absorbance data at this wavelength over time.[24]

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired temperature.

    • In a quartz cuvette, rapidly mix equal volumes of the alkyl halide and nucleophile solutions.

    • Immediately place the cuvette in the spectrophotometer and begin data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined.[25]

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).[25]

    • Compare the rate constants obtained in each of the four solvents.

G cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_s1 Prepare Alkyl Halide Stock Solution in DPE mix Mix Reactants in Cuvette prep_s1->mix prep_n1 Prepare Nucleophile Stock Solution in DPE prep_n1->mix prep_s2 ...in DMSO prep_n2 ...in DMSO prep_s3 ...in DMF prep_n3 ...in DMF prep_s4 ...in NMP prep_n4 ...in NMP measure Record Absorbance vs. Time mix->measure convert Convert Absorbance to Concentration measure->convert plot Plot 1/[Reactant] vs. Time convert->plot compare Compare Rate Constants (k) plot->compare

Experimental Workflow for Kinetic Analysis

Performance in Drug Development: API Solubility and Stability

The ability of a solvent to dissolve an API is a cornerstone of formulation development. A higher solubility can facilitate the preparation of more concentrated stock solutions and may enhance bioavailability. The stability of an API in a given solvent is equally critical to ensure the integrity and shelf-life of a drug product.

Experimental Protocol: Determination of API Solubility by HPLC

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the solubility of a given API in DPE, DMSO, DMF, and NMP.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • DPE, DMSO, DMF, and NMP (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase for the API

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Standard laboratory glassware and equipment

Procedure:

  • Sample Preparation:

    • Add an excess amount of the API powder to a vial containing a known volume of the solvent to be tested.

    • Prepare separate vials for each of the four solvents.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure that excess solid API remains.

  • Sample Filtration and Dilution:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the API of known concentrations to construct a calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Quantify the concentration of the API in the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation:

    • Calculate the original concentration of the API in the saturated solution, taking into account the dilution factor. This value represents the solubility of the API in that solvent.

G cluster_prep Sample Preparation cluster_filter Filtration & Dilution cluster_hplc HPLC Analysis add_api Add Excess API to Solvent equilibrate Equilibrate at Constant Temperature add_api->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute to Working Concentration filter->dilute inject Inject Sample and Standards dilute->inject calibrate Prepare Calibration Curve calibrate->inject quantify Quantify API Concentration inject->quantify calculate Calculate Solubility quantify->calculate

Workflow for API Solubility Determination
API Stability Assessment

The stability of an API in solution is paramount. A stability-indicating HPLC method can be used to monitor the degradation of an API over time when stored in different solvents.

Experimental Protocol: API Stability Assessment by HPLC

Objective: To compare the stability of an API in DPE, DMSO, DMF, and NMP over time.

Procedure:

  • Prepare solutions of the API in each of the four solvents at a known concentration.

  • Store the solutions under controlled temperature and humidity conditions.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each solution.

  • Analyze the samples using a validated stability-indicating HPLC method that can separate the intact API from its degradation products.[31][32][33]

  • Quantify the amount of the remaining intact API and any major degradation products.

  • Compare the degradation profiles of the API in the different solvents.

Conclusion

This compound presents itself as a promising alternative to more conventional polar aprotic solvents like DMSO, DMF, and NMP. Its favorable toxicological profile, high boiling point, and good solvency make it an attractive option for various applications in chemical synthesis and drug development.[1] However, a comprehensive understanding of its performance relative to other solvents requires further direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to make informed decisions based on the specific requirements of their projects. By systematically evaluating reaction kinetics, API solubility, and stability, the full potential of DPE as a versatile and safer solvent can be realized.

References

Safety Operating Guide

dipropylene glycol ethyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of dipropylene glycol ethyl ether (DPEE) is critical for ensuring laboratory safety and environmental protection. As a combustible organic solvent, DPEE requires careful handling and adherence to specific disposal protocols to mitigate risks of fire, contamination, and regulatory non-compliance. This guide provides detailed, step-by-step procedures for the safe management and disposal of DPEE waste, tailored for research and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to handle this compound in a safe manner. Adherence to proper handling protocols minimizes exposure and prevents accidents.

Personal Protective Equipment (PPE) and Ventilation:

  • Ventilation: Always handle DPEE in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1]

  • Gloves: Use chemical-impermeable gloves; inspect them for integrity before use.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[3]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use appropriate respiratory protection.[2]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe vapors or mists.[2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2]

  • Ground all metallic equipment to prevent the buildup of static electricity.[2]

  • Do not eat, drink, or smoke in areas where DPEE is handled or stored.[3]

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents and strong acids.[1][2]

Step-by-Step Disposal and Spill Cleanup Procedures

Follow these procedural steps for both routine disposal of waste DPEE and for cleaning up accidental spills. The primary disposal method for this chemical is through a licensed hazardous waste contractor.[1]

Procedure 1: Routine Disposal of Waste this compound
  • Waste Characterization: The first step is to determine if the DPEE waste should be classified as hazardous.[4][5] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Contaminated DPEE, especially with heavy metals, is likely to be classified as hazardous waste.[7][8] Consult your institution's Environmental Health and Safety (EHS) office and local regulations.[4]

  • Containerization: Place the waste DPEE into a suitable, sealable, and clearly labeled container.[1] The container must be marked with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and transport.[9] Do not attempt to transport hazardous waste yourself without proper certification.

  • Documentation: Complete all required documentation, such as a hazardous waste manifest, which tracks the waste from generation to its final disposal facility.[10]

Procedure 2: Accidental Spill Cleanup
  • Ensure Safety: Immediately remove all sources of ignition from the area.[1][2] Evacuate non-essential personnel to a safe location.[1]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described above (gloves, goggles, protective clothing).

  • Containment: Prevent the spill from spreading and from entering drains, sewers, or waterways.[1][11] Use inert absorbent materials such as sand, diatomaceous earth, or universal binding agents to dike the spill.[5][11]

  • Absorption and Collection: Cover and absorb the spilled liquid with the inert material.[11] Once fully absorbed, use non-sparking tools to carefully collect the material and place it into a suitable, sealable container for disposal.[1][11]

  • Final Decontamination: Ventilate the affected area.[11] Wash the spill site with soap and water after the absorbed material has been removed, collecting the rinse water for disposal if necessary.[4][5]

  • Disposal: The collected spill debris must be treated as hazardous waste. Label the container appropriately and follow the routine disposal procedure outlined above.[1][4]

First Aid in Case of Exposure

In the event of accidental exposure, take the following immediate actions.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Eye Contact: Flush eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueSource(s)
Physical State Colorless Liquid[2]
Odor Ether-like, Mild[2][12]
Flash Point 82°C / 180°F to 85°C / 185°F (Closed Cup)[2][13]
Boiling Point 190°C / 374°F[2]
Flammability Combustible Liquid[2][3]
Solubility Completely miscible with water[13]
Hazards May form explosive peroxides; vapors may form explosive mixtures with air.[2][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DPEE_Disposal_Workflow cluster_prep Preparation & Assessment cluster_action Containment & Collection cluster_disposal Final Disposal Path cluster_cleanup Post-Disposal Actions start Disposal or Spill Occurs assess Assess Situation (Routine vs. Spill) start->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe contain Contain Spill (If applicable) Prevent entry to drains ppe->contain collect Collect Waste (Absorb spill or transfer liquid waste) ppe->collect contain->collect containerize Place in Sealed & Labeled Container collect->containerize characterize Characterize Waste (Hazardous vs. Non-Hazardous per RCRA) containerize->characterize contact_ehs Contact Licensed Hazardous Waste Company characterize->contact_ehs Hazardous transport Arrange Pickup & Transport (Complete Manifest) contact_ehs->transport dispose Dispose at Permitted Facility (e.g., Incineration) transport->dispose decon Decontaminate Area & PPE dispose->decon end Procedure Complete decon->end

Caption: Workflow for safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dipropylene Glycol Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of dipropylene glycol ethyl ether, ensuring the protection of researchers and the integrity of their work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

When handling this compound, it is crucial to be aware of its potential hazards. The substance may cause mild eye and skin irritation.[1] Inhalation of vapors can lead to respiratory irritation, and in high concentrations, may cause central nervous system effects such as dizziness and drowsiness.[2]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is critical to minimize exposure risk. This includes appropriate protection for the hands, eyes, and respiratory system.

Eye Protection: To prevent splashes and vapor exposure to the eyes, chemical safety goggles should be worn at all times when handling this compound. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Exposure Limits and Quantitative Data

While specific occupational exposure limits for this compound are not established, data for the closely related dipropylene glycol methyl ether can provide valuable guidance. Researchers should strive to keep exposure levels as low as reasonably achievable.

ParameterValue (for Dipropylene Glycol Methyl Ether)Organization
Permissible Exposure Limit (PEL) - 8-hr TWA100 ppmOSHA[3][5]
Threshold Limit Value (TLV) - 8-hr TWA100 ppmACGIH[3]
Recommended Exposure Limit (REL) - 10-hr TWA100 ppmNIOSH[3]
Short-Term Exposure Limit (STEL)150 ppmACGIH, NIOSH[3][5]

TWA: Time-Weighted Average STEL: Short-Term Exposure Limit Note: This data is for dipropylene glycol methyl ether and should be used as a guideline for this compound due to the lack of specific data.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.

1. Pre-Handling Preparations:

  • Ensure the availability and proper functioning of all necessary PPE.

  • Verify that the work area, preferably a chemical fume hood, is clean and operational.

  • Locate the nearest emergency eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedures:

  • Don the appropriate PPE: lab coat, chemical safety goggles, and suitable gloves.

  • Dispense the required amount of the chemical carefully, avoiding splashing.

  • Keep containers tightly sealed when not in use to minimize vapor release.

  • Avoid contact with skin, eyes, and clothing.[6]

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling.

  • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

  • Properly remove and dispose of contaminated PPE.

Accidental Release and Disposal Plan

In the event of a spill or leak, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) department immediately.

  • Ensure adequate ventilation of the spill area.

Disposal:

  • All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[7]

  • Dispose of the waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][6] Do not pour down the drain.[6]

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Gather PPE: - Gloves (Nitrile/Butyl) - Goggles - Lab Coat don_ppe Don PPE prep_ppe->don_ppe prep_area Prepare Workspace: - Fume Hood - Eyewash/Shower Access dispense Dispense Chemical prep_area->dispense prep_sds Review SDS prep_sds->dispense don_ppe->dispense use_chemical Perform Experiment dispense->use_chemical seal_container Seal Container use_chemical->seal_container collect_waste Collect Hazardous Waste use_chemical->collect_waste clean_area Clean Workspace seal_container->clean_area doff_ppe Doff & Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.